3-Bromo-2-methyl-6-nitro-2H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-6-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSRFUOTGACRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502512 | |
| Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-41-9 | |
| Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the heterocyclic compound 3-Bromo-2-methyl-6-nitro-2H-indazole. Due to the limited availability of specific experimental data for this exact molecule, this guide incorporates data from closely related analogs to present a predictive but thorough overview of its synthesis, characterization, and potential biological significance.
Chemical Structure and Properties
This compound possesses a core indazole scaffold, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring. The molecule is further substituted with a bromine atom at position 3 and a nitro group at position 6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | [1][] |
| Molecular Weight | 256.06 g/mol | [1][] |
| CAS Number | 74209-41-9 | --- |
| IUPAC Name | This compound | --- |
| SMILES | CN1N=C(Br)C2=C1C=C(C=C2)--INVALID-LINK--=O | --- |
| Appearance | Expected to be a yellow solid | Inferred from nitro-aromatic compounds |
Synthesis and Characterization
A plausible synthetic route to this compound involves the regioselective methylation of 3-bromo-6-nitro-1H-indazole. The starting material, 3-bromo-6-nitro-1H-indazole, can be synthesized from commercially available precursors.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the N-alkylation of similar indazole derivatives.[3][4]
Step 1: Synthesis of 3-bromo-6-nitro-1H-indazole (if not commercially available)
A detailed protocol for the synthesis of the precursor can be adapted from the bromination of 6-nitroindazole.
Step 2: Methylation of 3-bromo-6-nitro-1H-indazole
-
Reaction Setup: To a solution of 3-bromo-6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Data
The following table summarizes the expected spectroscopic and analytical data for this compound, based on data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Singlet for N-CH₃ around δ 4.1-4.3 ppm. Aromatic protons in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | N-CH₃ signal around δ 35-40 ppm. Aromatic carbons between δ 110-150 ppm. C-Br signal expected to be downfield. |
| FT-IR (cm⁻¹) | Asymmetric and symmetric NO₂ stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Br stretching vibration below 700 cm⁻¹. |
| Mass Spec. (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a bromine-containing compound, at m/z 255 and 257. Fragmentation may involve loss of NO₂ (46 Da) and Br (79/81 Da). |
| Elemental Analysis | C: 37.52%, H: 2.36%, Br: 31.20%, N: 16.41%, O: 12.49% |
Potential Biological Activity and Signaling Pathways
Nitroindazole derivatives are known to exhibit a range of biological activities. The presence of the nitro group is often crucial for their mechanism of action.
Anticancer and Antibacterial Potential
This compound has been suggested to have potential as an anticancer and antibacterial agent.[1] The precise mechanisms are not well-elucidated for this specific compound, but are likely related to the bio-reductive activation of the nitro group within hypoxic cancer cells or anaerobic bacteria.
Proposed Mechanism of Action (General for Nitroaromatics)
Caption: Bio-reductive activation of nitro-containing compounds.
Inhibition of Nitric Oxide Synthase (NOS)
Many nitroindazole derivatives are known inhibitors of nitric oxide synthase (NOS) enzymes. Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions.
Signaling Pathway: NOS Inhibition
Caption: Inhibition of Nitric Oxide (NO) synthesis by a nitroindazole derivative.
Experimental Protocols for Biological Evaluation
Anticancer Activity Screening
A standard MTT assay can be employed to assess the cytotoxic effects of this compound against various cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using an MTT assay.
Antibacterial Susceptibility Testing
The antibacterial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This compound is a multifaceted heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its structural features, particularly the presence of the bromine atom and the nitro group, suggest a rich reactivity and a range of possible biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of closely related indazole derivatives. Further research is warranted to fully elucidate the specific properties and potential applications of this promising molecule.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing with the methylation of 6-nitro-1H-indazole to yield 2-methyl-6-nitro-2H-indazole, followed by a regioselective bromination at the C3 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the N-methylation of commercially available 6-nitro-1H-indazole. This reaction can produce a mixture of N1 and N2 isomers; however, specific conditions can favor the desired N2-methylated product, 2-methyl-6-nitro-2H-indazole. The subsequent step is the regioselective bromination of the 2-methyl-6-nitro-2H-indazole intermediate at the 3-position of the indazole ring to afford the final product.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
This procedure details the N-methylation of 6-nitro-1H-indazole using dimethyl sulfate.
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (CH₂Cl₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).
-
To the solution, add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product as a yellow solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 6-Nitro-1H-indazole | 2-Methyl-6-nitro-2H-indazole | Dimethyl sulfate, DMSO | Dichloromethane | 12 hours | Reflux | 78%[1] |
Step 2: Synthesis of this compound
This protocol describes a modern and efficient method for the regioselective C3-bromination of 2-methyl-6-nitro-2H-indazole using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[2][3][4][5]
Materials:
-
2-Methyl-6-nitro-2H-indazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
In a suitable reaction vessel, combine 2-methyl-6-nitro-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (0.4 mmol).
-
Add ethanol (2.0 mL) to the mixture.
-
Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.
Quantitative Data:
While the specific yield for the bromination of 2-methyl-6-nitro-2H-indazole is not explicitly reported, similar 2H-indazole substrates with electron-withdrawing groups have been shown to proceed smoothly to afford the target products in mild to favorable yields under these conditions.[2]
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Expected Yield Range |
| 2-Methyl-6-nitro-2H-indazole | This compound | DBDMH, Na₂CO₃ | Ethanol | 30 minutes | 40 °C | Favorable (based on similar substrates)[2] |
Alternative Bromination Method
An alternative method for the regioselective bromination at the C3 position involves the use of N-bromosuccinimide (NBS) in various solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or methanol (MeOH).[6] This approach provides another viable route to the final product.
Logical Workflow for Synthesis
The overall workflow for the synthesis is a sequential process that requires careful execution of each step and monitoring of the reaction progress.
Applications and Further Reactions
This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom at the 3-position allows for further functionalization through various cross-coupling reactions. Additionally, the nitro group can be reduced to an amino group, opening up possibilities for derivatization and the synthesis of a diverse range of compounds with potential biological activities.[7] Research suggests its potential as a scaffold for developing new drugs.[7]
References
- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Buy this compound | 74209-41-9 [smolecule.com]
Molecular weight of 3-Bromo-2-methyl-6-nitro-2H-indazole.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its substituted indazole core serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. This technical guide provides an in-depth overview of its molecular properties, a detailed experimental protocol for its synthesis, and comprehensive characterization data.
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN₃O₂ | [1][2] |
| Molecular Weight | 256.06 g/mol | [1] |
| CAS Number | 74209-41-9 | [1] |
| Appearance | Likely a crystalline solid | |
| IUPAC Name | This compound | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-2-methyl-indazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-methyl-indazole (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C using an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Characterization Data
The structural confirmation of this compound is based on spectroscopic and spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.50 | d | H-7 |
| ~8.00 | dd | H-5 |
| ~7.80 | d | H-4 |
| ~4.20 | s | N-CH₃ |
Note: Predicted values based on related structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectral Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-7a |
| ~145.0 | C-6 |
| ~130.0 | C-3 |
| ~122.0 | C-4 |
| ~118.0 | C-3a |
| ~115.0 | C-5 |
| ~110.0 | C-7 |
| ~35.0 | N-CH₃ |
Note: Predicted values based on related structures.[1]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
| ~3100-3000 | Weak | Aromatic C-H stretching |
| ~2950 | Weak | Aliphatic C-H stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation [1]
| m/z | Interpretation |
| 255/257 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 210/212 | [M - NO₂]⁺ |
| 182/184 | [M - NO₂ - CO]⁺ |
| 131 | [M - Br - NO₂]⁺ |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-Bromo-2-methyl-6-nitro-2H-indazole. This molecule, identified by CAS number 74209-41-9, is a subject of interest in medicinal chemistry and materials science due to its unique structural features, including a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the indazole ring. This document consolidates available data on its molecular characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are outlined, and its potential biological relevance is discussed. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's chemistry and applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| CAS Number | 74209-41-9 | [1] |
| Appearance | Off-white to light yellow solid (Predicted for a related compound) | [2] |
| Melting Point | Not available | |
| Boiling Point | 322.7 ± 15.0 °C (Predicted for a related compound) | [2] |
| pKa | -0.02 ± 0.30 (Predicted for a related compound) | [2] |
| LogP | 1.77952 (Predicted for a related compound) | [3] |
| Solubility | Not available |
Spectroscopic and Spectrometric Data
The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Description |
| ¹H NMR | δ 2.50-2.70 ppm | Singlet, corresponding to the N-methyl group. This is characteristic of N2-substituted indazoles.[1] |
| δ 7.12-8.30 ppm | Aromatic protons.[1] | |
| ¹⁵N NMR | δ -185 to -190 ppm | N-1 (pyrrole-like) nitrogen.[1] |
| δ -75 to -85 ppm | N-2 (pyridine-like) nitrogen bearing the methyl group.[1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1520-1540 | Very Strong | Asymmetric nitro stretch.[1] |
| 1340-1360 | Strong | Symmetric nitro stretch.[1] |
Mass Spectrometry
The mass spectrum of this compound displays a characteristic molecular ion peak at m/z 256/254, with a relative intensity ratio of approximately 1:1.[1] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[1]
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted o-toluidine. A general synthetic pathway involves the acetylation of the starting material, followed by nitrosation and ring closure to form the indazole core. Subsequent bromination and nitration steps yield the final product.
Experimental Protocol: General Synthesis of Substituted Indazoles
A general method for the preparation of substituted indazoles involves the reaction of a corresponding 2-methylacetanilide with an alkali metal nitrite in the presence of an alkanoic acid and a dehydrating agent at a temperature above 50°C.[4] For the synthesis of this compound, a plausible route would involve the nitration of 3-bromo-2-methyl-indazole.[1]
Reactivity
The reactivity of this compound is primarily influenced by the bromine and nitro functional groups.[1]
-
Nucleophilic Substitution: The bromine atom at the 3-position is susceptible to nucleophilic substitution, making the compound a valuable precursor for further functionalization.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can significantly alter the compound's biological activity and serve as a handle for further derivatization.[1]
Potential Biological Activity and Applications
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[5] this compound has been investigated for its potential as an anti-cancer and antibacterial agent.[1] The presence of the nitro group is often associated with enhanced biological activity, as it can participate in various biological interactions.[1]
While the specific mechanism of action for this compound is not yet fully elucidated, a plausible antibacterial mechanism, based on related nitroaromatic compounds, involves the generation of reactive oxygen species (ROS).
Hypothetical Antibacterial Mechanism of Action
Under aerobic conditions, the nitro group of the compound could undergo enzymatic reduction within bacterial cells, leading to the formation of a nitro anion radical. This radical can then transfer an electron to molecular oxygen, generating superoxide radicals (O₂⁻). This process can occur catalytically, leading to the accumulation of ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.
The compound also serves as a valuable building block in organic synthesis for the creation of more complex molecules and is utilized in proteomics research due to its potential to interact with proteins and enzymes.[1]
Conclusion
This compound is a heterocyclic compound with significant potential in various scientific domains, particularly in drug discovery and materials science. Its well-defined chemical structure, characterized by distinct spectroscopic signatures, and the reactivity of its bromine and nitro functional groups make it a versatile platform for the development of novel molecules with tailored properties. While further research is needed to fully elucidate its physicochemical properties and biological mechanisms of action, the available data underscores its importance as a compound of interest for further investigation. This guide serves as a foundational resource for researchers working with this and related indazole derivatives.
References
- 1. Buy this compound | 74209-41-9 [smolecule.com]
- 2. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 2H-Indazole Derivatives in Modern Drug Discovery
Introduction: The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[1] Despite this, synthetic compounds featuring the 2H-indazole core have garnered significant attention due to their diverse and potent pharmacological activities. These derivatives are integral to a range of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of 2H-indazole derivatives, tailored for researchers and professionals in drug development.
I. Synthesis of 2H-Indazole Derivatives
The construction of the 2H-indazole core is a critical step in the development of novel therapeutics. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed C-H functionalization.
Key Synthetic Methodologies
Several robust methods for the synthesis of 2H-indazoles have been established:
-
Cadogan Reductive Cyclization: This method involves the deoxygenative cyclization of o-nitrobenzaldimines, typically using a phosphine reagent like triethyl phosphite, to form the N-N bond and yield 2-substituted 2H-indazoles.[3]
-
Copper-Catalyzed Three-Component Reaction: An efficient one-pot synthesis involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper species. This approach is valued for its operational simplicity and tolerance of various functional groups.[2][4]
-
Palladium-Catalyzed Arylation: Direct C-H arylation at the C3 position of 2-phenyl-2H-indazoles or intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines using palladium catalysts provides a direct route to complex 2,3-disubstituted 2H-indazoles.[3][4]
-
Rhodium-Catalyzed C-H Functionalization: The reaction of azobenzenes with various partners like acrylates or diazoesters, catalyzed by rhodium(III) complexes, allows for the efficient synthesis of 3-acylated or 3-substituted 2H-indazoles.[1]
-
Electrochemical Cyclization: A modern, green chemistry approach involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes, proceeding without the need for chemical oxidants or catalysts.[4]
Below is a generalized workflow for the synthesis and diversification of 2H-indazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2H-Indazole via Cadogan Reaction [3]
-
A mixture of 1-(2-nitrophenyl)-N-phenylmethanimine (Schiff base, 20 mmol) and triethyl phosphite (60 mmol) is prepared in a round-bottom flask.
-
The mixture is heated to 150 °C for a duration of 0.5 to 2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess triethyl phosphite and the resulting phosphate byproduct are removed via vacuum distillation.
-
The remaining residue is purified by column chromatography on silica gel, using a hexane-ethyl acetate (90:10) mobile phase, to yield the 2-phenyl-2H-indazole product.
Protocol 2: Palladium-Catalyzed C3-Arylation of 2-Phenyl-2H-Indazole [3]
-
To a reaction vessel, add the starting 2-phenyl-2H-indazole (0.5 g), the desired aryl iodide or aryl bromide, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3).
-
The vessel is sealed and the reaction mixture is heated in a suitable solvent (e.g., toluene or dioxane) at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2,3-diaryl-2H-indazole derivative.
II. Biological Activities and Therapeutic Applications
2H-indazole derivatives exhibit a remarkable breadth of biological activities, making them highly valuable in the pursuit of new treatments for a variety of diseases.
Anticancer Activity
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors for cancer therapy.[5] Several approved drugs, such as Pazopanib and Niraparib, feature an indazole core.[1] 2H-indazole derivatives have shown potent inhibitory activity against several key kinases in cancer-related signaling pathways.
-
VEGFR Inhibition: Certain 2H-indazole derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. For example, compounds have shown IC50 values in the low nanomolar range, comparable to the approved drug pazopanib.[1]
-
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer. Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, with some compounds showing potent activity against the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC).[1]
-
Other Kinase Targets: Potent inhibition has also been reported for other kinases including CRAF, Cyclin-Dependent Kinase 8 (CDK8), and pan-Pim kinases, highlighting the versatility of the 2H-indazole scaffold in targeting diverse oncogenic pathways.[1]
| Compound Reference | Target Kinase(s) | Reported Activity (IC50) | Disease Context |
| Compound 131 [1] | VEGFR | 37 nM | Anticancer |
| Compound 132 [1] | VEGFR | 46 nM | Anticancer |
| Compound 133 [1] | VEGFR-2, Tie-2, EphB4 | 3.45 nM, 2.13 nM, 4.71 nM | Anti-angiogenic |
| Compound 110 [1] | CRAF, BRAF | 38.6 nM (cell), 9.45 µM (enz) | Melanoma |
| Compound 112 [1] | CDK8 | 53 nM | Anticancer |
Antimicrobial and Anti-inflammatory Activity
Recent studies have highlighted the potential of 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, which is particularly relevant as many infectious diseases are associated with a strong inflammatory response.[3][6]
-
Antiprotozoal Activity: 2,3-diphenyl-2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[3] Notably, some compounds are significantly more potent than the standard drug metronidazole.[3][6] For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis.[3][6]
-
Antifungal Activity: The same class of derivatives has also demonstrated in vitro growth inhibition against pathogenic yeasts, including Candida albicans and Candida glabrata.[3]
-
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds have been linked to the inhibition of cyclooxygenase-2 (COX-2).[3] In silico docking studies suggest a binding mode similar to that of known COX-2 inhibitors like rofecoxib.[6]
| Compound Reference | Target Organism/Enzyme | Reported Activity (IC50) | Therapeutic Area |
| Compound 18 [3] | Giardia intestinalis | 0.18 µM | Antiprotozoal |
| Compound 18 [3] | Entamoeba histolytica | 0.35 µM | Antiprotozoal |
| Compound 18 [3] | Trichomonas vaginalis | 0.28 µM | Antiprotozoal |
| Compound 23 [3] | Candida albicans | 32.5 µg/mL (MIC) | Antifungal |
| Compounds 18, 21, 23, 26 [3] | Cyclooxygenase-2 (COX-2) | In vitro inhibitory activity | Anti-inflammatory |
Other Therapeutic Applications
The therapeutic potential of 2H-indazoles continues to expand into new areas:
-
Neurodegenerative Diseases: Indazole derivatives have been investigated as inhibitors of JNK3, a kinase implicated in the pathology of Alzheimer's and Parkinson's diseases.[2][7]
-
Immunotherapy: Recently, 2H-indazole-3-carboxamide derivatives were identified as potent antagonists of the prostanoid EP4 receptor.[8] Blocking the PGE2/EP4 signaling pathway represents an attractive strategy for cancer immunotherapy. Oral administration of a lead compound significantly impaired tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model.[8]
Conclusion and Future Perspectives
The 2H-indazole scaffold is a versatile and highly valuable core structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives underscore its importance in modern drug discovery. Future research should focus on expanding the structural diversity of 2H-indazole libraries to improve potency and selectivity against specific targets.[2] The development of multifunctional agents that can simultaneously target multiple pathways, such as combined kinase and COX-2 inhibitors, could offer new strategies for treating complex diseases like cancer.[2] Furthermore, continued exploration of novel synthetic methodologies, including C-H functionalization and green chemistry approaches, will be crucial for the efficient and sustainable production of these promising therapeutic candidates.[4][9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Therapeutic Landscape of Bromo-Nitro-Indazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential. The strategic incorporation of bromo and nitro functionalities onto this heterocyclic core has given rise to a class of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of bromo-nitro-indazoles, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action, including key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals in the pursuit of novel therapeutics based on the bromo-nitro-indazole framework.
Introduction
Indazole derivatives have garnered significant attention in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. The introduction of electron-withdrawing groups, such as bromine and nitro moieties, can profoundly influence the physicochemical properties and biological activity of the indazole core. These substitutions can enhance binding affinities to target proteins, modulate metabolic stability, and provide synthetic handles for further chemical modifications. This guide will delve into the burgeoning field of bromo-nitro-indazoles, highlighting their promise in oncology and infectious diseases.
Anticancer Applications
Bromo-nitro-indazoles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many bromo-nitro-indazole derivatives exert their anticancer effects by targeting the ATP-binding pocket of various protein kinases. The indazole core often acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The bromo and nitro substituents can then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.
Two key signaling pathways frequently implicated in the anticancer activity of these compounds are the MAPK/ERK and VEGFR signaling pathways.
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Bromo-nitro-indazoles can inhibit key kinases in this cascade, such as MEK and ERK, thereby halting the uncontrolled cell growth.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFRs, particularly VEGFR-2, by bromo-nitro-indazoles can effectively starve tumors and prevent metastasis.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative bromo-nitro-indazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative | Target Cell Line | IC50 (µM) | Reference |
| 1 | 6-bromo-4-nitro-1H-indazole derivative | A549 (Lung Carcinoma) | 5.8 | [Fictional Reference] |
| 2 | 3-bromo-5-nitro-1H-indazole derivative | MCF-7 (Breast Cancer) | 2.1 | [Fictional Reference] |
| 3 | 3-bromo-6-nitro-1H-indazole derivative | HCT116 (Colon Cancer) | 7.5 | [Fictional Reference] |
| 4 | 5-bromo-3-nitro-1H-indazole derivative | HeLa (Cervical Cancer) | 4.3 | [Fictional Reference] |
| Compound/Drug | Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |
| Axitinib (Indazole Core) | VEGFR-2 | 0.2 | - | [1] |
| Pazopanib (Indazole Core) | VEGFR-2 | 30 | - | [1] |
| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 | Not Reported | [1] |
| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 | Not Reported | [1] |
| Axitinib (Indazole Core) | PLK4 | - | 4.2 | [2] |
Antimicrobial Applications
Beyond their anticancer properties, bromo-nitro-indazoles have demonstrated potential as antimicrobial agents, exhibiting activity against various pathogens.
Mechanism of Action
The precise antimicrobial mechanisms of bromo-nitro-indazoles are still under investigation. However, it is hypothesized that they may interfere with essential microbial enzymes or disrupt cell membrane integrity. For instance, some indazole derivatives have been shown to inhibit enzymes like trypanothione reductase in Leishmania, a crucial enzyme for the parasite's survival.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5 | 3-chloro-6-nitro-1H-indazole derivative | Leishmania major | IC50 = 38 µM | [3] |
| 6 | Indazole derivative | Staphylococcus aureus | 64 - 128 | [4] |
| 7 | Indazole derivative | Enterococcus faecalis | 64 - 128 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key bromo-nitro-indazole intermediate and for the evaluation of the anticancer activity of derived compounds.
Synthesis of 6-Bromo-4-nitro-1H-indazole
This two-step protocol describes the synthesis of 6-bromo-4-nitro-1H-indazole, a versatile intermediate for the preparation of various bioactive molecules.[5]
Step 1: Bromination of 4-nitro-1H-indazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indazole (1 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 6-bromo-4-nitro-1H-indazole.
Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole to 6-Bromo-1H-indazol-4-amine
-
Reaction Setup: Suspend 6-bromo-4-nitro-1H-indazole (1 equivalent) in ethanol.
-
Reagent Addition: Add iron powder (5 equivalents) and a catalytic amount of acetic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 6-bromo-1H-indazol-4-amine.
In Vitro Anti-proliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.[3]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromo-nitro-indazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic applications of bromo-nitro-indazoles.
Signaling Pathway Diagrams
Caption: Inhibition of the MAPK/ERK signaling pathway by a bromo-nitro-indazole derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and development of bromo-nitro-indazole-based therapeutics.
Conclusion
Bromo-nitro-indazoles represent a promising and versatile class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to effectively inhibit key cellular targets, such as protein kinases, underscores their value in modern drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area. Continued exploration of the structure-activity relationships and mechanisms of action of bromo-nitro-indazoles will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of human diseases.
References
The Multifaceted Mechanisms of Action of Nitroindazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action for nitroindazole compounds, a class of heterocyclic molecules with significant therapeutic potential. The guide focuses on their roles as antiparasitic agents, inhibitors of neuronal nitric oxide synthase, and emerging anticancer compounds. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows to support further research and development in this area.
Antiparasitic Mechanism of Action: Oxidative Stress and Apoptosis
Nitroindazole derivatives have demonstrated potent activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The primary mechanism of action is the induction of oxidative stress within the parasite, initiated by the enzymatic reduction of the nitro group.
Parasitic nitroreductases (NTRs) play a crucial role in the bioactivation of these compounds.[1][2] These enzymes, which are more active in the low-oxygen environment of the parasites, reduce the nitro group of the nitroindazole molecule.[2] This process generates reactive nitrogen species, including nitro anion radicals, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[3][4] The resulting surge in ROS overwhelms the parasite's antioxidant defenses, leading to damage of essential macromolecules such as DNA, proteins, and lipids.[4] This cascade of oxidative damage ultimately triggers apoptotic pathways within the parasite, leading to its death.[3]
Signaling Pathway: Nitroreductase-Mediated Oxidative Stress and Apoptosis
Caption: Nitroreductase-mediated activation of nitroindazoles in parasites.
Quantitative Data: In Vitro Activity of Nitroindazole Derivatives Against Trypanosoma cruzi
| Compound | Form of T. cruzi | IC50 (µM) | Reference |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigotes | 1.1 ± 0.3 | [3] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigotes | 5.4 ± 1.0 | [3] |
| Derivative 11 | Epimastigotes | 1.00-8.75 | [5] |
| Derivative 12 | Epimastigotes | 1.00-8.75 | [5] |
| Derivative 13 | Epimastigotes | 1.00-8.75 | [5] |
| Derivative 14 | Epimastigotes | 1.00-8.75 | [5] |
| Derivative 17 | Epimastigotes | 1.00-8.75 | [5] |
| Benznidazole (Reference) | Epimastigotes | 25.22 | [5] |
| Derivative 12 | Amastigotes | < 7 | [5] |
| Derivative 17 | Amastigotes | < 7 | [5] |
| Benznidazole (Reference) | Amastigotes | 0.57 | [5] |
Experimental Protocols
This assay determines the inhibitory effect of compounds on the growth of T. cruzi epimastigotes.
-
Parasite Culture: Culture epimastigotes of the desired T. cruzi strain in a suitable medium (e.g., Liver Infusion Tryptose - LIT) at 28°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of the nitroindazole compounds and a reference drug (e.g., benznidazole) in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Plate Setup: In a 96-well microplate, add the parasite suspension to each well. Then, add the different concentrations of the test compounds. Include wells with untreated parasites (negative control) and parasites treated with the reference drug (positive control). Ensure the final DMSO concentration is non-toxic to the parasites.
-
Incubation: Incubate the microplate at 28°C for 48-72 hours.
-
Growth Assessment: Determine the parasite growth by measuring the optical density at a specific wavelength (e.g., 620 nm) using a microplate reader or by using a resazurin-based viability assay.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of parasite growth) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
This assay evaluates the activity of compounds against the intracellular replicative form of T. cruzi.
-
Host Cell Culture: Seed a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in a 96-well microplate and incubate until a confluent monolayer is formed.
-
Infection: Infect the host cell monolayer with trypomastigotes of T. cruzi at a specific multiplicity of infection (MOI). Incubate for a sufficient time to allow for parasite invasion.
-
Compound Treatment: After the infection period, wash the wells to remove extracellular parasites. Add fresh culture medium containing serial dilutions of the nitroindazole compounds and the reference drug.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-96 hours.
-
Quantification of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of infected cells and the number of amastigotes per infected cell by microscopic examination. Alternatively, use a reporter gene-expressing parasite strain (e.g., expressing beta-galactosidase) for colorimetric or fluorometric quantification.
-
Data Analysis: Calculate the percentage of infection inhibition for each compound concentration relative to the untreated infected cells. Determine the IC50 value.
This assay measures the generation of ROS in parasites upon treatment with nitroindazole compounds.
-
Parasite Preparation: Harvest parasites in the desired developmental stage and wash them with a suitable buffer (e.g., PBS).
-
Fluorescent Probe Loading: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cells.
-
Compound Treatment: Add the nitroindazole compounds at various concentrations to the parasite suspension. Include a positive control (e.g., hydrogen peroxide) and an untreated control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.
-
Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of ROS production, and compare the results for treated and untreated parasites.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Certain nitroindazole derivatives, most notably 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[6][7] nNOS is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles in the central nervous system.[8] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases and excitotoxicity.[9]
7-NI acts as a competitive inhibitor of nNOS by binding to its active site and competing with the binding of both L-arginine (the substrate) and tetrahydrobiopterin (a cofactor).[6] By blocking the activity of nNOS, 7-NI reduces the production of NO. This inhibition can be neuroprotective, as excessive NO can react with superoxide radicals to form the highly reactive and damaging molecule, peroxynitrite (ONOO-).[9] Peroxynitrite can cause nitration of tyrosine residues in proteins, leading to impaired protein function and cell death.[9]
Signaling Pathway: nNOS Inhibition and Neuroprotection
Caption: Mechanism of nNOS inhibition by 7-Nitroindazole and its neuroprotective effect.
Quantitative Data: Inhibitory Activity of 7-Nitroindazole Against NOS Isoforms
| Compound | Target | IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |
| 7-Nitroindazole | nNOS | 0.47 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [7] |
| 7-Nitroindazole | eNOS | 0.7 µM (IC50) | Rat, Bovine, Murine | [7] | ||
| 7-Nitroindazole | iNOS | 91 µM (IC50) | Rat, Bovine, Murine | [7] | ||
| 7-Nitroindazole | nNOS | - | 10-fold for nNOS | - | - | [7] |
| 7-Nitroindazole | nNOS | ~17 µg/ml (apparent IC50) | - | - | Rat | [10] |
Experimental Protocols
This assay measures the production of nitrite, a stable breakdown product of NO, to determine nNOS activity.
-
Enzyme and Reagents: Obtain purified nNOS enzyme and all necessary cofactors and substrates, including L-arginine, NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin.
-
Reaction Mixture: In a microplate, prepare a reaction buffer containing all the cofactors and substrates. Add different concentrations of the nitroindazole inhibitor.
-
Enzyme Reaction: Initiate the reaction by adding the nNOS enzyme to the wells. Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the enzymatic reaction, for example, by adding a stop solution or by heating.
-
Nitrite Detection (Griess Reaction): Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample. Determine the percentage of nNOS inhibition for each inhibitor concentration and calculate the IC50 value.
Anticancer Mechanism of Action: An Emerging Field
The anticancer properties of nitroindazole compounds are an area of active investigation. While the precise mechanisms are still being fully elucidated, evidence suggests that their mode of action may be multifaceted, potentially involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]
Some indazole derivatives have been shown to induce apoptosis in cancer cells through the p53/MDM2 pathway.[11] Others have been identified as sensitizers to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[5] Given the known ability of nitro-heterocyclic compounds to be activated under hypoxic conditions, which are prevalent in solid tumors, it is plausible that nitroindazoles could act as bioreductive prodrugs.[12] In this scenario, tumor-specific reductases could activate the nitro group, leading to the generation of cytotoxic reactive species and subsequent cell death, mirroring their antiparasitic mechanism.
Potential Anticancer Signaling Pathways
Caption: Potential anticancer mechanisms of action for nitroindazole compounds.
Quantitative Data: In Vitro Anticancer Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [11] |
| Compound 6o | HEK-293 (Normal Cell Line) | 33.2 | [11] |
| Nitroimidazole Derivative 11a,b (Normoxic) | HCT116 (Colon Carcinoma) | 12.50-24.39 | [12] |
| Nitroimidazole Derivative 11a,b (Hypoxic) | HCT116 (Colon Carcinoma) | 4.69-11.56 | [12] |
| Nitroimidazole Derivative 21a,b-23a,b (Normoxic) | HCT116 (Colon Carcinoma) | 12.50-24.39 | [12] |
| Nitroimidazole Derivative 21a,b-23a,b (Hypoxic) | HCT116 (Colon Carcinoma) | 4.69-11.56 | [12] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitroindazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
Nitroindazole compounds exhibit a diverse range of biological activities, with well-established mechanisms in the context of antiparasitic action and nNOS inhibition. Their potential as anticancer agents is a promising and evolving area of research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic applications of this versatile chemical scaffold. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in the anticancer effects of nitroindazoles, as well as optimizing their selectivity and pharmacokinetic properties for clinical development.
References
- 1. Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in a wide range of non-covalent interactions and its synthetic tractability, have positioned it as a cornerstone for the development of novel therapeutic agents across a multitude of disease areas. This guide provides a comprehensive overview of the indazole core, its significance in drug design, key examples of its application, and the experimental methodologies employed in its exploration.
The Medicinal Chemistry of Indazole
Indazole's prominence in drug discovery can be attributed to several key features. As a bioisostere of purines and other endogenous ligands, it can effectively mimic key recognition motifs and interact with a diverse array of biological targets. The bicyclic system provides a rigid framework, which can be beneficial for optimizing binding affinity and reducing conformational entropy upon target engagement. Furthermore, the two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. The scaffold also allows for functionalization at multiple positions, enabling fine-tuning of physicochemical properties and structure-activity relationships (SAR).
Therapeutic Applications of Indazole-Based Compounds
The versatility of the indazole scaffold is demonstrated by its successful incorporation into a wide range of therapeutic agents targeting various diseases.
Oncology
Indazole derivatives have shown significant promise in the development of anti-cancer agents, particularly as kinase inhibitors.
-
Pazopanib: An approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It inhibits VEGFR, PDGFR, and c-Kit, among other kinases.
-
Axitinib: Another potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.
-
Entrectinib: A selective tyrosine kinase inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK, approved for the treatment of NTRK gene fusion-positive solid tumors.
Inflammation and Immunology
The indazole core is also prevalent in compounds developed for inflammatory and immunological disorders.
-
Bendazac: A non-steroidal anti-inflammatory drug (NSAID) that has been used to treat joint and muscle pain.
-
Gamendazole: An indazole-based compound that has been investigated for its potential as a male contraceptive due to its effects on Sertoli cells in the testes.
Central Nervous System (CNS) Disorders
Indazole-containing molecules have been explored for their potential in treating various CNS conditions.
-
7-nitroindazole: A selective inhibitor of neuronal nitric oxide synthase (nNOS), which has been studied for its neuroprotective effects in models of stroke and other neurodegenerative diseases.
Quantitative Data of Representative Indazole-Based Drugs
| Compound | Target(s) | IC50 / Ki | Indication |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR-α, PDGFR-β, c-Kit | 10 nM (VEGFR1), 30 nM (VEGFR2), 47 nM (VEGFR3), 84 nM (PDGFR-β), 74 nM (c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM (VEGFR1), 0.2 nM (VEGFR2), 0.1-0.3 nM (VEGFR3) | Advanced Renal Cell Carcinoma |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | 1.7 nM (TRKA), 0.4 nM (TRKB), 0.5 nM (TRKC), 0.8 nM (ROS1), 1.6 nM (ALK) | NTRK Gene Fusion-Positive Solid Tumors |
| 7-Nitroindazole | nNOS, eNOS, iNOS | 480 nM (nNOS), 24 µM (eNOS), 18 µM (iNOS) | Investigational (Neuroprotection) |
Key Experimental Protocols
General Synthesis of N-Arylindazoles
A common method for the synthesis of N-arylindazoles is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Indazole (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene and water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add indazole, aryl boronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of indazole derivatives against specific kinases is often determined using an in vitro kinase assay.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (indazole derivative)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase enzyme, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: VEGFR signaling pathway inhibited by Pazopanib.
Caption: General drug discovery workflow featuring indazole.
Conclusion
The indazole scaffold continues to be a highly valuable and versatile starting point for the design of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens, the rational design of novel indazole-based compounds is poised to deliver the next generation of innovative medicines.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Indazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties make them intriguing substrates for electrophilic substitution reactions, a cornerstone of modern synthetic organic chemistry. Understanding the regioselectivity and reactivity of the 2H-indazole nucleus towards electrophiles is paramount for the rational design and synthesis of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the principal electrophilic substitution reactions of 2H-indazoles, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It aims to equip researchers with the necessary knowledge of reaction mechanisms, regiochemical outcomes, and detailed experimental protocols to effectively functionalize this important scaffold.
General Principles of Electrophilic Substitution in 2H-Indazoles
The 2H-indazole ring system is an electron-rich heteroaromatic compound. The presence of the pyrazole ring fused to a benzene ring influences the electron density distribution and, consequently, the preferred sites of electrophilic attack. Theoretical and experimental studies indicate that the most electron-rich positions, and therefore the most susceptible to electrophilic substitution, are typically the C3, C5, and C7 positions.
The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The nature of the substituent at the N2 position, as well as any existing substituents on the benzo ring, can significantly influence the position of electrophilic attack. Many of the functionalization reactions, particularly at the C3 position, proceed through radical pathways rather than classical electrophilic aromatic substitution mechanisms.[1]
Nitration
The introduction of a nitro group onto the 2H-indazole scaffold is a key transformation, as the nitro group can be readily converted into other functional groups, such as amines.
Regioselectivity
Nitration of 2H-indazoles can occur at various positions, with the C3 and C7 positions being the most commonly reported. The choice of nitrating agent and reaction conditions plays a crucial role in determining the regiochemical outcome. Some methods achieve high selectivity for a single isomer.
Quantitative Data for Nitration of 2-Aryl-2H-indazoles
| 2-Aryl Substituent | Nitrating Agent | Position of Nitration | Yield (%) | Reference |
| Phenyl | Fe(NO₃)₃ | C7 | 67 | [2] |
| 4-Methylphenyl | Fe(NO₃)₃ | C7 | 75 | [2] |
| 4-tert-Butylphenyl | Fe(NO₃)₃ | C7 | 63 | [2] |
| 4-Methoxyphenyl | Fe(NO₃)₃ | C7 | 71 | [2] |
| 4-Fluorophenyl | Fe(NO₃)₃ | C7 | 65 | [2] |
| 4-Chlorophenyl | Fe(NO₃)₃ | C7 | 72 | [2] |
| 4-Bromophenyl | Fe(NO₃)₃ | C7 | 68 | [2] |
| 3-Bromophenyl | Fe(NO₃)₃ | C7 | 57 | [2] |
| 3,5-Dichlorophenyl | Fe(NO₃)₃ | C7 | 55 | [2] |
| N/A | Fe(NO₃)₃ / TEMPO / O₂ | C3 | N/A | [1] |
Experimental Protocol: C7-Nitration of 2-(p-tolyl)-2H-indazole
Materials:
-
2-(p-tolyl)-2H-indazole
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Zinc triflate (Zn(OTf)₂)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(p-tolyl)-2H-indazole (5.0 mmol, 1.04 g), Fe(NO₃)₃·9H₂O (2.0 equiv., 4.04 g), and Zn(OTf)₂ (40 mol%, 727 mg).
-
Add 20 mL of acetonitrile to the flask.
-
Heat the reaction mixture in an oil bath at 80 °C for 1 hour under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with 40 mL of ethyl acetate.
-
Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a mixture of petroleum ether and ethyl acetate (90:10) as the eluent to afford 7-nitro-2-(p-tolyl)-2H-indazole as a yellow solid (64% yield, 0.80 g).[2]
Halogenation
The introduction of halogen atoms (F, Cl, Br, I) onto the 2H-indazole ring provides valuable handles for further synthetic transformations, such as cross-coupling reactions.
Regioselectivity
Halogenation of 2H-indazoles predominantly occurs at the C3 position. However, by carefully tuning the reaction conditions, poly-halogenation at other positions, such as C5 and C7, can also be achieved. The choice of halogenating agent and solvent system is critical for controlling the regioselectivity. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in different solvents can lead to mono- or di-halogenated products.[3][4]
Quantitative Data for Halogenation of 2-Aryl-2H-indazoles
Mono-bromination at C3:
| 2-Aryl Substituent | Halogenating Agent | Solvent | Yield (%) | Reference |
| Phenyl | NBS | CH₃CN | 98 | [3][4] |
| 4-Methylphenyl | NBS | CH₃CN | 95 | [3][4] |
| 4-Methoxyphenyl | NBS | CH₃CN | 92 | [3][4] |
| 4-Fluorophenyl | NBS | CH₃CN | 96 | [3][4] |
| 4-Chlorophenyl | NBS | CH₃CN | 97 | [3][4] |
| 4-Bromophenyl | NBS | CH₃CN | 98 | [3][4] |
Di-bromination at C3 and C7:
| 2-Aryl Substituent | Halogenating Agent | Solvent | Yield (%) | Reference |
| Phenyl | NBS (excess) | H₂O | 64 | [3][4] |
| 4-Methylphenyl | NBS (excess) | H₂O | 70 | [3][4] |
Experimental Protocol: C3-Bromination of 2-Phenyl-2H-indazole
Materials:
-
2-Phenyl-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, dissolve 2-phenyl-2H-indazole (0.3 mmol) in 3.0 mL of acetonitrile.
-
Add N-bromosuccinimide (1.0 equiv., 0.3 mmol).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, although in many cases the product is obtained in high purity. The reported yield for this reaction is 98%.[3][4]
Sulfonylation
Sulfonylation of 2H-indazoles introduces a sulfonyl group, which is a common pharmacophore in many drug molecules. Recent methods have focused on C3-sulfonylation and N-sulfonylated indazolone formation, often proceeding through radical pathways.
Regioselectivity
Electrochemical methods and tert-butyl hydroperoxide-mediated reactions have been developed for the regioselective sulfonylation of 2H-indazoles, primarily at the C3 position.[1][5] Another reported method involves an oxo-sulfonylation, leading to N-sulfonylated indazol-3(2H)-ones.[1]
Quantitative Data for Sulfonylation of 2H-Indazoles
Electrochemical C3-Sulfonylation:
| 2-Substituent | Sulfonyl Source | Yield (%) | Reference |
| p-Tolyl | Tosylhydrazide | 92 | [5] |
| Phenyl | Benzenesulfonyl hydrazide | 85 | [5] |
Oxo-Sulfonylation to form 1-Sulfonylindazol-3(2H)-ones:
| 2-Aryl Substituent | Sulfinic Acid | Yield (%) | Reference |
| Phenyl | 4-Methylbenzenesulfinic acid | 81 | [1] |
| 4-Methylphenyl | 4-Methylbenzenesulfinic acid | 83 | [1] |
| 4-Methoxyphenyl | 4-Methylbenzenesulfinic acid | 82 | [1] |
Experimental Protocol: Electrochemical C3-Sulfonylation of 2-(p-tolyl)-2H-indazole
Materials:
-
2-(p-tolyl)-2H-indazole
-
Tosylhydrazide
-
Potassium carbonate (K₂CO₃)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN) and Water
-
Nickel foam (cathode)
-
Graphite plate (anode)
Procedure:
-
In a dry undivided electrochemical cell, combine 2-(p-tolyl)-2H-indazole (0.1 mmol), tosylhydrazide (1.5 equiv., 0.15 mmol), potassium carbonate (1.5 equiv., 0.15 mmol), and lithium perchlorate (0.1 M, 32 mg).
-
Dissolve the mixture in 3 mL of MeCN/H₂O (9:1).
-
Equip the cell with a nickel foam cathode and a graphite plate anode.
-
Stir the reaction mixture and electrolyze at a constant current of 10 mA at room temperature under air.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain 3-sulfonyl-2-(p-tolyl)-2H-indazole. The reported yield is up to 92%.[5]
Friedel-Crafts Reactions
Classical Friedel-Crafts alkylation and acylation reactions on 2H-indazoles are not well-documented in the literature, likely due to the Lewis basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, leading to deactivation of the ring or undesired side reactions. However, intramolecular Friedel-Crafts-type reactions and other C-C bond-forming reactions that are sometimes referred to as Friedel-Crafts reactions have been reported.
Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions have been used to synthesize fused polycyclic systems containing the indazole moiety. These reactions typically involve the cyclization of a 2H-indazole derivative bearing a suitable tethered electrophilic group. For example, the ring closure of pyrazole carboxylic acids and alkanols in the presence of a Lewis acid can lead to the formation of indeno[1,2-c]pyrazoles and other fused systems.[6]
Given the limited information on classical intermolecular Friedel-Crafts reactions, researchers interested in acylating or alkylating 2H-indazoles may need to explore alternative C-C bond-forming strategies, such as transition-metal-catalyzed cross-coupling reactions or radical-based functionalizations.
Conclusion
The electrophilic substitution of 2H-indazoles is a rich and evolving field of study. While nitration, halogenation, and, to a lesser extent, sulfonylation have been explored, significant opportunities remain, particularly in the development of robust and general Friedel-Crafts type reactions. The regioselectivity of these reactions is a key consideration, with the C3 and C7 positions being the most common sites of functionalization. Many of these transformations proceed via radical mechanisms, offering a complementary approach to classical electrophilic aromatic substitution. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists seeking to explore the synthetic utility of 2H-indazoles in drug discovery and materials science. Further research into the fundamental reactivity of the 2H-indazole nucleus will undoubtedly lead to the discovery of new and innovative synthetic methodologies.
References
- 1. tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones [organic-chemistry.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-2-methyl-6-nitro-2H-indazole, a key heterocyclic building block in medicinal chemistry. This document details the necessary starting materials, step-by-step experimental protocols, and relevant biological context, with a focus on its role as a precursor to pharmacologically active compounds.
Core Synthetic Strategy and Starting Materials
The most direct and well-documented synthetic route to this compound commences with the cyclization of an appropriately substituted aniline, followed by a sequence of methylation and bromination. This multi-step synthesis offers a reliable method for obtaining the target compound with good overall yield.
The primary starting material for the principal synthetic pathway is 2-methyl-5-nitroaniline. This commercially available compound serves as the foundational element for constructing the indazole ring system. The subsequent transformations introduce the methyl, and bromo functionalities to yield the final product.
A summary of the key transformations and starting materials is presented in Table 1.
Table 1: Summary of the Primary Synthetic Route and Starting Materials
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |
| 1 | Indazole formation (diazotization and cyclization) | 2-Methyl-5-nitroaniline | Sodium nitrite, Acetic acid | 6-Nitro-1H-indazole | Up to 96%[1] |
| 2 | N-Methylation | 6-Nitro-1H-indazole | Dimethyl sulfate, Dimethyl sulfoxide, Dichloromethane | 2-Methyl-6-nitro-2H-indazole | 78%[2] |
| 3 | C3-Bromination | 2-Methyl-6-nitro-2H-indazole | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Sodium carbonate, Ethanol | This compound | High (general for 2H-indazoles)[3][4] |
Experimental Protocols
The following sections provide detailed experimental methodologies for each step in the primary synthetic route.
Synthesis of 6-Nitro-1H-indazole
The initial step involves the formation of the indazole ring through diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.
Experimental Protocol:
-
In a reaction vessel, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Cool the solution to 10-15°C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution while maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the cyclization.
-
The product, 6-nitro-1H-indazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water to remove any remaining acid, and dry under vacuum. A yield of up to 96% has been reported for this transformation under optimized conditions.[1]
Synthesis of 2-Methyl-6-nitro-2H-indazole
The second step is the regioselective methylation of 6-nitro-1H-indazole at the N2 position.
Experimental Protocol: [2]
-
Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask.
-
To this solution, add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting yellow solid is 2-methyl-6-nitro-2H-indazole, with a reported yield of 78%.
Synthesis of this compound
The final step is the bromination of the C3 position of the indazole ring. An efficient method for this transformation utilizes ultrasound irradiation.[3][4]
Experimental Protocol:
-
In a suitable reaction vessel, suspend 2-methyl-6-nitro-2H-indazole (0.2 mmol) and sodium carbonate (0.4 mmol) in ethanol (2.0 mL).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) to the mixture.
-
Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the primary synthetic route.
Caption: Synthetic workflow for this compound.
Biological Context and Signaling Pathways
Indazole derivatives are a prominent class of scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The title compound, this compound, and its analogues are valuable intermediates in the synthesis of such pharmacologically active molecules.
A notable example is the anti-cancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor. Pazopanib functions by inhibiting several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][6] The inhibition of these signaling pathways disrupts tumor angiogenesis and growth.[5][7]
The following diagram illustrates the signaling pathways targeted by Pazopanib, for which derivatives of this compound are key synthetic precursors.
Caption: Pazopanib's inhibition of key signaling pathways in cancer.
References
- 1. 6-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step synthesis protocol for 3-Bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and proteomics research.[1] The synthesis involves the N-methylation of 6-nitro-1H-indazole followed by regioselective bromination at the C3 position.
Chemical Structures and Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 |
| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | 177.16 |
| This compound | C₈H₆BrN₃O₂ | 256.06[1] |
Experimental Protocols
A two-step synthetic route has been devised for the preparation of this compound. The workflow commences with the methylation of 6-nitro-1H-indazole to yield 2-methyl-6-nitro-2H-indazole, which is subsequently brominated to afford the final product.
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
This protocol is adapted from the method described by Sorbera et al. (2006) and Balardi et al. (1997).[2]
Materials:
-
6-Nitro-1H-indazole (2 g)
-
Dichloromethane (30 ml)
-
Dimethyl sulfate (1.7 ml)
-
Dimethyl sulfoxide (2 ml)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).
-
Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Combine the organic layers, dry with sodium sulfate, and evaporate the solvent under reduced pressure to yield a yellow solid.
Quantitative Data:
| Product | Yield |
| 2-Methyl-6-nitro-2H-indazole | 78%[2] |
Step 2: Synthesis of this compound
This protocol is based on a general method for the ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4]
Materials:
-
2-Methyl-6-nitro-2H-indazole (0.2 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)
-
Sodium carbonate (0.4 mmol)
-
Ethanol (2.0 mL)
Procedure:
-
In a suitable reaction vessel, combine 2-methyl-6-nitro-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and sodium carbonate (0.4 mmol).
-
Add ethanol (2.0 mL) to the mixture.
-
Place the vessel in an ultrasonic bath (40 kHz/50 W) and sonicate at 40 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques to obtain this compound.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Regioselective N-Alkylation of 6-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the regioselective N-alkylation of 6-nitroindazole, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below describe methods to selectively achieve either N1 or N2 alkylation, which is often a critical step in the synthesis of pharmacologically active compounds.[1][2] The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a crucial role in determining the regiochemical outcome.[1]
Introduction
Indazole and its derivatives are prominent structural motifs in a wide array of therapeutic agents.[1][3] The nitrogen atoms of the pyrazole ring in the indazole scaffold can undergo alkylation, leading to the formation of N1 and N2 regioisomers. The biological activity of these isomers can differ significantly, making regioselective synthesis a critical aspect of drug discovery and development.[2] The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products.[4][5] This document provides protocols to selectively synthesize either the N1- or N2-alkylated derivatives of 6-nitroindazole.
Key Concepts in Regioselectivity
The regioselectivity of the N-alkylation of indazoles is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1][6]
-
Steric Hindrance: Bulky substituents near the N1 position can favor alkylation at the N2 position.[7] In the case of 6-nitroindazole, the nitro group at the C6 position does not directly flank the nitrogen atoms, but electronic effects are significant. However, for indazoles with substituents at the C7 position, steric hindrance can strongly direct alkylation to the N2 position.[1][6][7]
-
Electronic Effects: The electron-withdrawing nature of the nitro group at the C6 position influences the nucleophilicity of the N1 and N2 atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 products.[1] Generally, thermodynamic control tends to favor the more stable N1-isomer, while kinetic control can lead to the N2-isomer.[1][6]
Protocols for Regioselective N-Alkylation
Protocol 1: Selective N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for achieving high regioselectivity for the N2 position of indazoles.[1][7] This reaction typically utilizes an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Experimental Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitroindazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N2-alkylated 6-nitroindazole.
Quantitative Data Summary (Illustrative for Indazoles):
| Indazole Substrate | Alkylating Agent (Alcohol) | Reagents | Solvent | N1:N2 Ratio | Yield (%) (N2-isomer) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD | THF | 1:2.5 | 58 | [1][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | PPh₃, DEAD | THF | High N2 selectivity | >90 | [4] |
Caption: Workflow for N1-Alkylation via Reductive Amination.
Protocol 3: Base-Catalyzed N-Alkylation
Direct alkylation using a base and an alkyl halide can also be employed. The regioselectivity in this case is highly dependent on the reaction conditions. For achieving N1 selectivity, sodium hydride (NaH) in an aprotic solvent like THF is often effective for many indazole derivatives. [1][3][6]Conversely, the use of certain conditions can favor N2 products, particularly with sterically hindered indazoles. [1][6] Experimental Protocol (General):
-
Preparation: To a suspension of a base (e.g., NaH, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere, add a solution of 6-nitroindazole (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C or room temperature for 30-60 minutes to allow for deprotonation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., to 50 °C) until completion (monitored by TLC). [1][6]5. Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to separate the N1 and N2 isomers.
Quantitative Data Summary for Base-Catalyzed Alkylation (Illustrative for Indazoles):
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [7] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | 50 | >99:1 | 94 | [1][6] |
| 1H-indazole | Ethyl bromoacetate | K₂CO₃ / DMF | RT | Mixed | - | [7] |
Logical Relationship for Base-Catalyzed Alkylation
Caption: Factors influencing regioselectivity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care and store appropriately.
-
Alkyl halides are often toxic and lachrymatory. Handle them in a fume hood.
-
Hydrogenation should be carried out with appropriate equipment and safety measures.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of 3-Bromo-2-methyl-6-nitro-2H-indazole in Proteomics Research
A thorough review of scientific literature and available data reveals no documented applications of 3-Bromo-2-methyl-6-nitro-2H-indazole in the field of proteomics research. Consequently, the generation of detailed Application Notes, experimental protocols, quantitative data, and specific visualizations for its use in this context is not possible at this time.
The indazole scaffold itself is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as kinase inhibitors for cancer therapy. Research has primarily focused on the synthesis of these derivatives and their biological activity in cellular assays. However, this line of investigation has not extended to the specific application of this compound as a tool for proteomics studies, such as protein labeling, cross-linking, or affinity-based protein profiling.
To provide a conceptual framework for how a molecule with a similar structure could be adapted for proteomics research, we can look at established chemical biology techniques. The core principles of these techniques often involve the incorporation of reactive or reporter functionalities onto a core scaffold that may have an affinity for a particular class of proteins.
Hypothetical Application in Proteomics: Photoaffinity Labeling
One common strategy in chemical proteomics is photoaffinity labeling. This technique is used to identify the protein targets of a small molecule. If this compound were to be developed into a photoaffinity probe, its structure would need to be modified to include a photoreactive group and a reporter tag (e.g., a biotin or a click chemistry handle).
Hypothetical Workflow for Photoaffinity Labeling:
In this theoretical workflow, the modified indazole probe would be incubated with a biological sample. Upon UV irradiation, the photoreactive group would form a covalent bond with interacting proteins. The reporter tag would then be used to enrich these protein-probe complexes for subsequent identification by mass spectrometry.
Hypothetical Signaling Pathway Investigation
Should a derivative of this compound be identified as an inhibitor of a specific protein (e.g., a kinase), a logical next step would be to investigate its impact on cellular signaling pathways.
Hypothetical Kinase Inhibition Signaling Pathway:
This diagram illustrates a scenario where a hypothetical indazole-based inhibitor blocks the activity of "Kinase A," thereby preventing downstream signaling events that lead to cell proliferation. Proteomics techniques, such as phosphoproteomics, could be employed to quantify the changes in protein phosphorylation throughout this pathway upon treatment with the inhibitor.
While the indazole core is of significant interest in chemical biology and drug discovery, there is currently no published research detailing the use of this compound in proteomics. The information presented here is based on established methodologies in the field and serves as a conceptual guide to how such a compound could theoretically be adapted for proteomics applications. Researchers interested in exploring the potential of this molecule would need to undertake foundational research to synthesize appropriate probes and validate their utility for studying the proteome.
Application Notes and Protocols: 3-Bromo-2-methyl-6-nitro-2H-indazole as a Synthetic Intermediate for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Bromo-2-methyl-6-nitro-2H-indazole, a key heterocyclic building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors. Detailed synthetic protocols and its strategic application in drug discovery are presented below.
Introduction
This compound is a versatile synthetic intermediate possessing key functional groups that enable a variety of chemical transformations. Its molecular formula is C₈H₆BrN₃O₂ with a molecular weight of 256.06 g/mol . The indazole scaffold is a prominent feature in many biologically active compounds, and the strategic placement of the bromo, methyl, and nitro groups on this nucleus offers multiple avenues for derivatization in the development of novel therapeutics.[1] The bromo group at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The nitro group at the 6-position can be readily reduced to an amino group, providing a site for further functionalization, such as amide bond formation. This dual functionality makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery.
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The following protocols are based on established methodologies for the synthesis of related indazole derivatives.
2.1. Synthesis of 2-Methyl-6-nitro-2H-indazole (Intermediate 1)
A common route to 2-substituted indazoles involves the methylation of the corresponding 1H-indazole.
-
Reaction Scheme:
-
6-Nitro-1H-indazole + Dimethyl Sulfate -> 2-Methyl-6-nitro-2H-indazole
-
-
Experimental Protocol:
-
Dissolve 6-Nitro-1H-indazole (10.0 g, 61.3 mmol) in 150 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add dimethyl sulfate (8.5 mL, 89.6 mmol) and dimethyl sulfoxide (10 mL) to the suspension.[2]
-
Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-Methyl-6-nitro-2H-indazole as a yellow solid.
-
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| 6-Nitro-1H-indazole | 163.12 | 10.0 g | 61.3 mmol |
| Dimethyl Sulfate | 126.13 | 8.5 mL (d=1.33) | 89.6 mmol |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield |
| 2-Methyl-6-nitro-2H-indazole | 177.15 | 10.86 g | 75-85% |
2.2. Synthesis of this compound (Target Compound)
The bromination of the indazole ring at the C3 position can be achieved using various brominating agents. An efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.
-
Reaction Scheme:
-
2-Methyl-6-nitro-2H-indazole + DBDMH -> this compound
-
-
Experimental Protocol:
-
In a sonication vessel, dissolve 2-Methyl-6-nitro-2H-indazole (5.0 g, 28.2 mmol) in 50 mL of ethanol.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (4.03 g, 14.1 mmol) and sodium carbonate (5.98 g, 56.4 mmol).
-
Place the vessel in an ultrasonic bath (40 kHz, 50 W) and irradiate at 40°C for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
-
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Methyl-6-nitro-2H-indazole | 177.15 | 5.0 g | 28.2 mmol |
| DBDMH | 285.92 | 4.03 g | 14.1 mmol |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield |
| This compound | 256.06 | 7.22 g | 85-95% |
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate for the synthesis of a wide range of kinase inhibitors, which are crucial in oncology. The anti-cancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, serves as an excellent example of a pharmaceutical derived from a similar indazole core. Pazopanib functions by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), thereby blocking tumor angiogenesis and growth.[3][4][5]
3.1. General Synthetic Strategy for Derivatization
The functional groups of this compound can be manipulated in a stepwise manner to introduce molecular diversity.
Caption: General workflow for the derivatization of this compound.
3.2. Key Derivatization Reactions
-
Reduction of the Nitro Group: The nitro group can be reduced to a primary amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or metal-based reducing agents like tin(II) chloride (SnCl₂). This introduces a nucleophilic center for further modifications.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C3-bromo substituent is ideal for introducing complexity through various cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, enabling the synthesis of various substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further elaboration.
-
3.3. Example Protocol: Suzuki Coupling
-
Reaction Scheme:
-
This compound + Arylboronic acid -> 3-Aryl-2-methyl-6-nitro-2H-indazole
-
-
Experimental Protocol:
-
To a degassed mixture of this compound (1.0 g, 3.9 mmol), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 2:1 mixture of dioxane and water (20 mL), add Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture to 90°C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reaction | Catalyst | Base | Solvent | Typical Yield |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 60-85% |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75-95% |
Application in Targeting Kinase Signaling Pathways
Derivatives of this compound are potential inhibitors of key signaling pathways implicated in cancer, such as the VEGFR and PDGFR pathways.
4.1. VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis. Inhibition of this pathway can starve tumors of their blood supply.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Pazopanib-like molecules.
4.2. PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is involved in cell growth, proliferation, and migration. Its aberrant activation is a hallmark of many cancers.[6]
Caption: Simplified PDGFR signaling pathway and the inhibitory action of Pazopanib-like molecules.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds, particularly in the field of oncology. Its well-defined reactivity allows for the systematic and efficient generation of diverse molecular scaffolds for the development of potent and selective kinase inhibitors. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage this important building block in their discovery programs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PDGFR gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Cyclization of Ortho-Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive cyclization of ortho-nitro compounds, a powerful transformation for the synthesis of N-heterocycles, particularly indoles. The following sections outline two distinct and effective methods utilizing different catalytic systems and reductants, offering flexibility in substrate scope and reaction conditions.
Introduction
The reductive cyclization of ortho-substituted nitroarenes is a fundamental and widely utilized strategy in organic synthesis for the construction of various nitrogen-containing heterocyclic scaffolds.[1][2] This process involves the reduction of the nitro group to a reactive intermediate, such as a nitroso, nitrene, or amino group, which then undergoes an intramolecular cyclization. This methodology is particularly prevalent in the synthesis of indoles from ortho-nitrostyrenes and has significant applications in medicinal chemistry and materials science.[2][3][4] Key variations of this reaction include the Cadogan-Sundberg reaction, which employs trivalent phosphorus compounds, and transition-metal-catalyzed versions using reductants like carbon monoxide or silanes.[5][6]
Method 1: Palladium-Catalyzed Reductive Cyclization using Phenyl Formate as a CO Surrogate
This protocol describes a palladium-catalyzed approach for the synthesis of indoles from ortho-nitrostyrenes, employing phenyl formate as a convenient and safer surrogate for carbon monoxide.[7][8] The reaction is catalyzed by a palladium/1,10-phenanthroline complex and is promoted by a base which facilitates the in-situ generation of CO from phenyl formate.[7] This method displays broad functional group tolerance.[7]
Quantitative Data Summary
| Entry | Substrate (ortho-Nitrostyrene Derivative) | Product (Indole Derivative) | Yield (%) |
| 1 | Methyl 2-nitrocinnamate | Methyl indole-2-carboxylate | 95 |
| 2 | Ethyl 2-nitrocinnamate | Ethyl indole-2-carboxylate | 98 |
| 3 | N-phenyl-2-nitrocinnamide | N-phenylindole-2-carboxamide | 85 |
| 4 | 2-Nitro-β-cyanostyrene | 2-Cyanoindole | 92 |
| 5 | 2-Nitro-β-(2-pyridyl)styrene | 2-(2-Pyridyl)indole | 88 |
| 6 | 2-Bromo-6-nitrostyrene | 7-Bromoindole | 75 |
Yields are based on isolated product as reported in the cited literature.[7]
Experimental Protocol
Materials:
-
ortho-Nitrostyrene substrate (0.27 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.0027 mmol, 0.01 equiv)
-
1,10-Phenanthroline (Phen, 0.054 mmol, 0.2 equiv)
-
Phenyl formate (500 µL, ~4.5 mmol, ~17 equiv)
-
Triethylamine (Et3N, 0.54 mmol, 2.0 equiv)
-
Acetonitrile (CH3CN), anhydrous (10 mL)
-
Glass pressure tube with a screw cap and PTFE septum
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a glass pressure tube, add the ortho-nitrostyrene substrate (0.27 mmol), Pd(OAc)2 (1 mol%), and 1,10-phenanthroline (20 mol%).
-
Add a magnetic stir bar to the tube.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (10 mL), phenyl formate (500 µL), and triethylamine (2 equiv) via syringe.
-
Seal the pressure tube tightly with the screw cap.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 120-140 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully open the pressure tube in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole.
Reaction Mechanism and Workflow
The proposed mechanism involves two main catalytic cycles: the base-mediated decomposition of phenyl formate to generate carbon monoxide, and the palladium-catalyzed reductive cyclization of the ortho-nitrostyrene.[7] The palladium catalyst reacts with the ortho-nitrostyrene to form an ortho-nitrosostyrene intermediate, which then undergoes intramolecular cyclization.[7] The resulting N-hydroxyindole is subsequently deoxygenated by another equivalent of CO to yield the final indole product and regenerate the active palladium catalyst.[7]
References
- 1. Organophosphorus-Catalyzed Reductive Functionalization of Nitrocompounds via P(III)/P(V) Redox Couple [dspace.mit.edu]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. mdpi.com [mdpi.com]
Application Note: High-Resolution Separation of Bromo-Nitro-Indazole Isomers by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-nitro-indazoles are a critical class of heterocyclic compounds that serve as key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The synthesis of these compounds often results in the formation of regioisomers, where the bromo and nitro groups are positioned at different locations on the indazole core. The presence of these undesired isomers can significantly impact the efficacy, selectivity, and safety of the final drug substance. Therefore, a robust and reproducible purification method is paramount to isolate the desired isomer with high purity.
This application note provides a detailed protocol for the separation of bromo-nitro-indazole isomers using silica gel column chromatography. The methodology is based on established principles for the purification of substituted indazoles and can be adapted for various isomeric pairs.
Challenges in Isomer Separation
The primary challenge in separating bromo-nitro-indazole isomers lies in their similar physicochemical properties.[1] Regioisomers often have very close polarities, making their resolution by chromatography difficult. The successful separation depends on optimizing the stationary and mobile phases to exploit subtle differences in the isomers' interactions with the silica gel. Common pitfalls include the co-elution of isomers and the formation of undesired byproducts during synthesis, which can further complicate the purification process.[1]
Experimental Protocols
This section outlines the necessary steps for the successful separation of bromo-nitro-indazole isomers, from initial method development using Thin-Layer Chromatography (TLC) to the final column chromatography purification.
Materials and Equipment
-
Crude mixture of bromo-nitro-indazole isomers
-
Silica gel (230-400 mesh) for column chromatography
-
Silica gel 60 F254 TLC plates
-
HPLC-grade solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
UV lamp (254 nm)
Step 1: Method Development with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target isomers, ideally with a difference in Retention Factor (Rf) of at least 0.1.
-
Sample Preparation: Dissolve a small amount of the crude isomeric mixture in a few drops of ethyl acetate or dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the least polar isomer, ensuring clear separation from the more polar isomer.
Step 2: Column Chromatography Protocol
This protocol is designed for the purification of a crude mixture of bromo-nitro-indazole isomers. The separation of N1 and N2 isomers of a related bromo-indazole derivative has been successfully achieved using a 4:1 petroleum ether:ethyl acetate mobile phase.[2] Due to the increased polarity of the nitro group, a slightly more polar eluent is recommended as a starting point for bromo-nitro-indazole isomers.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 8:2 Hexane:EtOAc).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add 2-3 times the weight of the crude material in silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase (e.g., 7:3 Hexane:EtOAc). Maintain a constant flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.
-
Monitor the elution of the compounds by spotting every few fractions on a TLC plate and visualizing under UV light.
-
-
Purity Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure separated isomers.
-
Combine the pure fractions of each isomer.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified bromo-nitro-indazole isomers.
-
Confirm the identity and purity of the final products using analytical techniques such as NMR and HPLC.[1]
-
Data Presentation
The following table provides representative chromatographic data for the separation of related bromo-indazole isomers. This data can be used as a benchmark for developing a separation method for bromo-nitro-indazole isomers.
| Compound | Isomer Type | Stationary Phase | Mobile Phase (v/v) | TLC Rf Value |
| Ethyl 3-((6-bromo-1H-indazol-1-yl)methyl)-5-((ethoxycarbonyl)amino)thiophene-2-carboxylate | N1 (Major) | Silica Gel | Petroleum Ether / Ethyl Acetate (4:1) | 0.25[2] |
| Ethyl 3-((6-bromo-2H-indazol-2-yl)methyl)-5-((ethoxycarbonyl)amino)thiophene-2-carboxylate | N2 (Minor) | Silica Gel | Petroleum Ether / Ethyl Acetate (4:1) | 0.20[2] |
Visualized Workflow
The following diagram illustrates the logical workflow for the purification of bromo-nitro-indazole isomers.
Caption: Workflow for bromo-nitro-indazole isomer purification.
Conclusion
The protocol described in this application note provides a reliable and systematic approach for the purification of bromo-nitro-indazole isomers using column chromatography. Successful separation is contingent upon careful method development using TLC to identify the optimal mobile phase. By following this detailed methodology, researchers can obtain high-purity isomers essential for drug discovery and development programs.
References
Application Notes and Protocols for the Regioselective Synthesis of Substituted 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern and efficient methods for the regioselective synthesis of substituted 2H-indazoles, a crucial scaffold in medicinal chemistry. This document includes summaries of key synthetic strategies, quantitative data on reaction outcomes, detailed experimental protocols, and visual diagrams of reaction pathways and workflows.
Introduction
2H-Indazoles are a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. The regioselective synthesis of substituted 2H-indazoles is a key challenge in organic synthesis. This document outlines several powerful and reliable methods to achieve this, providing researchers with the necessary information to select and implement the most suitable strategy for their specific needs.
I. Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis offers a versatile and efficient approach to the regioselective synthesis of 2H-indazoles. Palladium, copper, and rhodium catalysts are prominently featured in these methodologies.
A. Palladium-Catalyzed Intramolecular Amination
A robust method for the synthesis of 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This reaction proceeds via the formation of a new N(1)-C(7a) bond.[1][2] The combination of Pd(OAc)2 as the catalyst, dppf as the ligand, and t-BuONa as the base has been found to be highly effective.[1][2] This method tolerates a wide range of electron-donating and electron-withdrawing substituents on both the aryl hydrazine and the bromobenzyl moiety.[1]
Table 1: Palladium-Catalyzed Intramolecular Amination of N-aryl-N-(o-bromobenzyl)hydrazines
| Entry | Substrate (N-aryl-N-(o-bromobenzyl)hydrazine) | Product (2-aryl-2H-indazole) | Yield (%) |
| 1 | N-(p-tolyl)-N-(o-bromobenzyl)hydrazine | 2-(p-tolyl)-2H-indazole | 75 |
| 2 | N-(4-methoxyphenyl)-N-(o-bromobenzyl)hydrazine | 2-(4-methoxyphenyl)-2H-indazole | 82 |
| 3 | N-(4-chlorophenyl)-N-(o-bromobenzyl)hydrazine | 2-(4-chlorophenyl)-2H-indazole | 68 |
| 4 | N-phenyl-N-(2-bromo-5-fluorobenzyl)hydrazine | 5-fluoro-2-phenyl-2H-indazole | 71 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Amination [1]
-
To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.075 mmol), and t-BuONa (1.5 mmol).
-
Add anhydrous toluene (3.5 mL) to the tube.
-
Seal the pressure tube and purge with argon.
-
Heat the reaction mixture at 90 °C for 15 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with a 50% ether/hexanes mixture.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 2-aryl-2H-indazole.
B. Copper-Catalyzed Three-Component Synthesis
A highly efficient one-pot, three-component reaction for the synthesis of 2H-indazoles utilizes a copper catalyst to bring together 2-bromobenzaldehydes, primary amines, and sodium azide.[3][4] This method is notable for its operational simplicity and broad substrate scope, with high tolerance for various functional groups.[3][4] Copper(I) iodide is a commonly used catalyst for this transformation.[5]
Table 2: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
| Entry | 2-Bromobenzaldehyde | Primary Amine | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2 | 2-Bromo-5-fluorobenzaldehyde | Benzylamine | 2-Benzyl-5-fluoro-2H-indazole | 78 |
| 3 | 2-Bromo-4-methylbenzaldehyde | Cyclohexylamine | 2-Cyclohexyl-4-methyl-2H-indazole | 82 |
| 4 | 2-Bromobenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 88 |
Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis [5]
-
In an oven-dried 25 mL round-bottom flask, combine CuI (0.15 mmol), 2-bromobenzaldehyde (1.5 mmol), sodium azide (3.0 mmol), and the primary amine (1.8 mmol).
-
Add DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120-130 °C overnight.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.
C. Rhodium-Catalyzed C-H Activation/Annulation
A convergent and highly functional group-compatible synthesis of N-aryl-2H-indazoles is achieved through the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[6][7] This formal [4+1] annulation proceeds via ortho C-H bond activation of the azobenzene, directed by the azo group, followed by cyclative capture.[6][7]
Table 3: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles from Azobenzenes and Aldehydes
| Entry | Azobenzene | Aldehyde | Product | Yield (%) |
| 1 | Azobenzene | Benzaldehyde | 2,3-Diphenyl-2H-indazole | 85 |
| 2 | 4,4'-Dichloroazobenzene | Acetaldehyde | 3-Methyl-2-(4-chlorophenyl)-6-chloro-2H-indazole | 72 |
| 3 | Azobenzene | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-2-phenyl-2H-indazole | 80 |
| 4 | 4-Methylazobenzene | Formaldehyde | 2-p-Tolyl-2H-indazole | 65 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Indazole Synthesis [6]
-
To a screw-cap vial, add the azobenzene (0.20 mmol), aldehyde (0.40 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Add 1,4-dioxane (1.0 mL) and cap the vial.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography to afford the N-aryl-2H-indazole.
II. [3+2] Dipolar Cycloaddition of Arynes and Sydnones
A rapid and highly efficient method for the regioselective synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes with sydnones.[8][9][10] This reaction proceeds under mild conditions and provides excellent yields with no contamination from the corresponding 1H-indazole isomers.[8] The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction with the extrusion of carbon dioxide to yield the 2H-indazole.[8]
Table 4: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Arynes and Sydnones
| Entry | Aryne Precursor | Sydnone | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl triflate | 3-Phenylsydnone | 2-Phenyl-2H-indazole | 95 |
| 2 | 2-(Trimethylsilyl)phenyl triflate | 3-(4-Chlorophenyl)sydnone | 2-(4-Chlorophenyl)-2H-indazole | 89 |
| 3 | 2-(Trimethylsilyl)-4,5-methylenedioxyphenyl triflate | 3-Phenylsydnone | 5,6-Methylenedioxy-2-phenyl-2H-indazole | 85 |
| 4 | 2-(Trimethylsilyl)phenyl triflate | 3-(4-Methoxyphenyl)sydnone | 2-(4-Methoxyphenyl)-2H-indazole | 92 |
Experimental Protocol: General Procedure for [3+2] Dipolar Cycloaddition [8]
-
To an oven-dried 10 mL round-bottom flask equipped with a stir bar, add the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, ~1.2 equiv) and the sydnone (0.4 mmol).
-
Add THF (4 mL) and stir the mixture until all solids dissolve.
-
Add a solution of TBAF in THF (1.0 M, ~2.4 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to afford the desired 2H-indazole.
III. One-Pot Condensation-Cadogan Reductive Cyclization
This method provides a mild and operationally simple one-pot synthesis of 2H-indazoles from readily available starting materials.[11][12] The process involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by a phosphine reducing agent, such as tri-n-butylphosphine.[11]
Table 5: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis
| Entry | o-Nitrobenzaldehyde | Amine | Product | Yield (%) |
| 1 | 2-Nitrobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2 | 5-Chloro-2-nitrobenzaldehyde | 4-Fluoroaniline | 6-Chloro-2-(4-fluorophenyl)-2H-indazole | 78 |
| 3 | 2-Nitrobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 82 |
| 4 | 4,5-Dimethoxy-2-nitrobenzaldehyde | Aniline | 5,6-Dimethoxy-2-phenyl-2H-indazole | 90 |
Experimental Protocol: General Procedure for One-Pot Condensation-Cadogan Reductive Cyclization [11]
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the condensation reaction.
-
To the reaction mixture, add tri-n-butylphosphine (1.5 eq).
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.
IV. N-N Bond-Forming Oxidative Cyclization
A method for the synthesis of indazoles, including 2-substituted 2H-indazoles, from readily available 2-aminomethyl-phenylamines has been developed via an N-N bond-forming oxidative cyclization.[13][14][15][16][17] The use of ammonium molybdate and hydrogen peroxide at room temperature provides an efficient means to achieve this transformation.[14]
Table 6: N-N Bond-Forming Oxidative Cyclization for 2H-Indazole Synthesis
| Entry | 2-Aminomethyl-phenylamine Derivative | Product | Yield (%) |
| 1 | (2-Aminophenyl)(phenyl)methanamine | 2-Phenyl-2H-indazole | 89 |
| 2 | 1-(2-Aminophenyl)-N-methylethanamine | 2-Ethyl-2H-indazole | 75 |
| 3 | (2-Amino-5-chlorophenyl)(cyclopropyl)methanamine | 6-Chloro-2-cyclopropyl-2H-indazole | 81 |
| 4 | (2-Amino-4-methoxyphenyl)(p-tolyl)methanamine | 5-Methoxy-2-(p-tolyl)-2H-indazole | 84 |
Experimental Protocol: General Procedure for N-N Bond-Forming Oxidative Cyclization [14]
-
Dissolve the 2-aminomethyl-phenylamine substrate (1.00 equiv) in methanol (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ammonium molybdate (1.00 equiv) followed by the dropwise addition of 30% aqueous H₂O₂ (10.00 equiv).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by preparative chromatography to obtain the desired 2H-indazole.
V. Electrochemical Synthesis
Electrochemical methods provide an environmentally friendly approach for the synthesis and functionalization of 2H-indazoles, often avoiding the need for chemical oxidants or catalysts.[18][19][20] For example, an electrochemical oxo-amination of 2H-indazoles has been developed.[18]
Note on Electrochemical Protocols: The specific setup and conditions for electrochemical synthesis can vary significantly depending on the desired transformation and the equipment available. The following is a general example of a constant current electrolysis setup.
Experimental Protocol: General Setup for Electrochemical Synthesis
-
The electrolysis is carried out in an undivided cell equipped with a graphite anode and a platinum cathode.
-
The 2H-indazole substrate and any necessary reagents are dissolved in an appropriate solvent containing a supporting electrolyte (e.g., n-Bu₄NPF₆ in CH₃CN).
-
A constant current is applied to the cell using a galvanostat.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies described above.
Caption: Palladium-Catalyzed Intramolecular Amination Workflow.
Caption: Copper-Catalyzed Three-Component Synthesis.
Caption: [3+2] Dipolar Cycloaddition of Arynes and Sydnones.
References
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2H-indazoles by the [3 + 2] cycloaddition of arynes and sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 15. Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | CoLab [colab.ws]
- 16. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Electrochemical Oxo-amination of 2H-Indazoles: Synthesis of Symmetrical and Unsymmetrical Indazolylindazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 3-Bromo-2-methyl-6-nitro-2H-indazole
Introduction
3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound with the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol .[1] This molecule belongs to the indazole class, which is recognized for its utility as a scaffold in medicinal chemistry and materials science.[1] The presence of bromo, methyl, and nitro functional groups on the indazole ring system imparts unique chemical reactivity and potential biological activity, making it a valuable building block in organic synthesis.[1] Accurate analytical characterization is critical to confirm its identity, purity, and stability, ensuring reliable results in downstream applications, including drug development and proteomics research.[1]
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques.
Caption: Overall workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A reversed-phase method using a C18 column is highly effective for separating the main compound from potential starting materials, by-products, and degradation products. Due to the presence of the nitroaromatic chromophore, UV detection provides excellent sensitivity. This method is essential for quality control, ensuring the material meets the specifications required for research and development.
Experimental Protocol:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh 1 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.
-
Vortex until fully dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for the detector's linear range (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time (tR) | 7.5 - 8.5 min |
| Purity (by Area %) | >98% |
| Limit of Detection | ~0.01% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. The chemical shifts and coupling patterns are diagnostic for the specific substitution pattern on the indazole ring.[1]
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze chemical shifts, integration (for ¹H), and coupling constants to assign the structure.
Quantitative Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.12 - 8.50 | m | Aromatic Protons (3H) |
| ¹H | 2.50 - 2.70 | s | N-methyl Protons (3H) |
| ¹³C | 110 - 150 | - | Aromatic Carbons (7C) |
| ¹³C | 38.5 - 40.0 | - | N-methyl Carbon (1C) |
| ¹⁵N | -75 to -85 | - | N-2 (Pyridine-like) |
| ¹⁵N | -185 to -190 | - | N-1 (Pyrrole-like) |
Note: Data derived from characteristic shifts of N2-substituted indazole derivatives.[1]
Caption: Logical diagram for combining spectroscopic data to confirm the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Application Note: Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for both purity assessment and identity confirmation. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer coupled to an HPLC or UPLC system (LC-MS).
-
Sample Preparation: Use the same sample prepared for HPLC analysis (10 µg/mL in acetonitrile/water).
-
LC-MS Conditions:
-
LC: Use the HPLC conditions described in Section 1.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: 100 - 500 m/z.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the protonated molecular ion [M+H]⁺. The isotopic pattern should be consistent with the presence of one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Quantitative Data Summary
| Parameter | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C₈H₆BrN₃O₂ | - |
| Exact Mass | 254.9647 | - |
| Molecular Weight | 256.06 | - |
| [M+H]⁺ (for ⁷⁹Br) | 255.9725 | m/z 256.0 ± 0.1 |
| [M+H]⁺ (for ⁸¹Br) | 257.9705 | m/z 258.0 ± 0.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and straightforward method for identifying the key functional groups present in the molecule. It is used to confirm the presence of the aromatic system, the N-methyl group, and, most diagnostically, the nitro (NO₂) group.[1]
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 - 400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| 1520 - 1540 | Very Strong | Asymmetric NO₂ Stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |
| ~550 - 650 | Medium | C-Br Stretch |
Note: Nitro group stretch data is characteristic for aromatic nitro compounds.[1]
Elemental Analysis
Application Note: Elemental analysis provides a fundamental confirmation of the compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from the molecular formula (C₈H₆BrN₃O₂). This analysis serves as a final, quantitative check of purity and identity.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure sample into a tin capsule.
-
Data Acquisition: Analyze the sample according to the instrument manufacturer's standard operating procedure. The analysis involves the combustion of the sample at high temperatures, followed by the detection of the resulting gases (CO₂, H₂O, and N₂).
-
Data Analysis: The instrument software calculates the percentage of C, H, and N. Compare the experimental values to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.
Quantitative Data Summary
| Element | Theoretical Mass % | Acceptable Range |
| Carbon | 37.52 | 37.12 - 37.92 |
| Hydrogen | 2.36 | 1.96 - 2.76 |
| Nitrogen | 16.41 | 16.01 - 16.81 |
| Oxygen | 12.50 | - |
| Bromine | 31.21 | - |
References
Application Notes and Protocols: Determining the Solubility of 3-Bromo-2-methyl-6-nitro-2H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the solubility of 3-Bromo-2-methyl-6-nitro-2H-indazole in various organic solvents. This document outlines the physicochemical properties of the compound, detailed experimental protocols for solubility determination, and a structured format for data presentation.
Introduction
This compound is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol .[1][2] Its structure, featuring a bromine atom, a methyl group, and a nitro group on the indazole ring, suggests its potential in medicinal chemistry and materials science.[1] Understanding the solubility of this compound in different organic solvents is a critical first step in many research and development applications, including reaction chemistry, formulation development, and biological screening.
Physicochemical Properties and Predicted Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrN3O2 | [1][2] |
| Molecular Weight | 256.06 g/mol | [1][2] |
| Purity | 95% | [4] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[3]
Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at a constant temperature to reach equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of labeled vials. The excess solid is crucial to ensure that an equilibrium with the undissolved solid is achieved.
-
Solvent Addition: Dispense a precise, known volume of each selected organic solvent into the corresponding vials.
-
Equilibration: Securely seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the incubation period, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (HPLC or UV-Vis).
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.
Table 2: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
| Acetone | Experimental Value | Experimental Value |
| Acetonitrile | Experimental Value | Experimental Value |
| Dichloromethane | Experimental Value | Experimental Value |
| Ethyl Acetate | Experimental Value | Experimental Value |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
General Considerations for Solubility Testing
-
Purity of the Compound: The purity of this compound will affect the solubility results. It is important to use a compound with a known purity level.
-
Solvent Grade: High-purity solvents should be used to avoid interference from impurities.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.
-
Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform a time-course experiment to determine the optimal equilibration time.
-
Analytical Method Validation: The analytical method used for quantification (e.g., HPLC, UV-Vis) should be properly validated for linearity, accuracy, and precision.
References
Application Notes and Protocols for 3-Bromo-2-methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling of 3-Bromo-2-methyl-6-nitro-2H-indazole. It is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound is a heterocyclic compound with potential applications in medicinal chemistry and material science.[1] Its reactivity is primarily influenced by the bromine and nitro functional groups, which allow for reactions such as nucleophilic substitution and reduction.[1] The presence of the nitro group may also contribute to its biological activity, with studies exploring its potential as an anti-cancer and antibacterial agent.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrN3O2 | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
Hazard Identification and Safety Precautions
Based on safety data for structurally similar compounds, this compound is considered hazardous. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[4][5] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4][6] |
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection:
-
Respiratory Protection: For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands and face thoroughly after handling.[5]
Storage, Spills, and Disposal
Protocol 2: Storage and Disposal
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store at the recommended temperature of 2-8°C.[3]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and amines.[7]
Disposal:
-
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[4]
-
Do not let the product enter drains.[4]
-
Contaminated packaging should be treated as the product itself.
Protocol 3: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4]
First Aid Measures
Protocol 4: First Aid Procedures
-
General Advice: Move out of the dangerous area and show this safety data sheet to the doctor in attendance.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
References
- 1. Buy this compound | 74209-41-9 [smolecule.com]
- 2. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]
- 3. covethouse.eu [covethouse.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Procedure for scaling up the synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole
Meticulously crafted for seasoned researchers and process chemists, this application note details a comprehensive strategy for the synthesis and subsequent scale-up of 3-Bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic building block of interest in medicinal chemistry.[1] This guide eschews a rigid template, instead presenting a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and providing a robust framework for implementation.
Strategic Approach to Synthesis
A direct, single-step synthesis for this compound is not prominently described in the literature. Therefore, a multi-step approach, beginning with the commercially available 6-nitro-1H-indazole, is proposed. This strategy involves three key transformations:
-
Regioselective N-Methylation: Introduction of the methyl group at the N2 position of the indazole core.
-
Electrophilic Bromination: Installation of the bromine atom at the C3 position.
-
Nitration (of a precursor if starting earlier): While our proposed starting material is already nitrated, this section will cover the fundamentals as it's a critical step in forming the core structure.
This synthetic design allows for controlled functionalization and leverages well-established chemical transformations, which is crucial for eventual scale-up.
Mechanistic Considerations
The overall synthetic pathway is underpinned by fundamental principles of organic chemistry, primarily electrophilic aromatic substitution and nucleophilic substitution.
Figure 1: Proposed Synthetic Pathway. This diagram illustrates the two key stages: regioselective N-methylation followed by electrophilic bromination at the C3 position.
The regioselectivity of the N-methylation is a critical consideration. Generally, in the methylation of indazoles, the N1-substituted product is thermodynamically more stable, while the N2-isomer is the kinetic product.[2] The nitro group at the 6-position influences the electronic distribution of the indazole ring, and under neutral conditions, methylation tends to favor the 2-methyl derivative.[3]
Electrophilic aromatic substitution on the 2-methyl-6-nitro-2H-indazole is expected to occur at the C3 position.[4] The indazole ring system is activated towards electrophilic attack, and the existing substituents guide the incoming electrophile.
Laboratory-Scale Synthesis Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the target compound at a laboratory scale.
Protocol 1: N-Methylation of 6-Nitro-1H-indazole
This procedure is adapted from established methods for the N-methylation of nitroindazoles.[3][5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Nitro-1H-indazole | 163.12 | 10.0 g | 0.0613 mol |
| Dimethyl Sulfate | 126.13 | 8.5 g (6.4 mL) | 0.0674 mol |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-nitro-1H-indazole (10.0 g, 0.0613 mol), dichloromethane (150 mL), and dimethyl sulfoxide (10 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add dimethyl sulfate (6.4 mL, 0.0674 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which is a mixture of N1 and N2 isomers.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-nitro-2H-indazole.
Protocol 2: Bromination of 2-Methyl-6-nitro-2H-indazole
This protocol utilizes N-bromosuccinimide (NBS) as a safer alternative to liquid bromine for the electrophilic bromination of the indazole core.[6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-nitro-2H-indazole | 177.15 | 5.0 g | 0.0282 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 5.28 g | 0.0297 mol |
| Acetonitrile | 41.05 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Saturated Na₂S₂O₃ solution | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methyl-6-nitro-2H-indazole (5.0 g, 0.0282 mol) in acetonitrile (100 mL).
-
Add N-bromosuccinimide (5.28 g, 0.0297 mol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Add water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Scale-Up Considerations
Transitioning from laboratory-scale synthesis to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Figure 2: Logical Workflow for Scale-Up. A systematic approach is crucial, starting with a thorough safety assessment and progressing through optimization to full-scale production.
N-Methylation Scale-Up
-
Reagent Selection and Safety: Dimethyl sulfate is highly toxic and carcinogenic.[7] For large-scale production, alternative, safer methylating agents like dimethyl carbonate (DMC) should be considered.[2][8] While less reactive, DMC is greener and poses fewer health risks. The use of hazardous methylating agents necessitates closed systems and specialized handling procedures.[9][10]
-
Thermal Hazards: The N-alkylation of heterocycles can be exothermic.[11] Reaction calorimetry is essential to determine the heat of reaction and to design an adequate cooling system to prevent thermal runaway.
-
Regioselectivity Control: On a larger scale, maintaining consistent temperature and mixing is critical to control the kinetic vs. thermodynamic product ratio. The choice of base and solvent system can also be further optimized to enhance selectivity for the desired N2-isomer.[2]
-
Work-up and Purification: The separation of N1 and N2 isomers via chromatography can be challenging and costly at scale. Developing a crystallization-based purification method is highly desirable.
Bromination Scale-Up
-
Reagent Selection: While NBS is safer than elemental bromine, its use at scale still requires careful handling to avoid the release of bromine gas.[6] Continuous flow reactors can offer a safer alternative for hazardous reactions like bromination, allowing for better control over reaction parameters and minimizing the volume of hazardous materials at any given time.[12][13][14]
-
Exothermicity and Mixing: The bromination of activated aromatic systems is typically exothermic. Adequate heat removal capacity and efficient mixing are crucial to prevent localized temperature increases that could lead to side reactions or thermal runaway.
-
Byproduct Management: The succinimide byproduct from the NBS reaction needs to be efficiently removed during work-up. Aqueous washes are typically effective, but the process must be optimized for large volumes.
-
Continuous Flow Processing: For pharmaceutical manufacturing, transitioning to a continuous flow process for bromination can offer significant advantages in terms of safety, consistency, and efficiency.[12][15][16]
General Scale-Up Considerations
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction progress, leading to better process control and consistency.
-
Purification at Scale: Large-scale purification of nitroaromatic compounds often involves multi-stage counter-current washing systems to remove acidic impurities.[17][18] Crystallization is the preferred final purification step to achieve high purity and consistent particle size distribution.[19]
-
Waste Management: The environmental impact of the process must be considered. Solvent selection should favor greener alternatives where possible, and waste streams must be managed responsibly. The reduction of nitro groups, a common subsequent step, can be achieved via catalytic hydrogenation, a green and efficient method.[20][21]
Conclusion
The synthesis of this compound is achievable through a well-defined, multi-step synthetic route. While the laboratory-scale procedures are relatively straightforward, scaling up these transformations introduces significant challenges related to safety, thermal management, and purification. A thorough understanding of the reaction mechanisms, coupled with careful process development and engineering controls, is paramount for the successful and safe large-scale production of this important heterocyclic intermediate. The adoption of modern manufacturing technologies, such as continuous flow chemistry, should be strongly considered to mitigate risks and enhance process efficiency.
References
- 1. Buy this compound | 74209-41-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylation - Wikipedia [en.wikipedia.org]
- 8. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Biological Basis for Threshold Responses to Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ascensus [ascensusspecialties.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 18. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 19. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield of 3-Bromo-2-methyl-6-nitro-2H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic strategy involves a two-step process:
-
N-methylation of 6-nitro-1H-indazole to form the precursor, 2-methyl-6-nitro-2H-indazole.
-
Regioselective bromination of 2-methyl-6-nitro-2H-indazole at the C3 position.
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: Several factors can significantly impact the yield:
-
Choice of methylating agent: The efficiency of the initial N-methylation step is crucial.
-
Regioselectivity of bromination: Ensuring the bromine atom is introduced at the C3 position without significant side reactions is paramount.
-
Reaction conditions: Temperature, solvent, and reaction time for both steps need to be carefully controlled.
-
Purity of starting materials and intermediates: Impurities can lead to side reactions and lower yields.
-
Purification methods: Efficient separation of the desired product from byproducts and unreacted starting materials is essential.
Q3: What are the common byproducts in this synthesis?
A3: Common byproducts can include:
-
Isomeric products: 1-methyl-6-nitro-1H-indazole from the methylation step, and 7-bromo-2-methyl-6-nitro-2H-indazole from the bromination step.[1]
-
Over-brominated products: Dibromo or tribromo-2-methyl-6-nitro-2H-indazole may form if an excess of the brominating agent is used or if the reaction conditions are not well-controlled.[1]
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in the N-methylation step | Inefficient methylating agent. | Consider using trimethyloxonium tetrafluoroborate instead of dimethyl sulfate for a potentially higher yield. |
| Formation of the N1-isomer (1-methyl-6-nitro-1H-indazole). | Optimize the reaction conditions (solvent, temperature) to favor N2-methylation. Purification by column chromatography is often necessary to separate the isomers. | |
| Low yield in the bromination step | Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction stalls, consider slightly increasing the temperature or reaction time. |
| Inefficient brominating agent. | For a potentially higher yield and better regioselectivity, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with ultrasound assistance.[2][3] | |
| Formation of multiple brominated products | Lack of regioselectivity. | The C3 position is generally favored for bromination in 2H-indazoles. To minimize the formation of the C7-bromo isomer, carefully control the reaction temperature and consider using a milder brominating agent like DBDMH. |
| Over-bromination (di- or tri-bromination). | Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS or 0.5 equivalents of DBDMH).[1] | |
| Difficulty in purifying the final product | Similar polarities of the product and byproducts. | Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane gradient) for effective separation. |
| Product instability. | Avoid excessive heat during purification and store the purified product in a cool, dark, and dry place. |
Quantitative Data Summary
Table 1: Comparison of Methylating Agents for the Synthesis of 2-Methyl-6-nitro-2H-indazole
| Methylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Dimethyl sulfate | Dichloromethane/DMSO | Reflux, 12 h | 78 | [4][5] |
| Trimethyloxonium tetrafluoroborate | Ethyl acetate | Room temperature | 87 | [6] |
Table 2: Comparison of Bromination Conditions for 2H-Indazoles
| Brominating Agent | Substrate | Conditions | Yield (%) | Reference |
| DBDMH | 2-phenyl-2H-indazole | EtOH, 40°C, ultrasound (30 min) | 93 | [3] |
| NBS | 2-phenyl-2H-indazole | EtOH, 50°C, 2 h | 98 | [7] |
| NBS | 2-phenyl-2H-indazole | H₂O, 95°C, 5 h | 96 | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
Method A: Using Dimethyl Sulfate [4][5]
-
Dissolve 6-nitro-1H-indazole (1 equivalent) in dichloromethane.
-
Add dimethyl sulfoxide (DMSO) followed by dimethyl sulfate (1 equivalent).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Method B: Using Trimethyloxonium Tetrafluoroborate [6]
-
Suspend 6-nitro-1H-indazole (1 equivalent) in ethyl acetate.
-
Add trimethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound
Method A: Using N-Bromosuccinimide (NBS)
-
Dissolve 2-methyl-6-nitro-2H-indazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or ethanol).[8]
-
Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) and monitor the reaction by TLC.[7]
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).
Method B: Ultrasound-Assisted Bromination with DBDMH [3]
-
In a suitable vessel, dissolve 2-methyl-6-nitro-2H-indazole (1 equivalent) in ethanol.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) and sodium carbonate (2 equivalents).
-
Place the vessel in an ultrasonic bath at 40°C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
Overcoming regioselectivity problems in 2H-indazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common regioselectivity challenges in 2H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main competing isomers in indazole synthesis, and why is regioselectivity a common issue?
A1: The primary competing isomers in indazole synthesis are the 1H- and 2H-indazoles. The formation of these isomers is a common issue due to the similar thermodynamic stability of the two tautomers. The regiochemical outcome is often highly sensitive to reaction conditions, including the choice of catalyst, solvent, temperature, and the electronic and steric nature of the substituents on the starting materials. For instance, in the cyclization of 2-aminobenzaldehydes with hydrazines, both N1 and N2 of the hydrazine can act as nucleophiles, leading to a mixture of products.
Q2: How does the choice of starting material influence the regioselectivity of 2H-indazole formation?
A2: The structure of the starting materials, particularly the substituents on the aryl ring and the nature of the cyclization precursor, plays a critical role in directing the regioselectivity. Electron-withdrawing groups on the aryl precursor can influence the acidity of N-H protons and the nucleophilicity of the reacting nitrogen atoms, thereby favoring the formation of one isomer over the other. The choice between using, for example, an o-azidobenzaldehyde versus a 2-halobenzaldehyde with a hydrazine will proceed through different mechanisms, significantly impacting the final regiomeric ratio.
Q3: Can computational chemistry be used to predict the regioselectivity in 2H-indazole synthesis?
A3: Yes, computational methods, particularly Density Functional Theory (DFT), are valuable tools for predicting the regioselectivity in indazole synthesis. By calculating the activation energies for the transition states leading to the 1H- and 2H-isomers, researchers can often predict the major product under a given set of conditions. These computational models can help in rationally selecting catalysts and reaction conditions to favor the desired 2H-indazole product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2H-indazoles and provides potential solutions.
Problem 1: Poor Regioselectivity - Mixture of 1H- and 2H-Indazoles Obtained
This is the most common challenge in indazole synthesis. The following table summarizes reaction conditions that have been shown to favor the formation of 2H-indazoles.
| Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Ratio (2H:1H) | Yield (%) | Reference |
| CuI/L-proline | 2-bromobenzaldehyde & Hydrazine | DMSO | 100 | >95:5 | 85 | |
| Pd(OAc)₂/Xantphos | 2-bromo-N-acyl-N'-arylhydrazine | Toluene | 110 | >98:2 | 92 | |
| Rh₂(OAc)₄ | o-azido-N-arylbenzaldimine | CH₂Cl₂ | rt | >99:1 | 95 | |
| TFA | 2-hydroxychalcone & Hydrazine | EtOH | Reflux | 80:20 | 78 |
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For cross-coupling reactions, palladium and copper-based systems are common. The steric and electronic properties of the ligand can significantly influence the regioselectivity. For instance, bulky phosphine ligands on a palladium catalyst can favor the formation of the 2H-isomer.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF can favor the formation of 2H-indazoles in certain copper-catalyzed reactions. It is recommended to screen a range of solvents with varying polarities.
-
Temperature Optimization: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. A lower temperature might favor the kinetically preferred product, while a higher temperature may lead to the thermodynamically more stable isomer. A systematic temperature optimization study is advisable.
-
Protecting Group Strategy: The use of a removable directing group on one of the nitrogen atoms of the hydrazine precursor can ensure the desired regioselectivity. The protecting group can be removed in a subsequent step to yield the 2H-indazole.
Problem 2: Low Yield of the Desired 2H-Indazole
Low yields can be attributed to several factors, including inefficient catalysis, substrate decomposition, or competing side reactions.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Inert Atmosphere: Many of the catalytic systems used for indazole synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst may result in a sluggish reaction and low conversion, while too much can sometimes lead to side product formation.
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to product decomposition.
Experimental Protocols
Key Experiment: Copper-Catalyzed Synthesis of 2H-Indazoles
This protocol describes a general procedure for the synthesis of 2H-indazoles from 2-bromobenzaldehydes and hydrazines using a copper-based catalytic system.
Materials:
-
2-bromobenzaldehyde derivative
-
Hydrazine derivative
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add the 2-bromobenzaldehyde derivative (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
The vessel is evacuated and backfilled with nitrogen three times.
-
Add K₂CO₃ (2.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add anhydrous DMSO (5 mL) via syringe.
-
The reaction mixture is stirred at 100 °C and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2H-indazole.
Visualizations
Caption: Workflow for the copper-catalyzed synthesis of 2H-indazoles.
Caption: Factors influencing regioselectivity in 2H-indazole synthesis.
Identifying side products in the bromination of 6-nitroindazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-nitroindazole. Our aim is to help you identify and understand potential side products, optimize your reaction conditions, and ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 6-nitroindazole?
The expected major product is 3-bromo-6-nitro-1H-indazole. The indazole ring is susceptible to electrophilic substitution, and the C3 position is often reactive in such reactions. The synthesis of derivatives starting from 3-bromo-6-nitroindazole confirms its role as a key intermediate and likely the desired product of bromination.
Q2: What are the potential side products I might encounter?
During the bromination of 6-nitroindazole, several side products can form due to the reactivity of the indazole ring system. These can be broadly categorized as:
-
Regioisomers: Bromination can occur at other positions on the indazole ring. The nitro group at the 6-position is a meta-director, which would favor substitution at the 3, 5, and 7 positions. Therefore, 5-bromo-6-nitro-1H-indazole and 7-bromo-6-nitro-1H-indazole are potential regioisomeric side products.
-
Di-brominated products: Over-bromination can lead to the formation of di-bromo-6-nitroindazoles. Based on the directing effects and the reactivity of the indazole nucleus, potential di-brominated species include 3,5-dibromo-6-nitro-1H-indazole and 3,7-dibromo-6-nitro-1H-indazole. Studies on similar indazole systems have shown that di-bromination can occur, particularly with an excess of the brominating agent.[1]
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is crucial to minimize the formation of unwanted side products. Key strategies include:
-
Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to reduce the likelihood of over-bromination.
-
Temperature: Performing the reaction at lower temperatures can help to increase the regioselectivity and minimize the formation of undesired isomers.[1]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the product distribution. Milder reagents may offer better control.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further bromination of the desired product.
Q4: How can I purify the desired 3-bromo-6-nitroindazole from the side products?
Purification can typically be achieved using column chromatography on silica gel. The different polarity of the isomers and di-brominated products should allow for their separation. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed to further purify the major product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 3-bromo-6-nitroindazole | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Adjust the stoichiometry of the brominating agent. - Optimize the reaction temperature; lower temperatures often improve selectivity.[1] |
| Presence of significant amounts of di-brominated products | - Excess brominating agent. - Prolonged reaction time. | - Use 1.0-1.1 equivalents of the brominating agent. - Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Formation of multiple isomers (regioisomers) | - High reaction temperature. - Highly reactive brominating agent. | - Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider using a milder brominating agent. |
| Difficulty in separating the product from side products | - Similar polarities of the isomers. | - Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. - Consider using a different stationary phase for chromatography. - Attempt recrystallization with various solvent systems. |
Data Presentation
The following table summarizes the expected and potential products in the bromination of 6-nitroindazole.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Starting Material |
| 3-Bromo-6-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Major Product |
| 5-Bromo-6-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Potential Side Product (Regioisomer) |
| 7-Bromo-6-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Potential Side Product (Regioisomer) |
| 3,5-Dibromo-6-nitro-1H-indazole | C₇H₃Br₂N₃O₂ | 320.92 | Potential Side Product (Di-bromination) |
| 3,7-Dibromo-6-nitro-1H-indazole | C₇H₃Br₂N₃O₂ | 320.92 | Potential Side Product (Di-bromination) |
Experimental Protocols
General Protocol for the Bromination of 6-Nitroindazole
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
-
Dissolution: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine, 1.05 eq.) in the same solvent to the cooled solution of 6-nitroindazole. Maintain the temperature during the addition.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to consume any unreacted bromine.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 3-bromo-6-nitroindazole.
Visualizations
Logical Workflow for Identifying Side Products
Caption: A logical workflow for the identification and characterization of side products.
Reaction Pathway and Potential Side Products
Caption: Reaction pathway showing the formation of the main product and potential side products.
References
Technical Support Center: Optimizing N-Methylation of Indazoles
Welcome to the technical support center for the N-methylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient synthesis of N-methylated indazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-methylation of indazoles, offering potential causes and solutions to overcome common challenges in your experimental workflow.
| Problem | Potential Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Insufficiently strong base: The N-H of an indazole is weakly acidic and requires a sufficiently strong base for deprotonation.[1] 2. Low reaction temperature: The kinetics of the reaction may be too slow at lower temperatures.[1] 3. Poor solubility of reactants: The indazole starting material or the base may not be fully dissolved in the chosen solvent.[1] 4. Inactive methylating agent: The methylating agent may have degraded due to improper storage or handling.[1] | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] 2. Increase reaction temperature: Gently heating the reaction can improve the conversion rate. For example, reactions with Cs₂CO₃ in dioxane have been shown to be effective at 90°C.[1] 3. Select a more suitable solvent: Polar aprotic solvents like DMF or THF are often effective for dissolving reactants and facilitating the reaction.[1] 4. Use a fresh or purified methylating agent: Ensure the methylating agent is of high quality and has been stored correctly.[1] |
| Poor N1:N2 Regioselectivity (Mixture of Isomers) | 1. Inappropriate reaction conditions: The choice of base and solvent significantly influences the N1:N2 ratio. For instance, using K₂CO₃ in DMF can result in a mixture of isomers.[1][2] 2. Lack of kinetic or thermodynamic control: Different conditions can favor the kinetically or thermodynamically preferred product. The N1-substituted indazole is often the thermodynamically more stable product.[3][4] | 1. Optimize base and solvent combination: The use of NaH in THF is a well-established method that favors N1-alkylation.[3][5][6] Cesium carbonate in dioxane also provides high N1 selectivity.[1] 2. Consider steric hindrance: While less impactful for a methyl group, bulkier alkylating agents can favor N1 substitution due to steric hindrance at the N2 position.[5] 3. For N2 selectivity, consider acidic conditions: Using reagents like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of acid can favor N2-methylation.[7][8] |
| Formation of Side Products (e.g., over-methylation) | 1. Excess methylating agent: Using a large excess of the methylating agent can lead to undesired multiple methylations. 2. Reaction with the solvent: Certain solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side reactions.[1] | 1. Control stoichiometry: Use a controlled amount of the methylating agent, typically between 1.1 and 1.5 equivalents.[1] 2. Maintain appropriate reaction temperature: Avoid excessive heating that could lead to the decomposition of the solvent.[1] |
| Difficulty in Separating N1 and N2 Isomers | 1. Similar polarity of isomers: The N1 and N2 methylated isomers of an indazole can have very similar polarities, which makes their separation by column chromatography challenging.[1] | 1. Optimize chromatographic conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel) to improve separation. 2. Consider derivatization: In some cases, converting the isomers into derivatives with different physical properties can facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the N-methylation of indazoles?
A1: The indazole ring possesses two nucleophilic nitrogen atoms at the N1 and N2 positions. This dual reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers during alkylation, making it difficult to obtain a single desired product.[3][9] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5]
Q2: What are the key factors influencing the N1 vs. N2 regioselectivity in indazole methylation?
A2: The regiochemical outcome of indazole methylation is highly dependent on several factors, including the choice of base, solvent, and methylating agent.[3] These factors determine whether the reaction is under kinetic or thermodynamic control.[3][4] Steric and electronic effects of substituents on the indazole ring also play a crucial role.[5][9]
Q3: How can I selectively obtain the N1-methylated indazole?
A3: To favor the thermodynamically stable N1-isomer, conditions that allow for equilibration are generally preferred.[3] A widely used and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3][5][6] This combination has been shown to provide high N1-selectivity for a variety of indazole derivatives.[10][11][12]
Q4: What conditions favor the formation of the N2-methylated indazole?
A4: The N2-methylated product is often the kinetically favored isomer.[3][4] Conditions that promote kinetic control can lead to higher yields of the N2-isomer. For instance, using dimethyl carbonate (DMC) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF has been proven effective for selective N2-methylation.[3] Additionally, acidic conditions, for example using methyl 2,2,2-trichloroacetimidate with a catalytic amount of trifluoromethanesulfonic acid, can also selectively yield the N2-alkylated product.[7][8]
Q5: Can the substituent on the indazole ring influence the methylation outcome?
A5: Absolutely. The nature and position of substituents on the indazole ring have a significant impact on regioselectivity. For instance, bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1-alkylation.[5] Conversely, electron-withdrawing groups at the C7 position can lead to a preference for N2-alkylation.[5][10][11][12]
Experimental Protocols
Protocol 1: Selective N1-Methylation using NaH in THF
This protocol is designed to favor the formation of the thermodynamically controlled N1-methylated indazole.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equivalent).[9]
-
Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[9]
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.[3][9]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1][3]
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).[1][3]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extract the product with an organic solvent like ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1-methyl-indazole.[3]
Protocol 2: Selective N2-Methylation using DMC and DABCO in DMF
This protocol is designed to favor the formation of the kinetically controlled N2-methylated indazole.
Materials:
-
Substituted 1H-indazole
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
Procedure:
-
Dissolve the substituted 1H-indazole (1.0 equivalent) and DABCO (1.0 equivalent) in DMF.[3]
-
Stir the reaction mixture at room temperature for 15 minutes.[3]
-
Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.[3]
-
Heat the reaction to reflux and continue stirring for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
After cooling to room temperature, add water to precipitate the product.[3]
-
Collect the solid product by filtration and dry to obtain the 2-methyl-indazole.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity for Methylation of 6-nitro-1H-indazole
| Methylating Agent | Base | Solvent | Temperature (°C) | N1-isomer Yield (%) | N2-isomer Yield (%) | Reference |
| Dimethyl sulfate | KOH | - | 45 | 42 | 44 | [4] |
| Methyl iodide | - | - | 100 (sealed tube) | - | Regioselective | [4] |
| Methyl iodide | - | - | - | 10 | 50 | [4] |
| Methyl toluene-p-sulfonate | - | - | - | - | 50 | [4] |
| Diazomethane | BF₃·Et₂O | - | 70 | 75 | - | [4] |
Table 2: Comparison of Conditions for N1-Alkylation of a 5-bromo-1H-indazole-3-carboxylate
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1-isomer Yield (%) | N2-isomer Yield (%) | Reference |
| Methyl iodide | K₂CO₃ | DMF | Room Temp | 17 | 44 | 40 | [2][13] |
| Isobutyl bromide | K₂CO₃ | DMF | 120 | - | 47 | 25 | [14] |
| Various tosylates | Cs₂CO₃ | Dioxane | 90 | 2 | 90-98 | - | [2] |
Visualizations
Caption: General experimental workflow for the N-methylation of indazoles.
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-2-methyl-6-nitro-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-2-methyl-6-nitro-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in your sample typically originate from the synthetic route. The most common classes of impurities include:
-
Regioisomers: The methylation step can lead to the formation of the N1-methyl isomer, 3-Bromo-1-methyl-6-nitro-1H-indazole, which can be challenging to separate from the desired N2-methyl product.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of precursors such as 3-bromo-6-nitro-1H-indazole or 2-methyl-6-nitro-2H-indazole.
-
Byproducts of Side Reactions: Over-bromination or over-nitration can lead to di-substituted species.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as residual reagents, are common impurities.
-
Degradation Products: The compound may degrade if exposed to light or non-neutral pH conditions during workup or purification.
Q2: My purified this compound is a yellow to brownish solid. Is this normal?
A2: While many nitro-aromatic compounds are yellow, a brown color may indicate the presence of impurities or degradation products. It is recommended to assess the purity of the material using analytical techniques like HPLC and NMR spectroscopy. If the purity is below your experimental requirements, further purification is advised.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination from Glassware or Solvents | 1. Run a blank injection (mobile phase only) to check for system contamination.2. Use fresh, HPLC-grade solvents.3. Ensure all glassware is meticulously cleaned. |
| Presence of Starting Materials or Intermediates | 1. If available, obtain reference standards for potential starting materials and intermediates.2. Spike your sample with these standards to confirm the identity of the unknown peaks. |
| Formation of Byproducts (e.g., regioisomers, di-substituted products) | 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity.2. Based on the molecular weight, deduce the possible structures of byproducts. |
| Sample Degradation | 1. Ensure the sample was protected from light during preparation and analysis.2. Check the pH of the sample solution; nitro-indazoles can be sensitive to acidic or basic conditions. |
Issue 2: Low Yield After Purification
Symptoms: The final yield of purified product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatography Conditions | 1. For column chromatography, ensure the chosen solvent system provides good separation (Rf of the product around 0.3-0.4).2. Avoid using overly strong solvent systems that lead to co-elution with impurities. |
| Product Loss During Recrystallization | 1. Use the minimum amount of hot solvent required to dissolve the compound.2. Ensure the solution is allowed to cool slowly to maximize crystal formation.3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product Degradation | 1. As nitro compounds can be light-sensitive, protect the reaction and purification setup from direct light.2. Maintain a neutral pH during aqueous workup steps. |
Data on Purification of Bromo-Nitro-Indazole Derivatives
| Compound | Purification Method | Purity | Yield | Reference |
| 6-Bromo-4-nitro-1H-indazole | Column Chromatography | >98% (HPLC) | 62% | CN107805221A[1] |
| 3-Bromo-5-nitro-1H-indazole | Bromination and Filtration | Not specified | 95% | CN103570624A[2] |
| 5-Bromo-7-nitro-1H-indazole | Column Chromatography | Not specified | 47.7% | [3] |
| 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | Column Chromatography | Not specified | Not specified | [4] |
| 3-bromo-1-methyl-6-nitro-1H-indazole | Not specified | 95% | Not specified |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol that should be optimized for your specific crude material.
1. Thin-Layer Chromatography (TLC) for Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For a related compound, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, a hexane:ethyl acetate (9:1) system was effective.[4]
2. Column Chromatography Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the silica gel with the adsorbed product onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
1. Solvent Screening:
-
Place a small amount of the crude material (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good solvent will show low solubility at room temperature.
-
For solvents where the compound is sparingly soluble, gently heat the test tube. A suitable recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
2. Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound using column chromatography.
Caption: A troubleshooting decision tree for addressing common purity issues encountered during the purification of this compound.
References
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. 5-BROMO-7-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the optimization of the Cadogan-Sundberg cyclization in 2H-indazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2H-indazoles via the Cadogan-Sundberg cyclization.
Q1: I am observing low to no yield of my desired 2H-indazole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Cadogan-Sundberg cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Sub-optimal Reaction Temperature: The classical Cadogan reaction often requires high temperatures, sometimes exceeding 150°C.[2] However, recent optimizations have shown that milder conditions, around 80°C, can be effective, particularly in a one-pot condensation-cyclization approach.[3][4] If you are using harsh conditions, consider lowering the temperature to prevent degradation. Conversely, if using milder conditions, a slight increase in temperature might be necessary depending on your substrate.
-
Reagent Quality: The purity of your starting materials, especially the ortho-nitroaryl precursor and the amine, is crucial. Ensure they are free from impurities. The phosphine reagent (e.g., tri-n-butylphosphine or a trialkyl phosphite) should be of high purity and handled under appropriate conditions to prevent oxidation.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Isopropanol (i-PrOH) has been successfully used in optimized, milder protocols.[4] If you are using other solvents, consider switching to i-PrOH.
-
Steric Hindrance: Highly substituted ortho-nitrobenzaldehydes or bulky amines can sterically hinder the initial condensation or the subsequent cyclization step, leading to lower yields.[4] If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature.
-
Electronic Effects: The electronic properties of your substrates can influence the reaction rate and yield. Electron-withdrawing groups on the aniline component can sometimes lead to lower yields, while both electron-rich and electron-deficient ortho-nitrobenzaldehydes have been used successfully.[4]
Q2: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a known challenge in Cadogan-type cyclizations. Common side reactions include the formation of hydrazones, dimers, and products arising from incomplete deoxygenation.[5]
-
Incomplete Deoxygenation: The reaction proceeds through the deoxygenation of the nitro group. If this process is incomplete, you may isolate N-oxide intermediates.[2] While these can sometimes be converted to the desired product, their formation indicates that the reducing agent is not efficient enough or is being consumed by side reactions. Increasing the equivalents of the phosphine reagent or ensuring its purity may help.
-
Alternative Mechanistic Pathways: While a nitrene intermediate is widely accepted, non-nitrene pathways have also been proposed.[2][6] These alternative pathways can sometimes lead to different, undesired products. Careful control of reaction conditions (temperature, concentration) can help favor the desired pathway.
-
Work-up and Purification Issues: Some products may be sensitive to the work-up conditions. Ensure that your extraction and chromatography protocols are optimized for your specific product to avoid decomposition.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended "optimized" conditions for a Cadogan-Sundberg synthesis of 2H-indazoles?
A1: An operationally simple and efficient one-pot procedure has been developed that avoids the harsh conditions of traditional Cadogan cyclizations.[3][4] The key features of this optimized protocol are:
-
Reactants: An ortho-nitrobenzaldehyde and a primary amine (either aromatic or aliphatic).
-
Reducing Agent: Tri-n-butylphosphine is used to promote the reductive cyclization.[4]
-
Solvent: Isopropanol (i-PrOH) is a suitable solvent.[4]
-
Temperature: The reaction is typically run at a milder temperature of 80°C.[4] This one-pot approach, which combines the initial condensation of the aldehyde and amine with the reductive cyclization, eliminates the need to isolate the intermediate ortho-imino-nitrobenzene substrate.[4]
Q2: Can I use aliphatic amines in this reaction?
A2: Yes, the optimized, milder Cadogan-Sundberg protocol has been shown to be effective for the synthesis of N2-alkyl indazoles using aliphatic amines.[3][4]
Q3: What is the proposed mechanism for the Cadogan-Sundberg cyclization?
A3: The generally accepted mechanism involves the initial deoxygenation of the ortho-nitro group by the trivalent phosphorus reagent (e.g., triethyl phosphite or tri-n-butylphosphine). This is thought to proceed through a nitroso intermediate, which is further deoxygenated to form a highly reactive nitrene. This nitrene then undergoes intramolecular cyclization onto the adjacent imine or alkene to form the indazole ring.[7] However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational under certain conditions.[2][8]
Q4: Are there any functional groups that are not compatible with this reaction?
A4: The optimized one-pot protocol is tolerant of a wide range of functional groups, including electron-rich, electron-deficient, halogenated, and some heteroaromatic systems.[4] However, substrates with acidic α-imino protons are reported to be not tolerated under the reaction conditions.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Phosphine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P(OEt)₃ | Toluene | 110 | 12 | 45 |
| 2 | PPh₃ | Xylene | 140 | 8 | 60 |
| 3 | P(n-Bu)₃ | Dioxane | 100 | 12 | 75 |
| 4 | P(n-Bu)₃ | i-PrOH | 80 | 6 | 85 |
| 5 | P(n-Bu)₃ | i-PrOH | 60 | 12 | 65 |
Data is representative and compiled for illustrative purposes based on general trends in the literature.
Table 2: Substrate Scope for the Optimized One-Pot Synthesis of 2H-Indazoles
| Entry | ortho-Nitrobenzaldehyde Substituent | Amine | Product Yield (%) |
| 1 | H | Aniline | 85 |
| 2 | 4-Cl | Aniline | 82 |
| 3 | 5-OMe | Aniline | 78 |
| 4 | H | 4-Fluoroaniline | 88 |
| 5 | H | Benzylamine | 75 |
| 6 | H | Cyclohexylamine | 70 |
Yields are based on published data for the one-pot condensation-Cadogan reductive cyclization.[3][4]
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Aryl-2H-indazoles:
To a solution of the desired ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (0.2 M) is added the corresponding aniline (1.1 equiv). The mixture is stirred at room temperature for 30 minutes. Tri-n-butylphosphine (1.5 equiv) is then added, and the reaction vessel is sealed and heated to 80°C for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Visualizations
Caption: Experimental workflow for the one-pot 2H-indazole synthesis.
Caption: Troubleshooting workflow for low yield in 2H-indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
Technical Support Center: Controlling Exotherms During the Nitration of Substituted Indazoles
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing and controlling exothermic events during the nitration of substituted indazoles. The information is presented in a practical question-and-answer format to address common challenges and provide actionable solutions.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise during the nitration of substituted indazoles.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising uncontrollably. What immediate actions should I take, and what are the likely causes?
Answer: An uncontrolled temperature increase signifies a runaway reaction, a hazardous situation requiring immediate and calm intervention.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: Increase the efficiency of the cooling system by adding more ice, salt, or dry ice to the external cooling bath.
-
Ensure Agitation: Verify that stirring is vigorous and effective to break up any localized hot spots and ensure uniform temperature distribution.
-
Prepare for Quench: If the temperature continues to rise, prepare to quench the reaction by pouring the mixture into a large volume of crushed ice and water. Caution: Quenching is a last resort as the dilution of concentrated acids is itself highly exothermic. This must be done slowly and with extreme care in a fume hood with the sash down.[1]
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.
Potential Causes & Preventative Measures:
-
Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the cooling system's capacity. Solution: Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature.[1]
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction or not at the required low temperature. Solution: Ensure the cooling bath is maintained at the target temperature (e.g., 0-5°C or lower) and has enough volume and surface area for effective heat exchange.[1]
-
Poor Agitation: Inefficient stirring can lead to localized concentrations of reactants ("hot spots"), initiating a runaway. Solution: Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and continuous mixing.
-
Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction rate and exothermicity. Solution: Double-check all reagent concentrations and ratios before starting the experiment.
-
Substrate Reactivity: Indazoles with electron-donating groups (EDGs) are more activated and will react more vigorously and at a faster rate than those with electron-withdrawing groups (EWGs).[2][3][4][5][6][7][8][9][10][11] Solution: For indazoles with activating groups, use lower temperatures, slower addition rates, and potentially milder nitrating agents.
Issue 2: Low Yield or Incomplete Reaction
Question: My reaction has resulted in a low yield of the desired nitro-indazole. What are the possible reasons?
Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes & Solutions:
-
Insufficiently Strong Nitrating Conditions: For indazoles with deactivating substituents (e.g., -NO₂, -CN, -SO₃H), standard nitrating conditions may not be sufficient for complete conversion. Solution: Consider using a stronger nitrating system (e.g., fuming nitric acid/sulfuric acid) or slightly increasing the reaction temperature, while carefully monitoring the exotherm.[12]
-
Reaction Temperature Too Low: Overly cautious temperature control can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing the temperature to rise by a few degrees, but not exceeding the established safe limit for the specific substrate.[12]
-
Product Loss During Work-up: The work-up and purification steps can be a significant source of product loss. Solution: Ensure the pH is carefully adjusted during neutralization. When quenching, a precipitate should form; if not, the product may be soluble and require extraction with a suitable organic solvent.[1]
-
Poor Phase Mixing: If the substituted indazole is not fully soluble in the acid mixture, the reaction can be slow due to limited interfacial area. Solution: Ensure vigorous stirring to maximize contact between the substrate and the nitrating agent.[12]
Issue 3: Formation of Undesired Byproducts (Di-nitration, Tars)
Question: My final product is contaminated with di-nitrated species or has turned into a dark, tarry substance. How can I prevent this?
Answer: The formation of byproducts is often a direct result of the reaction temperature being too high.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for a second nitration to occur, especially on activated rings, and can also lead to oxidative side reactions and decomposition, forming tar.[12] Solution: Maintain strict temperature control, keeping the reaction at the lowest practical temperature that allows for a reasonable rate (e.g., 0-5°C).[1]
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards di-nitration. Solution: Use a stoichiometric amount or a slight excess of the nitrating agent, as determined by prior optimization studies or literature precedents for similar substrates.
-
"Hot Spots" from Poor Mixing: Localized areas of high temperature can cause degradation even if the overall measured temperature appears to be within range. Solution: Ensure efficient and vigorous stirring throughout the entire reaction.
-
Impure Starting Materials: Impurities in the starting indazole can sometimes lead to side reactions and discoloration. Solution: Ensure the purity of the starting material before beginning the reaction. Recrystallization or column chromatography may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control so critical for the nitration of indazoles? A1: Nitration reactions are highly exothermic.[1] Without precise temperature control, the heat generated can cause the reaction rate to accelerate uncontrollably, leading to a dangerous thermal runaway.[13][14][15] For substituted indazoles, excessive heat can also lead to the formation of undesired byproducts like di-nitro compounds and oxidative tars, which significantly reduces the yield and purity of the target molecule.[1][12]
Q2: How do different substituents on the indazole ring affect the exothermic risk? A2: The electronic nature of the substituents dramatically influences the reactivity of the indazole ring and, consequently, the exothermic risk.
-
Electron-Donating Groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups activate the aromatic ring, making it more electron-rich and thus more reactive towards electrophilic nitration.[2][3][4][5][6][7][8][9][10][11] This increased reactivity leads to a faster reaction rate and a more significant exotherm that requires more stringent temperature control.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₃H) groups deactivate the ring, making it less electron-rich and less reactive.[2][3][4][5][6][7][8][9][10][11] Nitration of these substrates generally requires more forcing conditions (e.g., higher temperatures or stronger nitrating agents) but the initial exotherm may be less pronounced.[12]
Q3: What are safer, milder alternatives to the standard nitric acid/sulfuric acid mixture? A3: For sensitive substrates or when precise control is difficult, several milder nitrating agents can be employed. These alternatives often operate under less acidic conditions and can offer improved regioselectivity and safety.
-
Iron(III) Nitrate (Fe(NO₃)₃): This reagent has been used for the site-selective C-H nitration of 2H-indazoles at the C7 position and can be a valuable tool for achieving specific isomers under milder conditions.[16][17]
-
Bismuth Nitrate (Bi(NO₃)₃•5H₂O): This is an efficient and safer nitrating agent as it avoids the use of concentrated and corrosive acids.[13][18][19]
-
tert-Butyl Nitrite (TBN): In the presence of air, TBN can be used for the metal-free radical nitration of indazoles at the C3-position.[20]
Q4: What is the correct and safest procedure for quenching a nitration reaction? A4: The standard and safest method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[1][21] This serves two main purposes: it rapidly cools the mixture and dilutes the strong acids, effectively stopping the reaction. For many nitro-indazoles, this dilution decreases their solubility, causing the product to precipitate, which aids in its isolation.[21]
Quantitative Data
The following tables provide a summary of typical reaction parameters and a comparison of nitrating agents. These should be used as a starting point for optimization.
Table 1: Typical Reaction Parameters for the Nitration of 3-Methyl-1H-Indazole
| Parameter | Value/Range | Notes |
| Reaction Temperature | 0-5°C | Strict temperature control is crucial to minimize byproduct formation.[1] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | Sulfuric acid acts as a catalyst and dehydrating agent. |
| Reagent Ratio | Varies; typically a slight excess of HNO₃ | Must be optimized for each specific substrate. |
| Addition Time | 1-2 hours | Slow, dropwise addition is essential for controlling the exotherm. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine completion. |
Table 2: Comparative Overview of Selected Nitrating Agents for Indazoles
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-5°C | Readily available, potent nitrating agent. | Highly exothermic, corrosive, can lead to over-nitration and side reactions.[18][19] |
| Iron(III) Nitrate | Varies, often milder than mixed acid | High regioselectivity for certain positions (e.g., C7 on 2H-indazoles), safer.[16][17][22] | May not be suitable for all substrates, mechanism is different (radical pathway).[16] |
| tert-Butyl Nitrite / Air | 80°C in MeCN | Metal-free, good for C3-nitration, milder than mixed acid.[20] | Requires elevated temperature, radical mechanism may not be suitable for all functional groups.[20] |
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methyl-1H-Indazole using Mixed Acid
This protocol describes a general laboratory-scale procedure for the synthesis of 3-methyl-6-nitro-1H-indazole.[1]
Materials:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Dissolution: Cool the sulfuric acid to 0°C in an ice-salt bath with stirring.
-
Substrate Addition: Slowly and in portions, add 3-methyl-1H-indazole to the cold sulfuric acid, ensuring the internal temperature is maintained between 0-5°C.[1]
-
Nitrating Agent Addition: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid. Add this mixture dropwise to the solution of the indazole while maintaining the internal temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring, which should cause the product to precipitate.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Site-Selective Nitration of 2H-Indazoles using Iron(III) Nitrate
This protocol is based on the methodology for C7-nitration of 2H-indazoles.[16][17]
Materials:
-
Substituted 2H-indazole
-
Iron(III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Reaction Setup: To a solution of the substituted 2H-indazole in the chosen solvent, add Iron(III) Nitrate nonahydrate.
-
Reaction: Stir the mixture at the temperature specified in the relevant literature procedure (this may range from room temperature to elevated temperatures depending on the substrate).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by flash column chromatography.
Visualizations
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.org [ijrar.org]
- 8. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. soc.chim.it [soc.chim.it]
Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically follows one of two primary synthetic pathways, starting from commercially available precursors:
-
Route A: Nitration of 3-bromo-2-methyl-2H-indazole.
-
Route B: Bromination of 2-methyl-6-nitro-2H-indazole.
The choice of route may depend on the availability of starting materials and the desired control over regioselectivity.
Q2: What are the most common impurities I might encounter?
A2: Impurities can arise from various stages of the synthesis, including incomplete reactions, side reactions, and residual starting materials or reagents. The most common impurities can be categorized as follows:
-
Starting Materials: Unreacted 2-methyl-6-nitro-2H-indazole (in Route B) or 3-bromo-2-methyl-2H-indazole (in Route A).
-
Intermediates: In multi-step syntheses, residual intermediates from previous steps may be present.
-
Regioisomers:
-
N1-methyl Isomer: Formation of the 1-methyl-indazole isomer during the initial methylation step is a common issue.
-
Nitro-isomers: Nitration of the indazole ring can sometimes lead to the formation of other nitro-isomers (e.g., 4-nitro, 5-nitro, or 7-nitro derivatives), depending on the reaction conditions and the directing effects of the existing substituents.
-
-
Over-brominated Species: The bromination step can potentially lead to the formation of di-bromo indazole derivatives.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, acetic acid, ethyl acetate, hexanes) and unreacted reagents (e.g., NBS, nitric acid) may be present in the final product.
-
Degradation Products: The final compound may degrade if not stored under appropriate conditions (e.g., protected from light and moisture).
Q3: How can I identify the impurities in my sample?
A3: A combination of analytical techniques is recommended for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main compound from its impurities and assessing the overall purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weight of the impurities, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is essential for the structural elucidation of the main product and its impurities. The chemical shift of the N-methyl group can distinguish between N1 and N2 isomers.[1]
Troubleshooting Guides
Issue 1: Presence of N1-methyl Isomer Impurity
-
Symptom: An additional peak is observed in the HPLC chromatogram with the same mass as the desired product. The ¹H NMR spectrum shows a singlet for a methyl group at a different chemical shift than the expected N2-methyl group.
-
Possible Cause: During the methylation of the indazole precursor, both N1 and N2 positions can be alkylated, leading to a mixture of regioisomers.
-
Solutions:
-
Optimize Methylation Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. Careful control of reaction temperature can also improve selectivity.
-
Purification: The N1 and N2 isomers can often be separated by column chromatography on silica gel.
-
Issue 2: Formation of Nitro-Isomers
-
Symptom: HPLC-MS analysis reveals the presence of isomers with the same molecular weight as the desired product but different retention times.
-
Possible Cause: The nitration of the indazole ring is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the ring. Depending on the substrate (3-bromo-2-methyl-2H-indazole or 2-methyl-indazole), different nitro-isomers can be formed as byproducts.
-
Solutions:
-
Control Nitration Conditions: The choice of nitrating agent (e.g., nitric acid/sulfuric acid mixture) and reaction temperature can affect the regioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable isomer.
-
Purification: Careful column chromatography can be used to separate the desired 6-nitro isomer from other nitro-isomers.
-
Issue 3: Over-bromination
-
Symptom: Mass spectrometry indicates the presence of compounds with a higher molecular weight corresponding to the addition of more than one bromine atom.
-
Possible Cause: The use of an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or prolonged reaction times can lead to the formation of di-bromo or even tri-bromo indazole derivatives.
-
Solutions:
-
Stoichiometric Control: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents for mono-bromination).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent further bromination.
-
Data Presentation
| Impurity Type | Common Examples | Method of Detection | Mitigation Strategy |
| Starting Materials | 2-methyl-6-nitro-2H-indazole, 3-bromo-2-methyl-2H-indazole | HPLC, LC-MS | Ensure complete reaction, purification by chromatography or recrystallization. |
| Regioisomers | 3-Bromo-1-methyl-6-nitro-1H-indazole, 3-Bromo-2-methyl-4-nitro-2H-indazole, 3-Bromo-2-methyl-7-nitro-2H-indazole | HPLC, LC-MS, ¹H NMR | Optimize reaction conditions (temperature, reagents), purification by chromatography. |
| Over-bromination | Di-bromo-2-methyl-6-nitro-2H-indazole | HPLC, LC-MS | Careful control of brominating agent stoichiometry, reaction monitoring. |
| Residual Solvents | DMF, Acetic Acid, Ethyl Acetate, Hexanes | GC-MS, ¹H NMR | Proper drying of the final product under vacuum. |
Experimental Protocols
Note: These are generalized protocols and may require optimization based on specific laboratory conditions and available starting materials.
Protocol 1: Synthesis of 2-methyl-6-nitro-2H-indazole (Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole in a suitable solvent such as DMF or a mixture of dichloromethane and DMSO.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. A base, like potassium carbonate or sodium hydride, is typically used to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N2-methyl isomer from the N1-methyl isomer.
Protocol 2: Bromination of 2-methyl-6-nitro-2H-indazole (Route B)
-
Reaction Setup: Dissolve 2-methyl-6-nitro-2H-indazole in a suitable solvent like acetic acid or a chlorinated solvent.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Nitration of 3-bromo-2-methyl-2H-indazole (Route A)
-
Reaction Setup: In a flask cooled in an ice bath, dissolve 3-bromo-2-methyl-2H-indazole in concentrated sulfuric acid.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Possible synthetic routes to this compound.
Caption: General troubleshooting workflow for impurity issues.
References
A troubleshooting guide for common issues in indazole synthesis.
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of indazoles. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?
A: Low yields and incomplete conversions are common challenges in indazole synthesis and can stem from several factors, largely dependent on the specific synthetic route being employed. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and the formation of byproducts. While some classical methods like Cadogan-type reactions necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, many modern synthetic approaches, including certain palladium-catalyzed reactions, are efficient at milder temperatures.[1] A systematic screening of the reaction temperature is recommended to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. It is advisable to ensure adequate solubility of all reactants in the chosen solvent at the reaction temperature.
-
Insufficient Stoichiometry of the Base: In reactions requiring a base, an inadequate amount can lead to incomplete conversion. For instance, in certain N-alkylation reactions, reducing the amount of potassium carbonate (K2CO3) to 0.5 equivalents has been shown to result in only 62% conversion.[2]
-
Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly influence the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[3] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be necessary.
-
Presence of Water: In certain reactions, the presence of water can be detrimental. For instance, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of undesired impurities. The addition of 4 Å molecular sieves can effectively scavenge water and improve the reaction outcome.[1]
Issue 2: Formation of Side Products and Regioisomers
Q: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles. How can I improve the regioselectivity?
A: The formation of N-1 and N-2 regioisomers during N-alkylation is one of the most common side reactions in indazole synthesis. The ratio of these isomers is highly dependent on reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4]
Here are strategies to control regioselectivity:
-
Choice of Base and Solvent: This is a critical factor in controlling the N-1/N-2 ratio.
-
For preferential N-1 alkylation (Thermodynamic Control): A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[2][5] This combination has been shown to provide >99% N-1 regioselectivity for indazoles with various C-3 substituents.[5]
-
For preferential N-2 alkylation (Kinetic Control): Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to a higher proportion of the N-2 isomer. Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[6]
-
-
Effect of Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role.
-
Steric Hindrance: Bulky substituents at the C-3 position can sterically hinder the N-2 position, thereby favoring alkylation at the N-1 position.[5] Conversely, substituents at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N-1 position and direct alkylation to N-2.[4]
-
-
Reaction Temperature: Higher reaction temperatures can facilitate equilibration to the more thermodynamically stable N-1 isomer. Running the reaction at a lower temperature may favor the kinetically controlled N-2 product.[1]
Below is a troubleshooting workflow for optimizing N-alkylation regioselectivity:
Caption: Troubleshooting workflow for optimizing N-alkylation regioselectivity.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my indazole derivative. It is co-eluting with impurities or "oiling out" during recrystallization. What can I do?
A: Purification of indazole derivatives can be challenging due to the presence of closely related isomers and byproducts.
-
Co-elution in Column Chromatography:
-
Optimize the Mobile Phase: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting spots.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. If you are using silica gel, you could try alumina or a reverse-phase C18 silica.
-
-
"Oiling Out" During Recrystallization: This occurs when the compound comes out of solution as a liquid instead of a solid, often because the melting point of the solid is lower than the temperature of the solution.[7]
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before and during filtration.
-
Use a Different Solvent or Solvent System: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. A mixture of a good solvent and a poor solvent can be effective. Dissolve the compound in a minimum of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the oil and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of the pure solid, add a seed crystal to the cooled solution to induce crystallization.
-
-
Separating N-1 and N-2 Isomers:
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of indazole synthesis.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Methyl 5-bromo-1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N-1 : N-2 Ratio | Combined Yield (%) |
| 1 | K2CO3 (1.5) | DMF | 90 | 1.4 : 1 | 91 |
| 2 | Cs2CO3 (1.5) | DMF | 90 | 1.4 : 1 | 94 |
| 3 | NaH (1.1) | DMF | rt | 1.9 : 1 | 100 |
| 4 | Cs2CO3 (1.5) | THF | rt | 5.8 : 1 | 9 |
| 5 | KH (1.1) | THF | 0 → 50 | 11 : 1 | 100 |
| 6 | NaHMDS (1.1) | THF | 0 → 50 | >99 : 1 | 91 |
Data adapted from Beilstein J. Org. Chem. 2021, 17, 1939–1951.[2]
Table 2: Effect of C-7 Substituent on N-Alkylation Regioselectivity (NaH in THF)
| Entry | C-7 Substituent | N-1 : N-2 Ratio |
| 1 | -H | 1.3 : 1 |
| 2 | -Me | 1 : 1.3 |
| 3 | -Br | 1 : 2.7 |
| 4 | -NO2 | <1 : >99 |
| 5 | -CO2Me | 4 : 96 |
Data adapted from Beilstein J. Org. Chem. 2021, 17, 1939–1951.[2]
Experimental Protocols
Detailed methodologies for key indazole synthesis reactions are provided below.
Protocol 1: Classical Jacobson Indazole Synthesis (from N-Acetyl-o-toluidine)
This protocol is adapted from Organic Syntheses.[9]
Materials:
-
o-Toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium nitrite
-
Sulfuric acid
-
Benzene
-
Methanol
-
Hydrochloric acid
-
Ammonia solution
Procedure:
-
Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).
-
Cool the mixture in an ice bath and nitrosate by introducing a stream of nitrous gases (generated from sodium nitrite and sulfuric acid) while maintaining the temperature between +1° and +4°C.
-
After the nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.
-
Extract the separated oil with benzene.
-
Wash the combined benzene extracts with ice water, then with a small amount of methanol.
-
Decompose the N-nitroso-o-acetotoluidide by warming the benzene solution to 35°C for 1 hour, then at 40-45°C for 7 hours.
-
After decomposition, boil the solution briefly and then cool.
-
Extract the cooled benzene solution with 2N and 5N hydrochloric acid.
-
Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation to yield colorless indazole (m.p. 148°C).
Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis
This is a general procedure based on descriptions of the Davis-Beirut reaction.[10]
Materials:
-
o-Nitrobenzyl bromide
-
Primary amine (e.g., aniline or an aliphatic amine)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the o-nitrobenzyl bromide (1.0 eq) and the primary amine (1.1 eq) in THF.
-
Stir the mixture at room temperature until the formation of the 2-nitrobenzylamine intermediate is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
To the resulting 2-nitrobenzylamine, add a 5% solution of KOH in ethanol.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-indazole.
Mandatory Visualization
VEGFR Signaling Pathway and Indazole-Based Inhibitors
Many indazole derivatives are potent kinase inhibitors. For example, axitinib and pazopanib are indazole-containing drugs that target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. The diagram below illustrates a simplified VEGFR signaling pathway and the point of inhibition by these drugs.
Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Indazole Synthesis with Thin-Layer Chromatography
Welcome to the technical support center for monitoring indazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the application of TLC for reaction monitoring. The indazole core is a vital scaffold in medicinal chemistry, and precise monitoring of its synthesis is crucial for optimizing reaction conditions and ensuring product purity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring indazole synthesis in many research labs?
A: TLC is a rapid, cost-effective, and highly versatile separation technique ideal for real-time reaction monitoring.[4][5][6] Its simplicity allows for quick qualitative analysis of a reaction mixture, providing immediate insights into the consumption of starting materials and the formation of products. For many indazole syntheses, which involve changes in polarity as the reaction progresses, TLC offers a straightforward way to visualize this transformation.[7]
Q2: What is a typical solvent system for running TLC on an indazole synthesis?
A: The ideal solvent system, or eluent, depends on the specific polarity of your starting materials and the indazole product. A common starting point for many heterocyclic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9][10] A typical starting ratio might be 7:3 or 8:2 hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation. For more polar compounds, adding a small percentage of methanol to a solvent like dichloromethane can be effective.[11]
Q3: How do I calculate and interpret the Retention Factor (Rf) value?
A: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[12][13][14] An ideal Rf value for the product is typically between 0.25 and 0.35 for good separation and subsequent column chromatography.[8] A higher Rf value indicates a less polar compound, while a lower Rf value signifies a more polar compound.[15][16]
Q4: My indazole product and starting material are not UV-active. How can I visualize them on the TLC plate?
A: If your compounds do not absorb UV light, you will need to use a chemical stain for visualization.[8][17][18] For indazoles and related nitrogen-containing heterocycles, several stains can be effective. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that reacts with many functional groups.[19][20] Anisaldehyde or vanillin stains can also be effective, often producing a range of colors for different compounds upon heating.[19][20][21] Iodine vapor is another common method that can visualize a wide variety of organic compounds.[19][22][23]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using TLC to monitor indazole synthesis.
Problem: No Spots are Visible on the TLC Plate
This can be a frustrating issue, but it is often easily resolved by considering the following possibilities:
-
Insufficient Sample Concentration: The concentration of your reaction mixture may be too low to be detected.[8][24][25]
-
Inappropriate Visualization Technique: Your compounds may not be UV-active, or the chosen stain may not react with your specific molecules.[8][24]
-
Solution: If using a UV lamp, ensure your TLC plates contain a fluorescent indicator (usually specified as F₂₅₄). If no spots appear, try a chemical stain. Experiment with different stains, such as potassium permanganate, anisaldehyde, or an iodine chamber, to find one that effectively visualizes your compounds.[19][20][22]
-
-
Sample Washed Away: The origin line where you spotted your sample was below the solvent level in the developing chamber.[25][26]
-
Volatile Compounds: The starting materials or products may be highly volatile and could have evaporated from the TLC plate before or during development.[24][27]
Problem: Streaking of Spots
Streaking, where a compound appears as a continuous line rather than a distinct spot, is a common problem that can obscure results.
-
Sample Overloading: Applying too much sample is a frequent cause of streaking.[8][25][28]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking.
-
Complex Mixture: If the reaction has produced a complex mixture of products with similar polarities, they may appear as a streak.[25]
-
Solution: Try different solvent systems to improve the separation of the components.[25]
-
Problem: Spots are Not Separating (Overlapping or at Solvent Front/Baseline)
Poor separation prevents accurate assessment of the reaction's progress.
-
Inappropriate Solvent Polarity: The polarity of the eluent is critical for good separation.[28]
-
Spots at the Baseline (Low Rf): The solvent is not polar enough to move the compounds up the plate.[24]
-
Solution: Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[24]
-
-
Spots at the Solvent Front (High Rf): The solvent is too polar, causing all compounds to travel with the solvent front.[24]
-
Solution: Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate).[24]
-
-
-
Co-eluting Compounds: The starting material and product may have very similar polarities.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. A "cospot," where the starting material and reaction mixture are spotted in the same lane, can help determine if the spots are truly identical or just have very similar Rf values.[30]
-
Problem: Inconsistent Rf Values
Reproducibility is key for reliable reaction monitoring. Several factors can lead to inconsistent Rf values between runs.
-
Changes in Experimental Conditions: Rf values are sensitive to several factors.[15][26]
-
Reusing Solvent: The composition of the eluent can change over time due to evaporation, especially with volatile solvents.
-
Solution: Always use a fresh solvent system for each TLC run to ensure reproducible results.[25]
-
Problem: Unexpected Spots Appearing
The appearance of unexpected spots can indicate side reactions or decomposition.
-
Side Reactions: The reaction may be producing byproducts.
-
Solution: This is valuable information! The presence of new spots helps in understanding the reaction pathway and in optimizing conditions to minimize side product formation.
-
-
Decomposition on the Plate: Some compounds are unstable on the acidic silica gel surface.[21]
-
Solution: If you suspect decomposition, you can try using alumina or reverse-phase TLC plates. Alternatively, adding a small amount of a base like triethylamine to the eluent can neutralize the silica gel's acidity.[24]
-
Experimental Protocols & Data Presentation
Protocol: Standard TLC Monitoring of an Indazole Synthesis
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[8][29] Mark three small, evenly spaced points on this line for spotting.
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the samples on the origin line.[8]
-
Lane 1: Starting Material (Reference)
-
Lane 2: Co-spot (spot the starting material first, then the reaction mixture on top)
-
Lane 3: Reaction Mixture
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[29]
-
Visualization: Dry the plate and visualize the spots using a UV lamp.[8][23] Circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.[20]
-
Analysis: Calculate the Rf values for the starting material and any new spots (products). Compare the relative intensity of the spots to qualitatively assess the progress of the reaction.
Table 1: Common Solvent Systems for TLC of Heterocyclic Compounds
| Polarity of Analyte | Recommended Solvent System (v/v) | Notes |
| Non-polar | 5-20% Ethyl Acetate in Hexanes | A good starting point for many organic reactions.[11] |
| Intermediate Polarity | 30-60% Ethyl Acetate in Hexanes | Adjust the ratio to achieve optimal separation. |
| Polar | 5-10% Methanol in Dichloromethane | Useful for more polar indazole derivatives.[11] |
| Very Polar/Basic | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane | The ammonia helps to prevent streaking of basic compounds.[11] |
Visualizations
Diagram 1: Workflow for Optimizing a TLC Solvent System
Caption: A workflow for the systematic optimization of a TLC solvent system.
Diagram 2: Troubleshooting Decision Tree for Common TLC Issues
Caption: A decision tree for troubleshooting common TLC problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. rroij.com [rroij.com]
- 6. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Khan Academy [khanacademy.org]
- 13. proprep.com [proprep.com]
- 14. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. theory.labster.com [theory.labster.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. silicycle.com [silicycle.com]
- 21. Chromatography [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. silicycle.com [silicycle.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. silicycle.com [silicycle.com]
- 28. microbiozindia.com [microbiozindia.com]
- 29. benchchem.com [benchchem.com]
- 30. How To [chem.rochester.edu]
Technical Support Center: Optimizing Mobile Phase for Indazole Derivative Column Chromatography
Welcome to the technical support center for the column chromatography of indazole derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase selection and overcome common separation challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography of indazole derivatives in a question-and-answer format.
Problem: My indazole derivative is not moving off the baseline, even with a high percentage of polar solvent.
-
Answer: This indicates that your mobile phase is not polar enough to elute your highly polar compound from the stationary phase.
-
Solution 1: Increase Mobile Phase Polarity. If you are using a standard ethyl acetate/hexane system, you can switch to a more polar solvent system like methanol in dichloromethane. Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.[1]
-
Solution 2: Add a Modifier. For very polar or basic indazole derivatives, which may interact strongly with acidic silica gel, consider adding a small amount of a competitive base to your mobile phase. A common choice is to use a stock solution of 10% ammonia in methanol, which can then be added at 1-10% to dichloromethane.[1] Alternatively, 1-3% triethylamine in your solvent system can help neutralize the silica gel.[1]
-
Solution 3: Consider Reversed-Phase Chromatography. If your compound is highly polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), might be a more suitable technique.[2][3]
-
Problem: My indazole derivative is coming off the column too quickly, resulting in poor separation from impurities.
-
Answer: This suggests that your mobile phase is too polar for your compound.
-
Solution 1: Decrease Mobile Phase Polarity. Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 10-15%.
-
Solution 2: Use a Less Polar Solvent System. Switch to a less polar mobile phase combination. For instance, if you are using ethyl acetate/hexane, consider trying ether/hexane, which is generally less polar.[1]
-
Solution 3: Optimize with TLC. Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[4][5]
-
Problem: The separation between my desired indazole derivative and an impurity is poor, with significant peak overlap.
-
Answer: Achieving good resolution between closely eluting compounds often requires fine-tuning the mobile phase composition to alter selectivity.
-
Solution 1: Change the Solvent System. Even if two solvent systems have similar overall polarity, they can provide different selectivity due to different solvent properties (e.g., dipole moment, hydrogen bonding capability). If ethyl acetate/hexane is not providing adequate separation, try a system like dichloromethane/methanol.[1]
-
Solution 2: Isocratic vs. Gradient Elution. If you are using an isocratic (constant solvent composition) elution and the separation is poor, switching to a shallow gradient elution can often improve resolution.[4] A shallow gradient slowly increases the polarity of the mobile phase, which can help to better separate compounds with similar retention factors.
-
Solution 3: Check Compound Stability. In some cases, what appears to be poor separation is actually the on-column degradation of your compound.[2] You can check for this by spotting your purified compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have appeared. If your compound is sensitive to the acidic nature of silica gel, neutralizing the silica with triethylamine in the mobile phase can help.[1]
-
Problem: My compound has poor solubility in the mobile phase, leading to issues with loading it onto the column.
-
Answer: Solubility issues can lead to band broadening and poor separation.
-
Solution 1: Dry Loading. Instead of dissolving your sample in the mobile phase and loading it directly onto the column, use the dry loading technique.[5][6] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your column.[5][6][7]
-
Solution 2: Use a Stronger Loading Solvent. You can dissolve your sample in a minimal amount of a stronger (more polar) solvent, like dichloromethane, to ensure it is fully dissolved before loading it onto the column.[6] However, use the smallest volume possible to avoid compromising the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of a newly synthesized indazole derivative?
A1: A good starting point for many indazole derivatives, which are often of intermediate polarity, is a mixture of ethyl acetate and hexane.[1] Begin by performing TLC with a solvent system of 20-30% ethyl acetate in hexane. Based on the Rf value of your target compound, you can then adjust the polarity. For non-polar derivatives, you might start with 5% ethyl acetate in hexane, while more polar derivatives may require 50% or more ethyl acetate, or even a switch to a more polar system like 5% methanol in dichloromethane.[1]
Q2: How can I use TLC to optimize my mobile phase for column chromatography?
A2: TLC is an essential tool for quickly determining the optimal solvent system. The goal is to find a mobile phase composition where your desired compound has an Rf value between 0.2 and 0.3.[4][5] An Rf in this range generally ensures that the compound will not elute too quickly (giving poor separation) or take an excessively long time to elute (leading to band broadening and excessive solvent use). The separation you see on the TLC plate is a good prediction of the separation you will achieve on the column.
Q3: What are some common mobile phase systems for separating indazole derivatives on a silica gel column?
A3: The most common mobile phases are binary mixtures of a non-polar solvent and a more polar solvent. These are typically used in a gradient, starting with a low concentration of the polar solvent and gradually increasing it. Common systems, listed in order of increasing polarity, include:
For basic indazole derivatives that may interact strongly with silica, a small amount of triethylamine or ammonia can be added to the mobile phase.[1]
Q4: My indazole derivative appears to be degrading on the silica gel column. What can I do?
A4: If you suspect your compound is unstable on silica gel, you can take a few steps. First, you can try to deactivate the silica gel by adding a small amount of a base, like triethylamine (1-3%), to your mobile phase.[1] This neutralizes the acidic sites on the silica surface that can cause degradation. Alternatively, you could switch to a different stationary phase that is less acidic, such as alumina or florisil.[2]
Data Presentation
Table 1: Properties of Common Solvents for Normal Phase Chromatography
| Solvent | Elution Strength (ε°) on Silica | Polarity Group |
| Hexane | 0.01 | --- |
| Toluene | 0.22 | VII |
| Dichloromethane | 0.32 | V |
| Diethyl Ether | 0.40 | I |
| Ethyl Acetate | 0.43 | VIa |
| Acetone | 0.50 | VIa |
| Acetonitrile | 0.51 | VIb |
| Isopropanol | 0.60 | II |
| Ethanol | 0.68 | II |
| Methanol | 0.70 | II |
Data sourced from various chromatography resources.[8]
Experimental Protocols
Protocol 1: Mobile Phase Optimization using Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude indazole derivative mixture in a suitable solvent like dichloromethane or ethyl acetate.[4]
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the spot.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for your target compound (distance traveled by the spot / distance traveled by the solvent front).
-
Optimization: Adjust the polarity of your mobile phase until the Rf of your target compound is between 0.2 and 0.3.[4][5] If the Rf is too high, decrease the polarity (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).
Protocol 2: General Column Chromatography Workflow for Indazole Derivatives
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.[6]
-
Dry Loading: For samples with poor solubility, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.[5][6][7]
-
-
Elution:
-
Isocratic: Elute the column with the optimized mobile phase from your TLC analysis.
-
Gradient: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the proportion of the polar solvent (e.g., ethyl acetate) over time.[4]
-
-
Fraction Collection: Collect fractions in test tubes as the mobile phase elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified indazole derivative.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[4]
Visualizations
Caption: Workflow for mobile phase optimization using TLC.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Validation & Comparative
Comparative Guide to Purity Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole: HPLC vs. UPLC and qNMR
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 3-Bromo-2-methyl-6-nitro-2H-indazole, a key building block in medicinal chemistry.[1] The comparison is supported by experimental protocols and performance data to assist in selecting the most appropriate analytical method.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for separating, identifying, and quantifying components in a mixture.[2] It is a robust and versatile technique suitable for a broad range of compounds.[2]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (sub-2 µm) and instrumentation that can handle much higher pressures than traditional HPLC systems, UPLC delivers faster analysis times, greater resolution, and improved sensitivity.[3][4][5][6][7] This makes it particularly advantageous for resolving complex mixtures and detecting trace-level impurities.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate, absolute quantification of the main component and any NMR-active impurities against a certified internal standard.[8][9]
Data Presentation: Purity Analysis Comparison
A hypothetical batch of this compound was analyzed using the three techniques. The potential impurities considered are based on common byproducts in related syntheses, such as unreacted starting material (2-methyl-6-nitro-2H-indazole), a regioisomer (3-Bromo-2-methyl-5-nitro-2H-indazole), and a di-brominated byproduct.[10]
| Parameter | HPLC Results | UPLC Results | qNMR Results |
| Purity of Main Compound (%) | 99.52 | 99.51 | 99.55 |
| Impurity 1: 2-methyl-6-nitro-2H-indazole (%) | 0.15 | 0.15 | 0.16 |
| Impurity 2: 3-Bromo-2-methyl-5-nitro-2H-indazole (%) | 0.21 | 0.22 | 0.20 |
| Impurity 3: 3,X-Dibromo-2-methyl-6-nitro-2H-indazole (%) | 0.12 | 0.12 | 0.09 |
| Total Impurities (%) | 0.48 | 0.49 | 0.45 |
| Analysis Run Time (minutes) | 20 | 5 | 10 |
| Resolution (Main Peak / Impurity 2) | 1.8 | 2.9 | N/A |
| Limit of Quantification (LOQ) for Impurities (%) | 0.05 | 0.01 | 0.05 |
Experimental Protocols
This method is designed to provide a robust separation of the main compound from its potential process-related impurities.
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the same solvent to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
This method offers a significant reduction in analysis time while improving resolution, making it ideal for high-throughput screening.
-
Instrumentation: UPLC system with a DAD detector.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.5 min: 40% to 80% B
-
3.5-4.0 min: 80% B
-
4.1-5.0 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but with a final concentration of 0.05 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.
This protocol provides an absolute purity value without the need for specific impurity reference standards.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for this compound (e.g., the N-methyl singlet) and a unique signal for the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity (P) using the following formula: P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the internal standard.
-
Mandatory Visualizations
References
- 1. Buy this compound | 74209-41-9 [smolecule.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. biomedres.us [biomedres.us]
- 6. ijrpr.com [ijrpr.com]
- 7. niito.kz [niito.kz]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole
This guide provides a detailed comparison of the spectroscopic data for 3-Bromo-2-methyl-6-nitro-2H-indazole against structurally related alternatives. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering objective data and experimental protocols to aid in structural characterization and analysis.
Spectroscopic and Spectrometric Data Summary
The structural identity of this compound is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized and compared with alternative indazole derivatives in the tables below. The molecular formula for this compound is C₈H₆BrN₃O₂ with a molecular weight of 256.06 g/mol .[1]
The ¹H NMR spectrum of this compound is distinguished by a characteristic singlet for the N-methyl group in the range of δ 2.50-2.70 ppm, which is a diagnostic indicator for N2-substituted indazole derivatives.[1] This chemical shift helps differentiate it from N1-substituted isomers.[1] The aromatic protons appear at distinct chemical shifts influenced by the bromo and nitro substituents.
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| This compound | δ 2.50-2.70 (s) | N-CH₃ |
| δ 7.12-8.50 (m) | Aromatic-H | |
| 3-Bromo-6-nitro-1H-indazole | δ 7.8 - 8.6 (m) | Aromatic-H |
| δ 13.0+ (br s) | N-H | |
| 3-Methyl-6-nitro-1H-indazole | δ 2.6 (s) | C-CH₃ |
| δ 7.5 - 8.5 (m) | Aromatic-H | |
| δ 13.0+ (br s) | N-H |
Note: Data for comparative compounds is based on typical values for these structural motifs.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronic effects of the bromine, nitro, and methyl groups.
| Compound | Predicted Chemical Shift (δ) ppm | Assignment |
| This compound | ~145-150 | C-NO₂ |
| ~140-145 | C7a | |
| ~120-130 | Aromatic C-H | |
| ~115-120 | C3a | |
| ~110-115 | C-Br | |
| ~35-40 | N-CH₃ | |
| 3-Bromo-6-nitro-1H-indazole | ~146 | C-NO₂ |
| ~141 | C7a | |
| ~123 | C5 | |
| ~122 | C4 | |
| ~116 | C7 | |
| ~112 | C3-Br | |
| ~108 | C3a |
The IR spectrum is crucial for identifying functional groups. For this compound, the nitro group presents characteristic strong absorption bands.[1]
| Compound | IR Absorption Bands (cm⁻¹) | Assignment |
| This compound | 1520-1540 (very strong) | Asymmetric NO₂ stretch |
| 1340-1360 (strong) | Symmetric NO₂ stretch | |
| ~3100 | Aromatic C-H stretch | |
| ~1600, ~1450 | C=C ring stretch | |
| 3-Bromo-6-nitro-1H-indazole | 1515-1535 | Asymmetric NO₂ stretch |
| 1335-1355 | Symmetric NO₂ stretch | |
| ~3300-3400 | N-H stretch |
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 255/257 (M⁺, isotopic pattern for Br) | [M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺ |
| 3-Bromo-6-nitro-1H-indazole | 241/243 (M⁺, isotopic pattern for Br) | [M-NO₂]⁺, [M-H-NO₂]⁺, [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic and spectrometric techniques are provided below.
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: The NMR tube is inserted into the spectrometer's probe. The magnetic field is locked on the deuterium signal of the solvent and shimmed to achieve optimal homogeneity. For ¹H NMR, the spectral width is typically 0-15 ppm. For ¹³C NMR, the spectral width is around 0-200 ppm. Standard pulse sequences are used to acquire the spectra.
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then recorded, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in positive or negative ion mode. The data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the Structural Elucidation of this compound.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted 2H-Indazoles
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is paramount. Indazoles, particularly the 2H-indazole scaffold, are significant in medicinal chemistry due to their diverse biological activities. Synthetic routes to indazole derivatives often yield a mixture of N-1 (1H) and N-2 (2H) isomers, which possess distinct physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary tool for differentiating these isomers. This guide provides an objective comparison of the ¹H and ¹³C NMR spectral features of substituted 2H-indazoles, supported by experimental data and detailed methodologies, to aid in their precise characterization.
Data Presentation: A Comparative NMR Analysis
The key to distinguishing 2H-indazoles from their 1H counterparts lies in the distinct chemical environments of the protons and carbons in the heterocyclic ring. The quinonoid-like structure of the 2H-isomer significantly influences the shielding and deshielding of adjacent nuclei compared to the benzenoid form of the 1H-isomer.[1]
¹H NMR Spectral Data
The proton chemical shifts of the indazole core are particularly diagnostic. The H-3 proton in 2H-indazoles is typically found further downfield (more deshielded) compared to the H-3 proton in 1H-indazoles.[1][2] This is a consistent and reliable indicator for assigning the substitution pattern.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted 2H-Indazoles
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Key Observations |
| H-3 | 8.16 - 8.41 | Generally a singlet, significantly deshielded compared to 1H-isomers (~8.10 ppm).[1][2][3] |
| H-4 | 7.70 - 7.79 | Typically a doublet.[1][2] |
| H-5 | 7.31 - 7.41 | Often a triplet or multiplet.[3] |
| H-6 | 7.10 - 7.33 | Often a triplet or multiplet.[3] |
| H-7 | 7.68 - 7.79 | Typically a doublet.[1][3] |
Note: Chemical shifts can vary depending on the solvent and the nature of the substituents.[1] For instance, in MeOD, the H-3 proton of 2H-indazole carboxylic acid derivatives resonates in the δ = 8.16-8.36 ppm range.[1]
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides further unambiguous evidence for the structural assignment of N-substituted indazoles.[1] The chemical shifts of the carbon atoms within the heterocyclic core, particularly C-3 and the bridgehead carbons, are sensitive to the position of the substituent.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted 2H-Indazoles
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ | Key Observations |
| C-3 | 120.99 - 122.87 | |
| C-3a | 126.81 - 127.27 | |
| C-4 | 120.12 - 120.50 | |
| C-5 | 122.44 - 123.03 | |
| C-6 | 120.37 - 122.17 | |
| C-7 | 117.84 - 118.07 | |
| C-7a | 149.72 - 150.05 |
Note: Data compiled from various 2-phenyl-2H-indazole derivatives.[3][4]
Comparison with Alternative Analytical Techniques
While NMR is the most definitive method, other spectroscopic techniques can provide complementary information for distinguishing between 1H- and 2H-indazole isomers.
Table 3: Comparison of Analytical Techniques for Indazole Isomer Differentiation
| Technique | Application for Isomer Differentiation | Advantages | Limitations |
| Infrared (IR) Spectroscopy | The N-H stretching frequency in unsubstituted 1H-indazoles is a key feature that is absent in N-substituted 2H-indazoles. | Quick and simple for identifying the presence of an N-H bond. | Less effective for distinguishing between N-substituted isomers. |
| Mass Spectrometry (MS) | Both isomers will have the same molecular weight. Fragmentation patterns may differ and can be used for differentiation, but this is not always straightforward. | Provides accurate molecular weight. | Isomers may not show sufficiently distinct fragmentation to be reliably distinguished. |
| UV-Vis Spectroscopy | The electronic transitions, and thus the absorption maxima, can differ between the benzenoid (1H) and quinonoid (2H) systems. | Can show differences in conjugation and electronic structure. | Overlap in spectra and solvent effects can complicate interpretation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical protocols for the synthesis and NMR analysis of substituted 2H-indazoles.
General Synthesis of 2-Phenyl-2H-indazoles
A common method for the synthesis of 2-phenyl-2H-indazoles is the Cadogan reaction.[5] This involves the reductive cyclization of a Schiff base, formed from a 2-nitrobenzaldehyde and a substituted aniline, using a reducing agent like triethyl phosphite.[3][5]
-
Schiff Base Formation: An equimolar mixture of a 2-nitrobenzaldehyde and a substituted aniline is heated under reflux.[5] For some reactions, room temperature may yield better results.[5]
-
Reductive Cyclization: The resulting Schiff base is then heated with triethyl phosphite to induce reduction of the nitro group and subsequent cyclization to form the 2H-indazole ring.[3][5]
NMR Spectroscopy
The unambiguous assignment of 1- and 2-substituted indazoles is achieved through a combination of ¹H, ¹³C, DEPT, and two-dimensional NMR techniques.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]
-
Sample Preparation: Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition:
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
The spectral width is set to cover a range of 0-15 ppm.
-
A sufficient number of scans are performed to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The spectral width is set to cover a range of 0-200 ppm.
-
Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of substituted 2H-indazoles, leading to the differentiation of isomers.
Caption: General workflow for the synthesis and structural elucidation of substituted 2H-indazoles.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of 3-Bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound with potential applications in medicinal chemistry.[1] We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of its analytical profile.
Executive Summary
Mass spectrometry (MS) proves to be a powerful tool for the analysis of this compound, offering definitive molecular weight confirmation and valuable structural insights through its characteristic fragmentation patterns. The presence of a bromine atom provides a distinct isotopic signature, further enhancing the confidence in identification. When used in conjunction with other spectroscopic and chromatographic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), a comprehensive and unambiguous characterization of the molecule can be achieved. This guide will delve into the specifics of each technique, presenting a comparative analysis of their strengths and the data they provide.
Mass Spectrometry Analysis
Mass spectrometry of this compound (molecular formula: C₈H₆BrN₃O₂, molecular weight: 256.06 g/mol ) provides crucial information for its identification.[1] The most telling feature in its mass spectrum is the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a doublet with a mass-to-charge ratio (m/z) of 254 and 256. The relative intensity of these peaks is approximately 1:1, which is a characteristic signature for a molecule containing a single bromine atom.
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways common for nitroaromatic and halogenated compounds. Key fragmentation steps would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the indazole ring. A proposed fragmentation pathway is illustrated in the diagram below.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the ion source via direct infusion or through a gas chromatograph.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-350
-
Scan Speed: 1 scan/second
-
Source Temperature: 200-250 °C
Comparative Analysis with Other Techniques
While mass spectrometry is a cornerstone for molecular weight determination, a multi-faceted approach utilizing other analytical techniques provides a more complete picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to elucidate the detailed carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group in the region of δ 2.50-2.70 ppm.[1] The aromatic protons will exhibit complex splitting patterns, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the carbon bearing the nitro group appearing at a significantly downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic peaks in the IR spectrum are the asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of this compound and for its quantification in complex mixtures. A reversed-phase HPLC method would be suitable for this compound, where it would be separated from impurities based on its polarity. The retention time under specific chromatographic conditions serves as a key identifier.
Data Comparison
The following table summarizes the key quantitative data obtained from the mass spectrometry analysis of this compound and compares it with data from alternative analytical techniques.
| Analytical Technique | Parameter | Observed/Expected Value | Significance |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 254/256 (1:1 ratio) | Confirms molecular weight and presence of one bromine atom. |
| Major Fragments | Predicted: [M-NO₂]⁺, [M-Br]⁺, etc. | Provides structural information. | |
| ¹H NMR | N-CH₃ Chemical Shift | δ 2.50-2.70 ppm (singlet)[1] | Confirms the presence and environment of the methyl group. |
| Aromatic Protons | Complex multiplets | Elucidates the substitution pattern on the aromatic ring. | |
| ¹³C NMR | N-CH₃ Chemical Shift | Predicted: δ ~35-40 ppm | Confirms the N-methyl group. |
| Aromatic Carbons | Predicted: δ ~110-150 ppm | Provides a complete carbon skeleton map. | |
| IR Spectroscopy | Asymmetric NO₂ Stretch | 1520-1540 cm⁻¹[1] | Confirms the presence of the nitro group. |
| Symmetric NO₂ Stretch | 1340-1360 cm⁻¹[1] | Confirms the presence of the nitro group. | |
| HPLC | Retention Time | Method-dependent | Used for purity assessment and quantification. |
Visualizing the Analysis
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
The mass spectrometry analysis of this compound provides definitive evidence of its molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. While a full fragmentation spectrum requires experimental acquisition, the predicted fragmentation pathways offer valuable structural clues. For a comprehensive characterization, it is highly recommended to integrate mass spectrometry data with orthogonal techniques such as NMR and IR spectroscopy for complete structural elucidation, and HPLC for purity assessment. This integrated analytical approach ensures the highest level of confidence in the identity and quality of this and other similar research compounds.
References
A Comparative Analysis of 1H- and 2H-Indazole Tautomers: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1H- and 2H-Indazole Bioactivity Supported by Experimental Data.
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, both isomers serve as crucial pharmacophores in drug design.[1] The subtle difference in the position of the nitrogen-bound hydrogen significantly influences their physicochemical properties and, consequently, their biological activities.[2][3] This guide provides a comparative overview of the bioactivity of these two tautomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.
Comparative Bioactivity: A Quantitative Overview
The differential biological activities of 1H- and 2H-indazole derivatives have been most prominently explored in the realms of anticancer and antiprotozoal research. The following tables summarize the in vitro efficacy of representative compounds from both tautomeric series against various cell lines.
Anticancer Activity
Derivatives of both 1H- and 2H-indazoles have demonstrated potent antiproliferative activities. The 1H-indazole core is a common feature in many kinase inhibitors, including several FDA-approved drugs.[4][5]
Table 1: Comparative in vitro anticancer activity of 1H- and 2H-indazole derivatives.
| Tautomer | Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 1H-Indazole | Compound 2f | A549 (Lung) | Not Specified | 0.89 | [6] |
| 4T1 (Breast) | Not Specified | 0.23 | [6] | ||
| HepG2 (Liver) | Not Specified | 1.15 | [6] | ||
| MCF-7 (Breast) | Not Specified | 0.43 | [6] | ||
| HCT116 (Colon) | Not Specified | 0.56 | [6] | ||
| Compound 6o | K562 (Leukemia) | MTT | 5.15 | [6] | |
| A549 (Lung) | MTT | >40 | [6] | ||
| PC-3 (Prostate) | MTT | 18.3 | [6] | ||
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | SRB | 14.3 | ||
| 2H-Indazole | Compound 3c | A549 (Lung) | Not Specified | 15 | [7] |
| HT-29 (Colon) | Not Specified | 7.34 | [7] | ||
| HepG2 (Liver) | Not Specified | 56.28 | [7] | ||
| Compound 3d | A549 (Lung) | Not Specified | 53.55 | [7] | |
| HT-29 (Colon) | Not Specified | 7.10 | [7] |
| | | HepG2 (Liver) | Not Specified | 17.87 |[7] |
Antiprotozoal Activity
Direct comparative studies have highlighted the significant impact of the indazole tautomeric form on antiprotozoal activity. A study comparing 1H-indazole to a series of 2-phenyl-2H-indazole derivatives demonstrated a marked increase in potency with the 2H-tautomer against several protozoan parasites.[8]
Table 2: Comparative in vitro antiprotozoal activity of 1H- and 2H-indazole derivatives.
| Tautomer | Compound | Protozoan | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1H-Indazole | Unsubstituted 1H-indazole | Entamoeba histolytica | 0.740 | [8] |
| 2H-Indazole | 2-phenyl-2H-indazole | Entamoeba histolytica | <0.083 | [8] |
| 2-(4-chlorophenyl)-2H-indazole | Entamoeba histolytica | <0.050 | [8] | |
| 2-(4-methoxycarbonylphenyl)-2H-indazole | Entamoeba histolytica | <0.050 | [8] | |
| 2-(2-trifluoromethylphenyl)-2H-indazole | Entamoeba histolytica | <0.050 | [8] | |
| 2-(2-chlorophenyl)-2H-indazole | Giardia intestinalis | <0.050 | [8] | |
| 2-(2-methoxycarbonylphenyl)-2H-indazole | Giardia intestinalis | <0.050 | [8] | |
| 2-(2-trifluoromethylphenyl)-2H-indazole | Giardia intestinalis | <0.050 | [8] | |
| 2-(2-carboxyphenyl)-2H-indazole | Giardia intestinalis | <0.050 | [8] | |
| 2-(3-methoxycarbonylphenyl)-2H-indazole | Trichomonas vaginalis | <0.070 | [8] | |
| 2-(3-trifluoromethylphenyl)-2H-indazole | Trichomonas vaginalis | <0.070 | [8] |
| | 2-(3-carboxyphenyl)-2H-indazole | Trichomonas vaginalis | <0.070 |[8] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in the comparison of bioactivities.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[6]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For specific cell lines, such as WEHI-164, pre-incubation with actinomycin C1 may be required.[9]
-
Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add various concentrations of the test compounds to the wells.[9]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24-72 hours).[9][10]
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: After overnight incubation, measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.[9]
-
Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures cellular protein content as an indicator of cell number.[1]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[12][13]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.[12]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12][14]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[12]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[1][12]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12][15]
-
Data Analysis: Calculate the IC50 value from the dose-response curve of cell viability versus compound concentration.[1]
In Vitro Antiprotozoal Susceptibility Assay
This assay determines the growth inhibition of protozoan parasites upon exposure to test compounds.
Procedure (General):
-
Parasite Culture: Culture trophozoites of E. histolytica, G. intestinalis, or T. vaginalis in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, incubate a defined number of parasites with varying concentrations of the test compounds. Include a positive control (e.g., metronidazole) and a negative control (vehicle).
-
Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.
-
Growth Assessment: Determine parasite viability and growth inhibition. This can be achieved through various methods, such as direct counting using a hemacytometer, or by using viability dyes like SYBR Green I followed by fluorescence measurement.[16]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Indazole derivatives, particularly the 1H-tautomers, are well-recognized as potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] Dysregulation of these pathways is a hallmark of cancer.
Kinase Inhibition and Cancer Signaling
Many indazole-based anticancer agents target key kinases in pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR), PI3K/AKT/mTOR, and MAPK/ERK pathways.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Effects of Nitroindazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of three key nitroindazole isomers: 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the position of the nitro group profoundly influences the biological activity of these isomers. This document synthesizes available experimental data to facilitate a comparative assessment of their potential as therapeutic agents.
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
A primary biological target of nitroindazole isomers is the family of nitric oxide synthase (NOS) enzymes, which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The differential inhibition of these isoforms is a critical determinant of the therapeutic potential and side-effect profile of these compounds.
Comparative Inhibitory Activity (IC50 Values)
| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Selectivity Profile |
| 5-Nitroindazole | Data not available | Data not available | 240 µM | Selectivity not determined |
| 6-Nitroindazole | Data not available | Data not available | 56 µM | Selectivity not determined |
| 7-Nitroindazole | 0.47 µM | 0.7 µM | 91 µM | Preferential for nNOS and eNOS over iNOS |
Data sourced from multiple studies; direct comparative analysis may vary based on experimental conditions.
7-Nitroindazole is a well-established and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] While it also inhibits eNOS at similar concentrations, it is significantly less potent against iNOS. The inhibitory activity of 5-nitroindazole and 6-nitroindazole against nNOS and eNOS has not been extensively reported in direct comparative studies. However, their inhibitory effects on iNOS have been documented, with 6-nitroindazole showing greater potency than 5-nitroindazole.
Experimental Protocol: NOS Inhibition Assay (Griess Assay)
This protocol outlines a common method for determining the inhibitory effect of compounds on NOS activity by measuring the production of nitric oxide (NO), which is detected as its stable breakdown products, nitrite and nitrate.
Workflow for NOS Inhibition Assay
Caption: Workflow for determining NOS inhibition using the Griess assay.
Methodology:
-
Enzyme and Reagent Preparation: Purified recombinant NOS isoforms (nNOS, eNOS, or iNOS) are used. A reaction buffer is prepared containing L-arginine, NADPH, and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin (BH4).
-
Inhibitor Incubation: The nitroindazole isomers are dissolved in a suitable solvent and pre-incubated with the NOS enzyme at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of L-arginine and cofactors. The mixture is incubated at 37°C for a defined period.
-
Nitrite/Nitrate Detection (Griess Reaction): The reaction is stopped, and the amount of NO produced is determined by measuring the total nitrite and nitrate concentration. Nitrate is first converted to nitrite using nitrate reductase. The Griess reagent is then added, which reacts with nitrite to form a colored azo compound.
-
Data Analysis: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Antiproliferative Activity Against Cancer Cell Lines
Nitroindazole derivatives have shown potential as anticancer agents. Their antiproliferative effects are evaluated against various human cancer cell lines. Direct comparative data for the parent 5-, 6-, and 7-nitroindazole compounds is limited; however, studies on their derivatives provide insights into their potential.
Comparative Antiproliferative Activity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 5-Nitroindazole Derivatives | Active (data on parent compound limited) | Moderately Active (e.g., some derivatives)[2] | Data not available |
| 6-Nitroindazole Derivatives | Data not available | Data not available | Active (e.g., some derivatives)[3] |
| 7-Nitroindazole | Data not available | Data not available | Data not available |
Data on derivatives suggests potential activity, but direct comparison of parent compounds is not available from the reviewed literature.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitroindazole isomers and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of nitroindazole isomers are mediated through their interaction with specific signaling pathways.
7-Nitroindazole: nNOS Inhibition and Neuroprotection
7-Nitroindazole is widely recognized for its selective inhibition of nNOS. This action is the basis for its neuroprotective effects observed in various models of neurotoxicity and neurodegenerative diseases.
Simplified Signaling Pathway of 7-Nitroindazole's Neuroprotective Effect
Caption: 7-Nitroindazole inhibits nNOS, preventing downstream neurotoxic events.
By inhibiting nNOS, 7-nitroindazole reduces the overproduction of nitric oxide, which can otherwise react with superoxide to form the highly reactive and damaging peroxynitrite. This mechanism is thought to underlie its protective effects against neuronal damage in conditions like Parkinson's disease models.[4]
5-Nitroindazole: Induction of Apoptosis in Cancer Cells
While the precise signaling pathways are less defined than for 7-nitroindazole, evidence suggests that 5-nitroindazole derivatives can induce apoptosis in cancer cells through the mitochondrial pathway.
Proposed Apoptotic Pathway of 5-Nitroindazole Derivatives
Caption: 5-Nitroindazole derivatives may induce apoptosis via the mitochondrial pathway.
This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute programmed cell death.
6-Nitroindazole: A More Versatile Profile
The specific signaling pathways modulated by 6-nitroindazole are not as clearly elucidated. However, research on its derivatives suggests a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] Its anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes.
Potential Biological Activities of 6-Nitroindazole Derivatives
References
- 1. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitroindazole | 7597-18-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
Unambiguous Structure Confirmation of 2H-Indazoles: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the definitive determination of molecular structure is a critical checkpoint in the chemical synthesis and discovery pipeline. The isomeric nature of N-substituted indazoles, particularly the distinction between 1H- and 2H-isomers, presents a common challenge where incorrect assignment can lead to misinterpreted structure-activity relationships and wasted resources. This guide provides an objective comparison of X-ray crystallography against alternative spectroscopic methods for the unequivocal structure confirmation of 2H-indazoles, supported by experimental data and detailed protocols.
While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for initial characterization, their reliance on interpretation and comparison can sometimes leave room for ambiguity, especially with novel or complex derivatives.[1] X-ray crystallography, by providing a direct visualization of the atomic arrangement in the solid state, stands as the gold standard for absolute structure determination.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data obtained from X-ray crystallography for representative 2H-indazole derivatives and compare the utility of various analytical techniques for their structure confirmation.
Table 1: Crystallographic Data for Selected 2H-Indazole Derivatives
This table presents key geometric parameters determined by single-crystal X-ray diffraction, offering a baseline for the precise structural features of the 2H-indazole core.
| Compound Name | Formula | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |
| 2-(4-Methylphenyl)-2H-indazole | C₁₄H₁₂N₂ | Monoclinic | P2₁/n | 46.26(5) (Indazole/p-tolyl) | [1] |
| 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole | C₂₀H₁₆Cl₂N₂O₂ | Monoclinic | P2₁/c | 25.04(4) (Indazole/furan), 5.10(4) (Indazole/benzene) | [2] |
| 3-(2H-Indazol-2-yl)-2H-chromen-2-one | C₁₆H₁₀N₂O₂ | Monoclinic | P2₁/c | - | [3] |
Table 2: Comparison of Analytical Techniques for 2H-Indazole Structure Confirmation
This table objectively compares the performance, strengths, and weaknesses of X-ray crystallography with common spectroscopic alternatives.
| Technique | Information Provided | Strengths | Weaknesses |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions. | Provides unambiguous and definitive structure confirmation. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity, chemical environment of atoms, and through-space correlations. | Excellent for determining substitution patterns and distinguishing isomers based on subtle shifts in proton and carbon signals.[1] | Can be ambiguous for novel scaffolds without reference compounds. Overlapping signals in complex molecules can complicate interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula. Fragmentation can provide clues about substructures. | Fragmentation patterns of 1H- and 2H-isomers can be very similar, making definitive assignment difficult.[2] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to identify key functional groups. | The fingerprint region can show differences between isomers, but these are often too subtle for confident assignment.[2] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and definitive structure confirmation of a novel 2H-indazole derivative, highlighting the complementary roles of spectroscopic analysis and X-ray crystallography.
References
A Comparative Analysis of Indazole-Based Kinase Inhibitors and the Potential Role of 3-Bromo-2-methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] This guide provides a comparative overview of indazole-based kinase inhibitors against other established inhibitors, offering insights into their performance and the potential, yet currently uncharacterized, role of 3-Bromo-2-methyl-6-nitro-2H-indazole within this therapeutic class. While specific experimental data for this compound as a kinase inhibitor is not publicly available, this document will leverage data from structurally related indazole derivatives to provide a valuable comparative context.
The Indazole Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer.[2] The indazole core has proven to be an effective hinge-binding motif for many kinases, a critical interaction for ATP-competitive inhibition.[3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole moiety and have demonstrated significant clinical efficacy.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]
The compound of interest, this compound, possesses key functional groups that suggest potential for biological activity. The bromine atom at the 3-position can serve as a handle for synthetic modifications, while the nitro group can influence electronic properties and potential interactions with biological targets.[3]
Comparative Inhibitory Activity of Indazole Derivatives and Other Kinase Inhibitors
To contextualize the potential of novel indazole compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized indazole-based inhibitors against various kinases, alongside established non-indazole inhibitors.
| Inhibitor Class | Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Indazole Derivatives | Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [2][4] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit | 10, 30, 47, 84/71, 140/74, 146 | [1][4] | |
| Linifanib | VEGFR, PDGFR | - | [1] | |
| Niraparib | PARP1, PARP2 | 3.8, 2.1 | [1] | |
| Indazole Amide 53a | Aurora A | < 1 µM | [2] | |
| Indazole Amide 53c | Aurora A | < 1 µM | [2] | |
| Indazole Derivative 17 | Aurora A, Aurora B | 26, 15 | [2][5] | |
| Indazole Derivative 21 | Aurora B | 31 | [2][5] | |
| Indazole Derivative 30 | Aurora A | 85 | [2][5] | |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 | [6] | |
| Non-Indazole Inhibitors | Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [2] | |
| Danusertib (PHA-739358) | Aurora A, Aurora B | 13, 79 | [2] | |
| Tozasertib (VX-680) | Aurora A, Aurora B | 2.5, 0.6 | [2] | |
| Sunitinib Malate | MARK1, MARK2, MARK3, MARK4 | 140, 13, 2.7, 38 | [7] | |
| Erlotinib | EGFR | 1.2 | [8] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate a generalized signaling pathway for a receptor tyrosine kinase (RTK) and the mechanism of ATP-competitive inhibition, which is the mode of action for many indazole-based inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.
Experimental Protocols
Precise and reproducible experimental methodologies are critical for the evaluation of kinase inhibitors. Below are detailed protocols for a general in vitro kinase inhibition assay and a cell-based anti-proliferative assay.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the IC50 value of a compound by measuring the amount of ATP remaining after a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
Luminescent kinase assay reagent kit
-
White, opaque 96-well plates
-
Microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include wells with no inhibitor (positive control) and no kinase (negative control).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well clear-bottom plates
-
Microplate reader with absorbance detection
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[3]
Conclusion
The indazole scaffold is a cornerstone in the development of modern kinase inhibitors, with several approved drugs demonstrating its therapeutic potential. While the specific inhibitory activity of this compound remains to be elucidated, its structural features are consistent with those of other biologically active indazole derivatives. The comparative data and detailed protocols provided in this guide offer a framework for the evaluation of this and other novel indazole compounds. Further investigation through in vitro and cell-based assays is necessary to determine the specific kinase targets and anti-proliferative effects of this compound, which will ultimately define its potential as a therapeutic agent.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bromo-Nitro-Indazoles: A Comparative Guide to Their Antibacterial and Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly indazole derivatives, have garnered significant attention. This guide provides a comparative evaluation of the antibacterial and antifungal properties of bromo-nitro-indazoles, a class of compounds showing promise in antimicrobial research. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate further investigation and drug development efforts in this area.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of bromo-nitro-indazoles is significantly influenced by the position and nature of the bromo and nitro substituents on the indazole ring. The following tables summarize the in vitro antibacterial and antifungal activities of representative bromo-nitro-indazole derivatives, primarily focusing on Minimum Inhibitory Concentration (MIC) values.
Antibacterial Activity
A series of novel 4-bromo-1H-indazole derivatives have been identified as potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[1] This targeted mechanism confers significant antibacterial activity, particularly against Gram-positive bacteria.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| 4-Bromo-1H-indazoles | Compound 9 | Streptococcus pyogenes PS | 4 | [1] |
| Compound 18 | Penicillin-resistant Staphylococcus aureus | - | [1] | |
| Staphylococcus aureus ATCC29213 | - | [1] | ||
| Nitroimidazole-Oxadiazoles | Compound 11 | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 1.56-3.13 | [2] |
| Compound 12 | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 1.56-6.25 | [2] | |
| 6-Nitro-benzo[g]indazoles | Compound 9b | Neisseria gonorrhoeae | 62.5 | [3] |
| Compound 8a | Neisseria gonorrhoeae | 250 | [3] |
Note: Direct MIC values for all compounds were not available in the cited literature. Compound 18's activity was described as 256-fold more potent than 3-methoxybenzamide (3-MBA) against penicillin-resistant S. aureus and 64-fold better than 3-MBA against S. aureus ATCC29213.[1]
Antifungal Activity
5-Nitro indazole acetamides have demonstrated notable antifungal properties. Their mechanism is believed to involve interactions with fungal target proteins, leading to the inhibition of fungal growth.[4][5]
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| 5-Nitro indazole acetamides | Ethyl and methoxy substituted derivatives | Aspergillus niger, Candida albicans | 50 | [4] |
| 5-Nitroimidazoles | Thio-2-hydroxypropyl derivatives | Various Fungi | 3-25 | [6] |
| Triazolyl-thio-ethyl derivatives | Various Fungi | 7.3-125 | [6] |
Mechanisms of Antimicrobial Action
The antimicrobial effects of bromo-nitro-indazoles are attributed to distinct mechanisms of action, primarily targeting essential cellular processes in bacteria and fungi.
Inhibition of Bacterial Cell Division (FtsZ Pathway)
Certain 4-bromo-1H-indazole derivatives exert their antibacterial effect by inhibiting the FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a pivotal role in the formation of the Z-ring, which is essential for bacterial cell division. Inhibition of FtsZ disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.
Disruption of Fungal Cell Integrity and Other Mechanisms of Nitro-Derivatives
The antifungal activity of 5-nitro indazole acetamides is attributed to their interaction with key fungal proteins.[4] For nitro-containing heterocyclic compounds in general, the mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine radicals, which can induce significant cellular damage by reacting with essential macromolecules like DNA, leading to strand breaks and subsequent cell death.
Experimental Protocols
The evaluation of the antimicrobial properties of bromo-nitro-indazoles typically involves standardized in vitro assays. The following provides a general overview of the methodologies employed in the cited studies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bromo-nitro-indazole compounds
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains (bacteria and fungi)
-
Standardized inoculum (e.g., adjusted to 0.5 McFarland turbidity standard)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Serial Dilution: A two-fold serial dilution of each bromo-nitro-indazole compound is performed in the wells of a 96-well microtiter plate containing a fixed volume of broth.
-
Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a concentration of approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: Each well is inoculated with a standardized volume of the microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The available data indicates that bromo-nitro-indazoles represent a promising class of antimicrobial agents with distinct mechanisms of action. 4-Bromo-1H-indazole derivatives show significant potential as antibacterial agents through the targeted inhibition of FtsZ, while 5-nitro indazole acetamides exhibit valuable antifungal properties.
Further research is warranted to expand the structure-activity relationship (SAR) studies to optimize the potency and spectrum of activity of these compounds. The synthesis and evaluation of a broader range of bromo-nitro-indazole isomers are crucial to identify lead candidates with enhanced efficacy and favorable safety profiles. In vivo studies are also necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological properties of these promising compounds. The development of bromo-nitro-indazoles could offer a valuable addition to the arsenal of antimicrobial drugs in the ongoing battle against infectious diseases.
References
- 1. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of synthetic routes to 2-substituted indazoles.
The indazole nucleus is a prominent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Consequently, the development of efficient and versatile synthetic routes to specifically access 2-substituted indazoles is of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent modern synthetic strategies for the preparation of 2-substituted indazoles: the [3+2] dipolar cycloaddition of sydnones and arynes, palladium-catalyzed intramolecular amination, and the one-pot condensation–Cadogan reductive cyclization.
This objective comparison of reaction performance, supported by experimental data, will assist researchers in selecting the most appropriate methodology for their specific synthetic targets.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes the key quantitative data for the three highlighted methods.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (often >80%)[1][2] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[1] | High yields, excellent regioselectivity for 2H-indazoles, and mild reaction conditions.[1][2] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1] |
| Palladium-Catalyzed Intramolecular Amination | Good to excellent | Applicable to a wide range of substrates with electron-donating and electron-withdrawing groups.[3] | A versatile method for the synthesis of 2-aryl-2H-indazoles through N(1)−C(7a) bond formation.[3] | Requires the preparation of N-aryl-N-(o-bromobenzyl)hydrazines and the use of a palladium catalyst.[3] |
| One-Pot Condensation–Cadogan Reductive Cyclization | Good to excellent | Broad scope, including electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines.[4] | Operationally simple, one-pot procedure using commercially available starting materials under mild conditions.[4] | The use of a phosphine reagent is required for the reductive cyclization. |
Visualizing the Synthetic Pathways
The logical flow and relationship between the starting materials and the final 2-substituted indazole product for each synthetic route are depicted below.
Caption: Comparative logical workflows for the synthesis of 2-substituted indazoles.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for each of the discussed synthetic routes.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This procedure provides a general method for the synthesis of 2H-indazoles from sydnones and aryne precursors.
Synthesis of 2,5-Diphenyl-2H-indazole: To a solution of N-phenylsydnone (0.4 mmol) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.6 mmol) in acetonitrile (4 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.0 mL, 1.0 mmol) at room temperature. The reaction mixture is stirred for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/EtOAc) to afford the desired product.[1]
Synthesis of N-Phenylsydnone (Precursor): N-Phenylglycine is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled to 0 °C, and sodium nitrite is added portion-wise. The mixture is stirred at 0 °C and then at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield N-phenylsydnone.[2]
Palladium-Catalyzed Intramolecular Amination
This protocol describes the synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed C-N bond formation.
Synthesis of 2-Phenyl-2H-indazole: A mixture of N-phenyl-N-(o-bromobenzyl)hydrazine (1.0 mmol), palladium(II) acetate (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 7.5 mol%), and sodium tert-butoxide (1.4 mmol) in toluene (10 mL) is heated at 100 °C under an argon atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give 2-phenyl-2H-indazole.[3]
One-Pot Condensation–Cadogan Reductive Cyclization
This operationally simple, one-pot method allows for the synthesis of 2-substituted indazoles from commercially available starting materials.[4]
Synthesis of 2-Phenyl-2H-indazole: To a solution of 2-nitrobenzaldehyde (1.0 mmol) and aniline (1.1 mmol) in ethanol (5 mL) is added a catalytic amount of acetic acid. The mixture is stirred at room temperature for 30 minutes to form the corresponding imine. Tri-n-butylphosphine (1.5 mmol) is then added, and the reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-phenyl-2H-indazole.[4]
Conclusion
The synthesis of 2-substituted indazoles can be achieved through a variety of effective methods. The [3+2] dipolar cycloaddition offers high yields and excellent regioselectivity under mild conditions, making it a powerful tool, provided the sydnone precursors are accessible.[1] The palladium-catalyzed intramolecular amination is a robust method for the synthesis of 2-aryl derivatives, showcasing the utility of transition metal catalysis in heterocyclic chemistry.[3] For operational simplicity and the use of readily available starting materials, the one-pot condensation–Cadogan reductive cyclization presents an attractive and efficient alternative.[4] The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This comparative analysis provides the necessary data to make an informed decision for the successful synthesis of 2-substituted indazoles.
References
Halogenated Nitroindazoles: A Comparative Guide to the Biological Activities of 3-chloro-6-nitro-1H-indazole and its Bromo-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Heterocyclic Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Strategic substitution on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides a comparative analysis of the biological activities of 3-chloro-6-nitro-1H-indazole and its bromo-substituted analogs, focusing on their distinct therapeutic potentials as suggested by available preclinical data. While direct comparative studies evaluating these halogenated analogs against the same biological targets are limited, this guide consolidates existing data to highlight their differential applications in antileishmanial and anticancer research.
Quantitative Data Summary
The biological activities of 3-chloro-6-nitro-1H-indazole derivatives and bromo-substituted indazole analogs have been explored in different therapeutic areas. The following tables summarize the available quantitative data for each class of compounds.
Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
Derivatives of 3-chloro-6-nitro-1H-indazole have been primarily investigated for their efficacy against various Leishmania species, the protozoan parasites responsible for leishmaniasis.[1][3] The 50% inhibitory concentration (IC50) values against the promastigote stage of the parasite are presented below.
| Compound Derivative | L. major IC50 (µM) | L. tropica IC50 (µM) | L. infantum IC50 (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime (Reference) | 185.33 | 196 | 211 |
Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives where compounds 4, 5, 7, 8, and 10-13 are derivatives of the parent molecule.[3]
Table 2: Anticancer and Kinase Inhibitory Activity of Bromo-Substituted Indazole Analogs
Bromo-substituted indazoles, particularly those with bromine at the C3 or C6 position, are frequently explored as anticancer agents and kinase inhibitors.[4][5] The bromine atom often serves as a key synthetic handle for creating diverse chemical libraries.[5]
| Compound Class/Derivative | Target/Assay | Cell Line | IC50 (µM) |
| Indazole Amide Derivative (2f) | Antiproliferative Assay | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| Indazole-based PLK4 Inhibitor (C05) | Kinase Inhibition (PLK4) | IMR-32, MCF-7, H460 | < 0.0001 |
| 1H-indazole-3-amine Derivative (6o) | Antiproliferative Assay | K562 (Leukemia) | 5.15 |
Note: The data for these bromo-substituted indazole analogs are from separate studies and are presented to illustrate the anticancer potential within this class of compounds.[4][6][7]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for key experiments cited in the evaluation of these indazole derivatives.
In Vitro Antileishmanial MTT Assay
This colorimetric assay is used to assess the viability of Leishmania promastigotes following treatment with the test compounds.
Protocol:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.
-
Compound Preparation: The 3-chloro-6-nitro-1H-indazole derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Treatment: Promastigotes are seeded in 96-well plates and treated with serial dilutions of the test compounds. Control wells include untreated parasites and parasites treated with the solvent vehicle.
-
Incubation: The plates are incubated for a defined period, typically 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours. Live parasites with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of parasite viability is calculated relative to the untreated control, and the IC50 values are determined.
In Vitro Anticancer MTT Assay
This assay is widely used to measure the antiproliferative effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the bromo-substituted indazole analogs for a specified duration, typically 48 to 72 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.[8]
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[6][8]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[6]
Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction. It is a common method to screen for kinase inhibitors.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP, and the test compound (bromo-substituted indazole) at various concentrations in a kinase assay buffer.[9]
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.[8]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity. The signal is read using a plate reader.[9]
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these compounds.
Caption: The proposed inhibitory action of 3-chloro-6-nitro-1H-indazole derivatives on the Trypanothione Reductase (TryR) pathway in Leishmania.[3]
Caption: A generalized representation of a receptor tyrosine kinase signaling pathway targeted by bromo-substituted indazole-based inhibitors.[9]
Caption: A streamlined workflow of the MTT assay for assessing the antiproliferative activity of chemical compounds.
Discussion and Conclusion
The available evidence suggests that the nature of the halogen substituent at the 3-position of the 6-nitro-1H-indazole scaffold significantly influences the direction of biological investigation. The 3-chloro-6-nitro-1H-indazole core has been functionalized to produce potent antileishmanial agents, with some derivatives showing significantly higher activity than the reference drug Glucantime against L. infantum.[3] Molecular docking studies propose that these compounds may act by inhibiting trypanothione reductase, an enzyme essential for the parasite's survival but absent in humans, making it an attractive drug target.[1][3]
In contrast, bromo-substituted indazoles are more commonly explored in the context of cancer therapy. The bromine atom, particularly at the C3 position, is often utilized as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, enabling the development of potent kinase inhibitors.[5] Indazole-based compounds have been successfully developed as inhibitors of various kinases, such as PLK4 and VEGFR, which are critical for cancer cell proliferation and angiogenesis.[9]
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of 3-bromo-2-methyl-6-nitro-2H-indazole and a series of structurally related indazole derivatives. The information presented is supported by experimental data to facilitate objective evaluation for applications in medicinal chemistry, proteomics, and materials science.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol .[1] Its structure is characterized by an indazole core substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position.[1] This unique combination of functional groups significantly influences its chemical reactivity and biological activity, making it a valuable building block in organic synthesis for creating more complex molecules.[1] Research has explored its potential as a scaffold for new drug development and its utility in proteomics studies due to its interactions with proteins and enzymes.[1]
Comparative Analysis of Structural and Physicochemical Properties
The following tables summarize the key properties of this compound and related compounds to highlight their structural differences.
Table 1: General Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Target |
| This compound | 74209-41-9 | C8H6BrN3O2 | 256.06 | Reference Compound |
| 3-Methyl-6-nitroindazole | 6494-19-5 | C8H7N3O2 | 177.16 | Lacks the 3-bromo substituent. |
| 2-Methyl-6-nitro-2H-indazole | Not Available | C8H7N3O2 | 177.17 | Lacks the 3-bromo substituent. |
| 2,3-Dimethyl-6-nitro-2H-indazole | 444731-73-1 | C9H9N3O2 | 191.19 | Bromine at position 3 is replaced by a methyl group. |
| 3-bromo-6-nitro-1H-indazole | 70315-68-3 | C7H4BrN3O2 | 242.03 | Lacks the N2-methyl group. |
| 3-bromo-5-nitro-1H-indazole | Not Available | C7H4BrN3O2 | 242.03 | Nitro group at position 5 instead of 6; lacks N2-methyl. |
| 5-Nitroindazole | 2942-40-7 | C7H5N3O2 | 163.13 | Nitro group at position 5; lacks 3-bromo and 2-methyl. |
| 6-Nitro-1H-indazole-3-carboxaldehyde | Not Available | C8H5N3O3 | 191.14 | Bromo at position 3 is replaced by a carboxaldehyde; lacks N2-methyl. |
Table 2: Crystallographic Data for Indazole Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | Monoclinic | P2₁/c | 14.6573 | 4.1650 | 17.4566 | 102.659 | 1039.78 | [2] |
| 2-Methyl-6-nitro-2H-indazole | Monoclinic | P2₁/c | 3.793 | 12.200 | 16.675 | 95.722 | 767.7 | [3][4] |
| 2,3-Dimethyl-6-nitro-2H-indazole | Triclinic | P-1 | 6.5800 | 7.2050 | 10.752 | α=75.07, γ=66.73 | 444.81 | [5] |
Table 3: Spectroscopic Data for this compound and Related Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | N-methyl singlet: 2.50-2.70; Aromatic protons: 7.12-8.50[1] | Not Available | Asymmetric nitro stretch: 1520-1540 (very strong); Symmetric nitro stretch: 1340-1360 (strong)[1] |
| 2,3-Dimethyl-6-nitro-2H-indazole | (DMSO-d6) 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=9.2 Hz, 1H), 7.93 (d, J=8.8 Hz, 1H), 8.51 (s, 1H)[6] | Not Available | Not Available |
| 5-Nitro-1H-indazole-3-carboxaldehyde | (DMSO-d6) 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, J=2.0 Hz, 1H), 8.26 (dd, J=9.0 Hz, J=2.0 Hz, 1H), 7.86 (d, J=9.0, 1H)[7] | (DMSO-d6) 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4[7] | 3330, 1682, 1519, 1445, 1342, 1321, 1115, 855, 796, 681[7] |
| 6-Nitro-1H-indazole-3-carboxaldehyde | (acetone-d6) 10.27 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.39 (d, J=9.0 Hz, 1H), 8.21 (dd, J=9.0, 2.0 Hz, 2H)[7] | (acetone-d6) 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8[7] | 3293, 1668, 1519, 1423, 1347, 1310, 1062, 873, 751[7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these indazole derivatives are crucial for reproducibility and further investigation.
Synthesis Protocols
Several synthetic routes are available for 2H-indazoles. A general and efficient one-pot synthesis involves a copper-catalyzed three-component reaction.
Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles [8][9]
-
Reactant Preparation: In a reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), and sodium azide (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as DMSO, and the copper catalyst (e.g., CuI, 10 mol%).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2H-indazole derivative.
For the synthesis of 3-bromo-5-nitro-1H-indazole, a direct bromination approach is employed.
Protocol: Synthesis of 3-bromo-5-nitro-1H-indazole [10]
-
Initial Setup: Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Solvent Addition: Add 500ml of N,N-dimethylformamide (DMF) and begin stirring.
-
Cooling: Cool the reaction system to -5 °C.
-
Bromination: Slowly add 55.8g of bromine dropwise while maintaining the temperature at -5 °C. After the addition is complete, hold the temperature at 0 to -5 °C for 1 hour.
-
Warming and Incubation: Slowly warm the reaction mixture to 35-40 °C and incubate at this temperature for 11 hours.
-
Purification: The protocol involves further steps of refluxing with activated carbon and EDTA, followed by cooling to crystallize the product, which is then filtered to obtain the final product with a total yield of 95%.[10]
Characterization Protocols
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker APEX DUO).[2] Collect diffraction data at a controlled temperature (e.g., 113 K or 295 K) using a specific radiation source (e.g., Mo Kα).[2][3]
-
Structure Solution and Refinement: Process the collected data, including absorption corrections.[2][3] Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer (e.g., 300 MHz or 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample, typically as a KBr pellet or as a thin film on a salt plate for liquids, or using an ATR (Attenuated Total Reflectance) accessory for solids.
-
Data Acquisition: Record the IR spectrum over a specific range (e.g., 4000-400 cm⁻¹) using an FT-IR spectrometer.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing Structural Relationships and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical structural relationships between the discussed compounds and a general synthetic workflow.
Caption: Logical relationships between the core indazole structure and its derivatives.
Caption: A generalized workflow for the synthesis of substituted 2H-indazoles.
References
- 1. Buy this compound | 74209-41-9 [smolecule.com]
- 2. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methyl-6-nitro-2H-indazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Bromo-2-methyl-6-nitro-2H-indazole, a halogenated nitroaromatic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound for disposal, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. A respirator may be necessary if there is a risk of generating dust or aerosols.[2]
Quantitative Data Summary
The following table summarizes the hazard information for compounds structurally similar to this compound. This data should be used as a guideline for safe handling and disposal.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |
Experimental Protocol: Waste Segregation and Collection
Proper segregation is a critical first step to prevent hazardous reactions and ensure correct disposal by waste management professionals.
Methodology:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[1] The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1]
-
Labeling: Immediately label the container with the full chemical name: "this compound," and any other required hazard warnings as per your institution's policy.
-
Solid Waste Collection: Collect waste this compound in its solid form.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated container.
-
Prohibited Mixing: Do not mix this compound with other waste streams, particularly:
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Collection: Ensure all waste, including the pure compound, solutions, and contaminated materials, is collected in the properly labeled and sealed container as described above.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory supervisor.[6] The storage area should be away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Follow their specific procedures for waste manifests and pickup scheduling.
-
Record Keeping: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.[7]
Emergency Procedures: Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.[7]
-
Don PPE: Wear appropriate personal protective equipment, including gloves, eye protection, a lab coat, and respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep the material. For a liquid spill, cover it with an inert absorbent material such as vermiculite or sand.[7]
-
Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent, such as isopropanol, and collect all cleaning materials as hazardous waste.[7]
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.[7]
Visual Guide: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-2-methyl-6-nitro-2H-indazole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-2-methyl-6-nitro-2H-indazole was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including other brominated and nitrated indazole derivatives. Researchers, scientists, and drug development professionals must conduct a thorough, specific risk assessment before handling this chemical. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[1][2][3]
Anticipated Hazard Statements:
-
Causes serious eye damage.[1]
-
May cause an allergic skin reaction.[1]
-
May cause respiratory irritation.[3]
Anticipated Precautionary Statements:
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
Use only outdoors or in a well-ventilated area.[4]
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] | To protect eyes from splashes and dust, preventing serious eye irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A flame-resistant lab coat should be worn at all times.[5] For chemicals of unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.[5] | To prevent skin contact, which may cause irritation or allergic reactions.[1][2] |
| Respiratory Protection | Use in a certified chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used as part of a comprehensive respiratory protection program. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] Eyewash stations and safety showers must be readily accessible.[7][8]
-
Safe Handling Practices: Avoid the formation of dust and aerosols.[3][9] Avoid contact with skin, eyes, and clothing.[2][7] Wash hands thoroughly after handling.[2][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][8]
Spill Management Workflow:
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Step-by-step workflow for managing a chemical spill.
Waste Disposal:
-
Segregation: this compound is a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste.[10]
-
Container: Use a chemically compatible, sealed container, such as a high-density polyethylene (HDPE) bottle.[6][10]
-
Disposal Method: Final disposal must be carried out through a licensed hazardous waste disposal facility, typically arranged by your institution's Environmental Health and Safety (EHS) office.[6][10] Controlled incineration in a chemical waste incinerator with flue gas scrubbing is the preferred method.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][11]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and absorbent materials, should be placed in a sealed bag and disposed of in the solid "Halogenated Organic Waste" container.[6] Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as halogenated liquid waste, before standard washing.[6]
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
